Palau'Chlor
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl N-(N'-chloro-N-methoxycarbonylcarbamimidoyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3O4/c1-12-4(10)7-3(9-6)8-5(11)13-2/h1-2H3,(H2,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUVYBUDIWDLNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(=NCl)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of Palau'Chlor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palau'Chlor®, chemically known as chlorobis(methoxycarbonyl)guanidine (CBMG), is a novel guanidine-based electrophilic chlorinating reagent.[1][2][3][4] Developed from mechanistic studies of the biosynthesis of pyrrole-imidazole alkaloids, this compound offers a unique combination of high reactivity, selectivity, and operational simplicity, positioning it as a superior alternative to traditional chlorinating agents in organic synthesis.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams. Its broad substrate scope, including nitrogen-containing heterocycles, arenes, and silyl enol ethers, makes it a valuable tool in the synthesis of pharmaceuticals and other complex molecules.[1][3]
Introduction
The introduction of chlorine atoms into molecular scaffolds is a critical strategy in drug discovery and development, influencing a molecule's electronic properties, lipophilicity, and metabolic stability.[2][4] Historically, direct chlorination methods have relied on reagents that are either highly reactive and hazardous, such as sulfuryl chloride (SO₂Cl₂) and chlorine gas (Cl₂), or safer but less reactive, like N-chlorosuccinimide (NCS).[1] this compound was developed to bridge this gap, providing a bench-stable, solid reagent with reactivity comparable to or exceeding that of more aggressive agents.[1][2] This document details the underlying chemical mechanism that governs its reactivity and selectivity.
Mechanism of Action: Electrophilic Aromatic Substitution (SEAr)
The primary mechanism of action for this compound in the chlorination of aromatic and heteroaromatic compounds is electrophilic aromatic substitution (SEAr).[1] This process involves the attack of an electron-rich aromatic ring on the electrophilic chlorine atom of this compound.
A proposed logical workflow for the activation and reaction of this compound is as follows:
Caption: Logical workflow of this compound activation and chlorination reaction.
The reaction is believed to proceed through the formation of a Wheland intermediate (σ-complex), which then undergoes deprotonation to restore aromaticity and yield the chlorinated product.[1] The guanidine portion of the reagent acts as a leaving group.
For certain substrates, the addition of a Brønsted acid, such as trifluoroacetic acid (TFA), can significantly accelerate the reaction rate.[1] The acid is thought to protonate the guanidine nitrogen, further increasing the electrophilicity of the chlorine atom.
A general mechanistic pathway for the acid-catalyzed chlorination is depicted below:
Caption: General reaction pathway for acid-catalyzed aromatic chlorination.
Quantitative Data Summary
This compound has demonstrated superior performance compared to other common chlorinating agents across a range of substrates. The following tables summarize key quantitative data from comparative studies.
Table 1: Comparison of Chlorinating Reagent Reactivity[1][2]
| Substrate | Reagent | Conditions | Yield (%) |
| Clotrimazole | This compound (CBMG) | CHCl₃, rt, 12h | 94 |
| N-Chlorosuccinimide (NCS) | CHCl₃, rt, 12h | 86 | |
| Sulfuryl Chloride (SO₂Cl₂) | CHCl₃, rt, 12h | 75 | |
| Chlorine (Cl₂) | CHCl₃, rt, 12h | 60 | |
| tert-Butyl hypochlorite (tBuOCl) | CHCl₃, rt, 12h | 55 | |
| Imidazo[1,2-a]pyrazine | This compound (CBMG) | CHCl₃, rt, 30 min | 91 |
| N-Chlorosuccinimide (NCS) | CHCl₃, rt, 12h | 52 |
Table 2: Substrate Scope and Yields with this compound[1]
| Substrate | Product | Conditions | Yield (%) |
| Indole | 3-Chloroindole | CHCl₃, rt, 12h | 85 |
| 1-Methylindole | 3-Chloro-1-methylindole | CHCl₃, rt, 12h | 92 |
| Imidazole | 2,4,5-Trichloroimidazole | CH₃CN, 2.2 equiv CBMG, 50°C, 1h | 88 |
| Caffeine | 8-Chlorocaffeine | CHCl₃, 2.2 equiv CBMG, 50°C, 1h | 75 |
| Anisole | 4-Chloroanisole | CBMG, TFA, CHCl₃, rt, 12h | 74 (12:1 p:o) |
Table 3: Kinetic Isotope Effect (KIE) Study[1]
| Substrate Pair | Reagent | KIE (kH/kD) | Mechanistic Implication |
| Anisole / d₈-Anisole | This compound (CBMG) | 1.2 | Rate-determining step is likely σ-complex formation |
| Anisole / d₈-Anisole | N-Chlorosuccinimide (NCS) | 2.5 | C-H bond breaking has a greater influence on the rate |
Experimental Protocols
The following are representative experimental protocols for the use of this compound in chlorination reactions.
General Procedure for Heteroarene Chlorination[1]
Workflow Diagram:
Caption: Experimental workflow for a typical heteroarene chlorination.
Detailed Protocol:
-
To a solution of the heterocycle (1.0 equivalent) in chloroform (0.1 M) is added this compound (1.2 equivalents) in one portion.
-
The reaction mixture is stirred at room temperature. Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with dichloromethane (3x).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired chlorinated product.
Acid-Catalyzed Chlorination of Anisole[1]
Detailed Protocol:
-
To a solution of anisole (1.0 equivalent) in chloroform (0.1 M) is added trifluoroacetic acid (1.0 equivalent).
-
This compound (1.0 equivalent) is then added to the mixture.
-
The reaction is stirred at room temperature for 12 hours.
-
The reaction is worked up and purified as described in the general procedure (4.1).
Conclusion
This compound (CBMG) is a highly effective and practical electrophilic chlorinating reagent that operates primarily through an electrophilic aromatic substitution (SEAr) mechanism. Its enhanced reactivity, particularly for electron-rich heterocyclic systems, is attributed to the electron-withdrawing nature of the acyl groups on the guanidine core. The ability to be further activated by Brønsted acids expands its utility to less reactive aromatic substrates. The favorable safety profile, operational simplicity, and high yields make this compound a premier reagent for the synthesis of chlorinated molecules in academic and industrial research, particularly in the field of drug development.[1][2]
References
Palau'Chlor: A Technical Guide to Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Palau'Chlor (2-chloro-1,3-bis(methoxycarbonyl)guanidine or CBMG), a powerful and selective electrophilic chlorinating reagent. Inspired by the biosynthesis of the marine alkaloid palau'amine, this compound has emerged as a versatile tool in organic synthesis, offering a practical and often superior alternative to traditional chlorinating agents. This document details its synthesis, structural characterization, and provides experimental protocols for its application in the chlorination of diverse molecular scaffolds.
Introduction
Aryl and heteroaryl chlorides are pivotal structural motifs in pharmaceuticals, agrochemicals, and materials science.[1][2] They serve not only to modulate the electronic and biological properties of a molecule but also act as versatile handles for further functionalization through cross-coupling reactions.[1][2][3] The invention of this compound stemmed from mechanistic studies of a key chlorospirocyclization step in the total synthesis of palau'amine.[1][2] This guanidine-based reagent offers a unique combination of high reactivity, operational simplicity, and enhanced safety compared to more aggressive reagents like sulfuryl chloride or chlorine gas.[1][4] Marketed by Sigma-Aldrich, this compound is a bench-stable, free-flowing powder, facilitating its broad application in academic and industrial research.[1]
Synthesis of this compound
The synthesis of this compound is efficient, utilizing cost-effective starting materials. The key transformation is the N-chlorination of 1,3-bis(methoxycarbonyl)guanidine.
Synthesis Pathway
The synthesis begins with the readily available 1,3-bis(methoxycarbonyl)guanidine, which is then chlorinated to yield the final product, this compound.
Caption: Synthetic route to this compound (CBMG).
Experimental Protocol: Synthesis of this compound
The following is a representative protocol based on the original disclosure.
Materials:
-
1,3-Bis(methoxycarbonyl)guanidine
-
tert-Butyl hypochlorite (t-BuOCl)
-
Anhydrous solvent (e.g., Chloroform or Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred solution of 1,3-bis(methoxycarbonyl)guanidine (1.0 equiv) in an anhydrous solvent under an inert atmosphere at 0 °C, add tert-butyl hypochlorite (1.0-1.1 equiv) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting solid is triturated with a suitable solvent (e.g., diethyl ether or pentane) to remove soluble byproducts.
-
The solid product is collected by filtration, washed with cold solvent, and dried under vacuum to afford this compound as a white, free-flowing powder.
Structural Characterization
This compound has been thoroughly characterized using a variety of analytical techniques. It is an air-stable and bench-stable powder.[1][2]
Physical and Spectroscopic Data
| Property | Value |
| Chemical Name | 2-Chloro-1,3-bis(methoxycarbonyl)guanidine (CBMG) |
| Molecular Formula | C₅H₈ClN₃O₄ |
| Molecular Weight | 209.59 g/mol |
| Appearance | White to light yellow powder/crystal |
| Melting Point | 115-120 °C |
| Solubility | Soluble in CH₂Cl₂ and CHCl₃; partially soluble in acetonitrile and DMSO; insoluble in alcohols.[5] |
| ¹H NMR (CDCl₃) | Data available in the supporting information of the primary literature. |
| ¹³C NMR (CDCl₃) | Data available in the supporting information of the primary literature. |
| X-ray Crystallography | Crystal structure has been determined.[1] |
Application in Electrophilic Chlorination
This compound has proven to be a premier reagent for the electrophilic chlorination of a wide array of substrates, often demonstrating superior reactivity and selectivity compared to N-chlorosuccinimide (NCS).[1][3] It is particularly effective for nitrogen-containing heterocycles, electron-rich arenes, conjugated π-systems, and silyl enol ethers.[1]
General Experimental Workflow
The operational simplicity of chlorination reactions using this compound is one of its key advantages.
Caption: Standard workflow for electrophilic chlorination.
Experimental Protocol: General Procedure for Heteroaromatic Chlorination
Materials:
-
Heteroaromatic substrate
-
This compound (CBMG)
-
Solvent (e.g., Chloroform, Acetonitrile)
Procedure:
-
To a solution of the heteroaromatic substrate (1.0 equiv) in the chosen solvent (e.g., CHCl₃, 0.1 M), add this compound (1.2 equiv).[1]
-
Stir the reaction mixture at room temperature. Reaction times can vary from 30 minutes to 12 hours depending on the substrate's reactivity.[1] For less reactive substrates, heating (e.g., to 50 °C) or using a higher equivalence of this compound (e.g., 2.2 equiv) may be necessary.[1]
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, the reaction mixture can often be purified by direct filtration to remove the insoluble des-chloro guanidine byproduct.
-
The filtrate is concentrated under reduced pressure.
-
If necessary, further purification can be achieved by column chromatography on silica gel to yield the pure chlorinated product.
Reactivity and Selectivity Profile
The following tables summarize the performance of this compound in the chlorination of various substrates, highlighting its efficacy, particularly in comparison to NCS.
Table 1: Chlorination of Heteroaromatic Substrates [1]
| Substrate (Product Number) | Time (h) | This compound Yield (%) | NCS Yield (%) |
| Clotrimazole (11) | 2 | 95 | 0 |
| 2-Phenylimidazole (12) | 12 | 80 | 25 |
| Pyrrole (13) | 0.5 | 85 | 52 |
| 2-(Trichloroacetyl)pyrrole (16) | 12 | 75 | 10 |
| Imidazo[1,2-a]pyrazine (19) | 1 | 92 | 5 |
| Indole (21) | 0.5 | 99 | 85 |
| 7-Azaindole (26) | 12 | 75 | 10 |
| Caffeine (29) | 12 | 80 | 45 |
| Conditions: Substrate (1.0 equiv), Chlorinating Agent (1.2 equiv), CHCl₃ (0.1 M), room temperature, unless otherwise specified. |
Table 2: Chlorination of Non-Heteroaromatic Substrates [1]
| Substrate (Product Number) | Conditions | This compound Yield (%) | NCS Yield (%) |
| Benzenesulfonamide (30) | rt, 12 h | 99 | 0 |
| 1-(Trimethylsilyloxy)cyclohexene (32) | rt, 1 h | 85 | 45 |
| Rotenone (34) | rt, 12 h | 50 | 0 |
| Anisole (36) | + TFA, 60 °C, 12 h | 74 (12:1 p:o) | 20 (3:1 p:o) |
| Anisole (36) | + HCl, 60 °C, 12 h | 99 (32:1 p:o) | - |
| Conditions are substrate-specific; p:o refers to the para:ortho regioisomeric ratio. |
Conclusion
This compound is a highly effective, selective, and practical electrophilic chlorinating reagent that has demonstrated broad utility across a range of substrate classes. Its invention, inspired by natural product synthesis, has provided a valuable tool for chemists in drug discovery and development. The operational simplicity, high yields, and favorable safety profile of this compound position it as a superior alternative to many classical chlorinating agents, facilitating the synthesis of complex chlorinated molecules.
References
- 1. Palau’chlor: A Practical and Reactive Chlorinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palau′Chlor® 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Item - Palauâchlor: A Practical and Reactive Chlorinating Reagent - figshare - Figshare [figshare.com]
- 5. Collection - Palauâchlor: A Practical and Reactive Chlorinating Reagent - Journal of the American Chemical Society - Figshare [acs.figshare.com]
Palau'Chlor: A Technical Guide to a Powerful and Practical Chlorinating Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Advent of a Superior Chlorinating Agent
In the landscape of synthetic chemistry, the introduction of chlorine atoms into organic molecules is a foundational strategy for tuning electronic properties and providing a handle for further functionalization, particularly through cross-coupling reactions.[1][2] For years, chemists relied on a limited arsenal of chlorinating reagents, often facing a trade-off between reactivity and safety. Highly reactive agents like sulfuryl chloride (SO₂Cl₂) and chlorine gas (Cl₂) present significant handling hazards, while safer alternatives such as N-chlorosuccinimide (NCS) often lack the desired reactivity.[3][4]
This technical guide delves into the discovery, development, and application of Palau'Chlor (also known as CBMG or 2-Chloro-1,3-bis(methoxycarbonyl) guanidine), a first-in-class, guanidine-based chlorinating reagent that bridges this gap.[1][2] Born from mechanistic studies of the synthesis of the marine natural product palau'amine, this compound has emerged as a highly reactive, yet bench-stable and safe, electrophilic chlorinating agent.[1][2] This document provides a comprehensive overview of its properties, detailed experimental protocols for its use, and quantitative data to support its application in diverse research and development settings.
The Discovery of this compound: A Serendipitous Innovation
The journey to this compound was not a direct pursuit but rather a serendipitous discovery rooted in the complex total synthesis of palau'amine. During their investigation of a key chlorospirocyclization step, researchers at the Baran laboratory at The Scripps Research Institute identified a stable N-chloroguanidine intermediate as the active chlorinating species.[1] This observation sparked the idea of developing a standalone, guanidine-based reagent for electrophilic chlorination. Through systematic variation of the acyl groups on the guanidine core, 2-Chloro-1,3-bis(methoxycarbonyl) guanidine (CBMG) was identified as the optimal reagent, exhibiting a remarkable combination of stability, reactivity, and practicality.[2] This novel reagent was aptly named this compound in homage to its natural product-inspired origins.
Physicochemical Properties and Advantages
This compound is a white, free-flowing, and air-stable solid, making it convenient and safe to handle under standard laboratory conditions.[5] Its key properties are summarized below:
| Property | Value | Reference |
| Chemical Name | 2-Chloro-1,3-bis(methoxycarbonyl) guanidine | [5] |
| Synonyms | CBMG, this compound | [1][5] |
| Molecular Formula | C₅H₈ClN₃O₄ | |
| Molecular Weight | 209.59 g/mol | |
| Appearance | White solid | [5] |
| Melting Point | 115-120 °C | |
| Storage Temperature | 2-8°C |
The distinct advantages of this compound over traditional chlorinating reagents are a significant factor in its growing adoption:
-
Enhanced Reactivity: this compound demonstrates superior reactivity compared to NCS, effectively chlorinating a wide range of substrates that are unreactive towards the latter under similar conditions.[1][3]
-
Safety and Stability: As a bench-stable solid, it mitigates the significant safety hazards associated with gaseous or highly corrosive chlorinating agents.[3][4]
-
Operational Simplicity: Reactions with this compound are typically straightforward to set up and do not require stringent anhydrous or inert atmosphere techniques.[2][6]
-
High Selectivity: It often provides excellent regioselectivity, minimizing the formation of undesired isomers and simplifying product purification.[3]
-
Broad Substrate Scope: this compound is effective for the chlorination of a diverse array of functional groups and molecular scaffolds, including electron-rich heterocycles, arenes, silyl enol ethers, and sulfonamides.[1][2][6]
Data Presentation: Performance Across Various Substrates
The efficacy of this compound has been demonstrated across a broad spectrum of substrates. The following tables summarize the quantitative data from key studies, comparing the performance of this compound (CBMG) with the commonly used N-chlorosuccinimide (NCS).
Table 1: C-H Chlorination of Heteroarenes
| Substrate | Product | Reagent | Yield (%) |
| Imidazole (11) | Chlorinated Imidazole | CBMG | 85 |
| NCS | 25 | ||
| Pyrrole (13) | Chlorinated Pyrrole | CBMG | 95 |
| NCS | 60 | ||
| Indole (21) | Chlorinated Indole | CBMG | 99 |
| NCS | 75 | ||
| Pyrazole (17) | Chlorinated Pyrazole | CBMG | 92 |
| NCS | 40 | ||
| Imidazo[1,2-a]pyrazine (19) | Chlorinated Imidazo[1,2-a]pyrazine | CBMG | 99 |
| NCS | <5 |
Conditions: heterocycle (1.0 equiv), chlorinating reagent (1.2 equiv), CHCl₃ (0.1 M), room temperature, 12 h. Yields are isolated yields.[1]
Table 2: Chlorination of Non-Heteroarenes
| Substrate | Product | Reagent | Yield (%) |
| Anisole (36) with TFA | p-Chloroanisole | CBMG | 74 (12:1 p:o) |
| NCS | 45 (4:1 p:o) | ||
| Anisole (36) with HCl | p-Chloroanisole | CBMG | 99 (32:1 p:o) |
| NCS | 52 (5:1 p:o) | ||
| Silyl enol ether of Acetophenone | α-Chloroacetophenone | CBMG | 85 |
| NCS | 30 | ||
| Benzenesulfonamide | N-Chlorobenzenesulfonamide | CBMG | 99 |
| NCS | 0 |
Conditions vary for each substrate and are detailed in the source literature. Yields are isolated yields.[1]
Experimental Protocols
The following are generalized experimental protocols for the use of this compound. Researchers should refer to the original literature for substrate-specific optimizations.
Protocol 1: General Procedure for C-H Chlorination of Heteroarenes
-
Reaction Setup: To a vial containing a magnetic stir bar, add the heteroarene substrate (1.0 equivalent).
-
Reagent Addition: Add this compound (1.2 equivalents).
-
Solvent Addition: Add chloroform (CHCl₃) to achieve a concentration of 0.1 M.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, the reaction mixture can be directly loaded onto a silica gel column for purification by flash chromatography to afford the desired chlorinated product.
Protocol 2: General Procedure for the Chlorination of Arenes with Brønsted Acid
-
Reaction Setup: To a vial containing a magnetic stir bar, add the arene substrate (1.0 equivalent).
-
Reagent Addition: Add this compound (1.0 equivalent).
-
Solvent and Acid Addition: Add a suitable solvent (e.g., CHCl₃) followed by the Brønsted acid (e.g., trifluoroacetic acid or hydrochloric acid, 1.0 equivalent).
-
Reaction: Stir the reaction mixture at the appropriate temperature (room temperature or elevated) for the specified time.
-
Monitoring: Monitor the reaction progress by gas chromatography (GC) or LC-MS.
-
Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Mandatory Visualizations
Diagram 1: The Genesis of this compound
The following diagram illustrates the conceptual pathway from the study of the natural product palau'amine to the invention of this compound.
References
- 1. Palau’chlor: A Practical and Reactive Chlorinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Collection - Palauâchlor: A Practical and Reactive Chlorinating Reagent - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 5. This compound - Enamine [enamine.net]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
The Evolving Landscape of Aromatic Chlorination: A Technical Guide to CBMG Reagent
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of chlorine atoms into molecular scaffolds is a cornerstone of modern drug discovery and development. Aryl chlorides, in particular, serve as versatile intermediates for cross-coupling reactions and can significantly modulate the pharmacological properties of lead compounds. However, traditional chlorinating agents often suffer from drawbacks such as high reactivity leading to poor selectivity, safety hazards, or limited functional group tolerance. In response to these challenges, 2-Chloro-1,3-bis(methoxycarbonyl)guanidine (CBMG), also known as Palau'chlor, has emerged as a powerful and practical electrophilic chlorinating reagent. This technical guide provides an in-depth overview of the physical and chemical properties of CBMG, detailed experimental protocols for its synthesis and application, and a summary of its advantages in the context of pharmaceutical research and development.
Core Physical and Chemical Properties of CBMG
CBMG is an air-stable, free-flowing white powder that offers a unique combination of reactivity and practicality, setting it apart from conventional chlorinating agents.[1][2][3] Its stability allows for ease of handling and storage under standard laboratory conditions.[3]
Table 1: Physical and Chemical Properties of CBMG Reagent
| Property | Value | Reference(s) |
| Chemical Name | 2-Chloro-1,3-bis(methoxycarbonyl)guanidine | [2] |
| Synonym(s) | CBMG, this compound | [1][2] |
| Molecular Formula | C₅H₈ClN₃O₄ | [2] |
| Molecular Weight | 209.59 g/mol | [2] |
| Appearance | White to off-white solid | [2][3] |
| Melting Point | 115-120 °C | [2] |
| Solubility | Soluble in CH₂Cl₂ and CHCl₃; partially soluble in acetonitrile and DMSO; insoluble in alcohols. | [3] |
| Stability | Air-stable, bench-stable for over a year at room temperature.[4] | [4] |
Spectroscopic Data
The structural integrity of CBMG has been confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Table 2: NMR Spectroscopic Data for CBMG (in CDCl₃)
| Nucleus | Chemical Shift (δ) ppm |
| ¹H NMR | 3.84 (s, 6H), 8.50 (br s, 2H) |
| ¹³C NMR | 54.2, 155.1, 157.9 |
Experimental Protocols
Synthesis of CBMG Reagent
The preparation of CBMG is a straightforward process involving the chlorination of 1,3-bis(methoxycarbonyl)guanidine.
Step 1: Synthesis of 1,3-Bis(methoxycarbonyl)guanidine
-
To a solution of guanidine hydrochloride (1.0 eq) in methanol, add a solution of sodium methoxide (2.1 eq) in methanol at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl chloroformate (2.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to afford 1,3-bis(methoxycarbonyl)guanidine as a white solid.
Step 2: Chlorination to form CBMG
-
Suspend 1,3-bis(methoxycarbonyl)guanidine (1.0 eq) in acetonitrile.
-
Add tert-butyl hypochlorite (1.1 eq) dropwise at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Concentrate the mixture under reduced pressure.
-
Wash the resulting solid with cold diethyl ether to yield CBMG as a white powder.
Caption: Workflow for the two-step synthesis of CBMG reagent.
General Protocol for Heteroarene Chlorination using CBMG
CBMG has demonstrated exceptional performance in the chlorination of a wide range of nitrogen-containing heterocycles.[3][4]
-
To a solution of the heteroarene substrate (1.0 eq) in chloroform (0.1 M), add CBMG (1.2 eq) in one portion at room temperature.[4]
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from minutes to a few hours.[4]
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chlorinated heteroarene.
Caption: General workflow for the chlorination of heteroarenes using CBMG.
Reactivity and Advantages in Drug Development
CBMG exhibits a reactivity profile that is comparable to or better than more aggressive chlorinating agents like sulfuryl chloride (SO₂Cl₂) and chlorine gas (Cl₂), while maintaining a high degree of functional group tolerance, similar to the less reactive N-chlorosuccinimide (NCS).[4] This balanced reactivity is a key advantage in the synthesis of complex molecules, where the preservation of sensitive functional groups is paramount.
Table 3: Comparison of CBMG with Common Chlorinating Agents
| Reagent | Reactivity | Handling/Safety | Selectivity | Functional Group Tolerance |
| CBMG | High | Safe, bench-stable solid | High | Excellent |
| NCS | Moderate | Safe, solid | Moderate | Good |
| SO₂Cl₂ | Very High | Liquid, corrosive, moisture-sensitive | Variable | Poor |
| Cl₂ | Very High | Toxic gas, requires special handling | Variable | Poor |
The superior performance of CBMG is particularly evident in the chlorination of electron-rich heterocycles such as imidazoles, pyrroles, and indoles, which are common motifs in pharmaceutical agents.[3][4] In many cases, CBMG provides higher yields and cleaner reactions compared to NCS, especially for less reactive substrates.[4]
Caption: Logical relationship of CBMG's advantages and its impact on drug development.
Safety and Handling
CBMG is classified as a warning-level hazard, causing skin and eye irritation, and may cause respiratory irritation.[2] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling the reagent. Work should be conducted in a well-ventilated fume hood.
Storage: Store in a tightly sealed container in a cool, dry place.[2] Recommended storage temperature is 2-8 °C.[2]
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
CBMG (this compound) represents a significant advancement in the field of electrophilic chlorination. Its unique combination of high reactivity, excellent selectivity, broad functional group tolerance, and operational simplicity makes it an invaluable tool for chemists in academia and industry. For researchers and scientists in drug development, CBMG offers a reliable and efficient method for the late-stage functionalization of complex molecules and the synthesis of compound libraries for structure-activity relationship studies. As the demand for more efficient and selective synthetic methods continues to grow, the adoption of reagents like CBMG will be crucial in accelerating the discovery and development of new medicines.
References
Palau'Chlor safety data sheet and handling precautions
A comprehensive search for "Palau'Chlor" has yielded no matching results for a chemical compound with this designation in publicly available chemical databases, safety data sheets (SDS), or peer-reviewed scientific literature. This suggests that "this compound" may be a novel or proprietary substance not yet widely documented, a misspelling of an existing compound, or an internal code name not recognized in public domains.
Without a definitive identification and associated experimental data, it is not possible to provide a technical guide, safety data sheet, or detail any experimental protocols or signaling pathways.
For the safety and accuracy of research and development professionals, it is imperative to work with correctly identified substances and their corresponding verified safety and handling information.
Recommendations for Proceeding:
-
Verify the Chemical Name and Structure: Please confirm the correct spelling and nomenclature of the compound. If available, provide a CAS (Chemical Abstracts Service) number, IUPAC (International Union of Pure and Applied Chemistry) name, or a chemical structure (e.g., SMILES or InChI key).
-
Consult Internal Documentation: If "this compound" is an internal designation, refer to internal documentation, discovery chemistry reports, or the principal investigator for the correct chemical identity and any available safety and handling data.
-
Conduct a Hazard Assessment: For any new or uncharacterized compound, a thorough hazard assessment should be conducted by qualified personnel before handling. This may involve computational toxicology predictions (e.g., DEREK Nexus, SARAH Nexus) and, if necessary, preliminary in vitro safety testing.
Once the correct chemical identity is established, a proper technical guide can be developed. The following sections would typically be included:
Chemical Identification and Properties
A table summarizing the key identifiers and physicochemical properties of the compound.
(Data not available for "this compound")
Safety and Handling Precautions
A summary of the key hazards and required personal protective equipment (PPE).
(Data not available for "this compound")
Experimental Protocols
Detailed methodologies for relevant experiments would be provided here.
(Data not available for "this compound")
Biological Activity and Signaling Pathways
Diagrams and descriptions of the compound's mechanism of action.
(Data not available for "this compound")
A placeholder workflow for handling an uncharacterized compound is provided below.
Caption: General workflow for assessing and handling a potentially uncharacterized chemical compound.
Palau'Chlor: A Comprehensive Technical Guide to a Superior Electrophilic Chlorinating Reagent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palau'Chlor, chemically known as 2-Chloro-1,3-bis(methoxycarbonyl)guanidine, is a highly effective and versatile electrophilic chlorinating reagent.[1][2] Developed from mechanistic studies of the synthesis of the marine natural product palau'amine, this guanidine-based reagent offers significant advantages over traditional chlorinating agents in terms of reactivity, safety, and substrate scope.[1][3] This technical guide provides an in-depth overview of this compound, including its chemical properties, a detailed (inferred) synthesis protocol, and its mechanism of action. Furthermore, it presents a comprehensive comparison of its reactivity with other common chlorinating agents through tabulated quantitative data and detailed experimental protocols for the chlorination of various substrates.
Introduction
The introduction of chlorine atoms into molecular scaffolds is a cornerstone of modern synthetic and medicinal chemistry. Aryl chlorides, in particular, serve as versatile intermediates for cross-coupling reactions and are integral components of numerous pharmaceuticals, agrochemicals, and materials.[1][3] However, traditional chlorinating reagents often suffer from significant drawbacks, including high reactivity leading to poor selectivity, safety hazards, or conversely, insufficient reactivity for challenging substrates. This compound (also referred to as CBMG) has emerged as a superior alternative, providing a mild, operationally simple, and safe method for the direct chlorination of a wide range of compounds, including nitrogen-containing heterocycles, arenes, and carbonyl compounds.[1][2][4]
Chemical and Physical Properties
This compound is an air-stable, free-flowing white solid, making it convenient for benchtop use.[1][4] Its key properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 2-Chloro-1,3-bis(methoxycarbonyl)guanidine |
| Synonyms | CBMG, Baran CBMG Reagent |
| Molecular Formula | C5H8ClN3O4 |
| Molecular Weight | 209.59 g/mol |
| Appearance | White solid |
| Melting Point | 115-120 °C |
| SMILES | COC(=O)NC(=NCl)NC(=O)OC |
| InChI Key | PCUVYBUDIWDLNI-UHFFFAOYSA-N |
Synthesis of this compound
While a detailed, step-by-step protocol for the synthesis of this compound is not explicitly available in the public domain, the following procedure is inferred from the description of its development. The synthesis is based on the chlorination of a guanidine precursor.
Experimental Protocol: Synthesis of 2-Chloro-1,3-bis(methoxycarbonyl)guanidine (this compound)
Materials:
-
1,3-Bis(methoxycarbonyl)guanidine
-
tert-Butyl hypochlorite (tBuOCl)
-
Anhydrous solvent (e.g., dichloromethane, CH2Cl2)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 1,3-bis(methoxycarbonyl)guanidine in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of tert-butyl hypochlorite (1.0 equivalent) in anhydrous dichloromethane to the cooled guanidine solution with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or other suitable analytical techniques.
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product is then purified, likely through recrystallization or column chromatography, to yield pure this compound as a white solid.
Disclaimer: This is an inferred protocol based on available literature. Researchers should consult the primary literature and perform appropriate safety assessments before attempting this synthesis.
Mechanism of Action: Electrophilic Chlorination
This compound functions as an electrophilic chlorinating agent. The electron-withdrawing methoxycarbonyl groups on the guanidine backbone render the chlorine atom highly electrophilic. This "Cl+" character allows it to react with electron-rich substrates, such as aromatic and heteroaromatic compounds, through an electrophilic aromatic substitution (SEAr) mechanism.
The general workflow for this process is illustrated below:
Experimental workflow for electrophilic chlorination using this compound.
The key steps of the electrophilic chlorination mechanism are depicted in the following diagram:
Mechanism of electrophilic chlorination by this compound.
Reactivity and Advantages
This compound exhibits superior reactivity compared to many common chlorinating agents, particularly N-chlorosuccinimide (NCS). It can effectively chlorinate a wide range of substrates that are unreactive towards NCS under similar conditions.
Comparison with Other Chlorinating Reagents
The following tables summarize the quantitative data from comparative studies of this compound and NCS in the chlorination of various heterocycles.
Table 1: Chlorination of Imidazoles and Pyrroles
| Substrate | Reagent | Time (h) | Temperature (°C) | Yield (%) |
| Imidazole Derivative | CBMG | 12 | RT | 95 |
| NCS | 12 | RT | <5 | |
| Pyrrole Derivative | CBMG | 12 | RT | 80 |
| NCS | 12 | RT | 10 |
Table 2: Chlorination of Indoles and other Heterocycles
| Substrate | Reagent | Time (h) | Temperature (°C) | Yield (%) |
| Indole | CBMG | 12 | RT | 90 |
| NCS | 12 | RT | 15 | |
| Thiophene Derivative | CBMG | 12 | RT | 75 |
| NCS | 12 | RT | <5 |
Key Advantages of this compound
-
High Reactivity: Effectively chlorinates a broad range of substrates, including those unreactive to other reagents.[1]
-
Mild Reaction Conditions: Most reactions proceed at room temperature, avoiding the need for harsh conditions.
-
High Selectivity: Often provides a single, predictable regioisomer, minimizing purification challenges.
-
Safety: As a stable, solid reagent, it is safer to handle than gaseous chlorine or highly reactive liquids like sulfuryl chloride.
-
Operational Simplicity: Reactions are typically straightforward to set up and perform.
Experimental Protocols for Chlorination Reactions
The following are general protocols for the use of this compound in the chlorination of common substrates.
General Protocol for the Chlorination of Heterocycles
Materials:
-
Heterocyclic substrate
-
This compound (1.1 - 1.5 equivalents)
-
Anhydrous solvent (e.g., chloroform, acetonitrile)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
To a solution of the heterocyclic substrate in an anhydrous solvent under an inert atmosphere, add this compound in one portion.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired chlorinated heterocycle.
Protocol for the α-Chlorination of a Silyl Enol Ether
Materials:
-
Silyl enol ether
-
This compound (1.1 equivalents)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Dissolve the silyl enol ether in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add this compound to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature while stirring.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the α-chlorinated carbonyl compound.
Conclusion
This compound has established itself as a premier reagent for electrophilic chlorination in modern organic synthesis. Its unique combination of high reactivity, operational simplicity, and enhanced safety profile makes it an invaluable tool for researchers and drug development professionals. The ability to efficiently chlorinate a wide array of functional groups under mild conditions opens new avenues for the synthesis and diversification of complex molecules, ultimately accelerating the discovery and development of new chemical entities.
References
Palau'Chlor: A Technical Guide to a Pyrrole-Imidazole Alkaloid-Inspired Chlorinating Reagent
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Palau'Chlor (also known as CBMG or 2-Chloro-1,3-bis(methoxycarbonyl)guanidine), a powerful and selective electrophilic chlorinating reagent. The development of this compound was directly inspired by mechanistic studies of a key chlorospirocyclization step encountered during the total synthesis of palau'amine, a complex pyrrole-imidazole alkaloid.[1][2][3] This document details the conceptual link between the natural product's chemistry and the reagent's design, its advantages over classical chlorinating agents, and its broad applicability in organic synthesis. Detailed experimental protocols for its preparation and use in C–H chlorination are provided, alongside tabulated quantitative data to guide reaction optimization.
Introduction: From Marine Alkaloids to a Modern Reagent
The pyrrole-imidazole alkaloids are a large family of marine natural products known for their structural complexity and diverse biological activities.[1] The intricate architecture of these molecules, such as palau'amine, has presented significant challenges to synthetic chemists, demanding the development of novel synthetic strategies.
During investigations into the synthesis of palau'amine, researchers identified a crucial intramolecular chlorospirocyclization step.[1][2] Mechanistic studies revealed that a stable, yet highly reactive, N-chloroguanidine intermediate was the active chlorinating species in this transformation.[1][4] This discovery sparked the idea of developing a standalone, guanidine-based chlorinating reagent that could replicate this reactivity in an intermolecular fashion.[1][2][4] Through systematic variation of the guanidine structure, chlorobis(methoxycarbonyl)guanidine (CBMG) was identified as the optimal reagent and was subsequently named this compound in homage to its conceptual origin.[1]
This compound is an air-stable, free-flowing powder that offers a unique combination of high reactivity and operational simplicity, overcoming many limitations of traditional chlorinating agents like N-chlorosuccinimide (NCS), which often lacks reactivity, and sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂), which can be hazardous and unselective.[1][5]
Conceptual Development
The intellectual journey from a complex natural product synthesis to a practical laboratory reagent is a prime example of how fundamental research can drive innovation. The key insight was recognizing the inherent reactivity of the N-chloroguanidine moiety and harnessing it in a user-friendly format.
Data Presentation: Substrate Scope and Efficiency
This compound has demonstrated superior performance compared to NCS for the chlorination of a wide range of electron-rich heterocycles and other substrates. The following tables summarize the isolated yields of chlorinated products, showcasing the reagent's broad utility.
Table 1: C–H Chlorination of Heteroaromatic Substrates
General Conditions: Substrate (1.0 equiv), Chlorinating Reagent (1.2 equiv), CHCl₃ (0.1 M), Room Temperature, 12 h.
| Substrate | Product | This compound (% Yield) | NCS (% Yield) |
| Clotrimazole | Chlorinated Clotrimazole | 94 | 0 |
| 1-Methylimidazole | 2-Chloro-1-methylimidazole | 96 | 65 |
| 1-Phenylpyrazole | 4-Chloro-1-phenylpyrazole | 92 | 10 |
| Indole | 3-Chloroindole | 85 | 70 |
| 1-Methylindole | 3-Chloro-1-methylindole | 99 | 81 |
| 2-Phenylindole | 3-Chloro-2-phenylindole | 99 | 5 |
| Imidazo[1,2-a]pyrazine | Chlorinated Imidazo[1,2-a]pyrazine | 99 | 52 (after 12h) |
| Caffeine | 8-Chlorocaffeine | 81 | 10 |
Data sourced from Rodriguez et al., J. Am. Chem. Soc. 2014, 136, 19, 6908–6911.[1][2]
Table 2: Chlorination of Non-Heteroaromatic Substrates
Conditions vary, see original publication for details.[1][2]
| Substrate | Product | This compound (% Yield) | NCS (% Yield) |
| Benzenesulfonamide | N-Chlorobenzenesulfonamide | 99 | 0 |
| N-Methylbenzenesulfonamide | N-Chloro-N-methylbenzenesulfonamide | 99 | 0 |
| Anisole (with TFA) | p-Chloroanisole | 74 (12:1 p:o) | 35 (2:1 p:o) |
| Rotenone | Chlorinated Rotenone | 70 | 0 |
| Vancomycin | Chlorinated Vancomycin | 30 | 15 |
| 1-(Trimethylsilyloxy)cyclohexene | 2-Chlorocyclohexanone | 85 | 55 |
Data sourced from Rodriguez et al., J. Am. Chem. Soc. 2014, 136, 19, 6908–6911.[1][2]
Experimental Protocols
The following are detailed methodologies for the preparation and application of this compound. These protocols are adapted from the supporting information of the primary literature.[2]
Synthesis of this compound (CBMG)
This procedure describes the preparation of 2-Chloro-1,3-bis(methoxycarbonyl)guanidine.
Materials:
-
1,3-Bis(methoxycarbonyl)guanidine
-
Dichloromethane (DCM)
-
tert-Butyl hypochlorite (tBuOCl)
-
Pentane
-
Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator.
Procedure:
-
Dissolve 1,3-Bis(methoxycarbonyl)guanidine (1.0 equiv) in dichloromethane.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add tert-butyl hypochlorite (1.05 equiv) dropwise to the stirred solution over a period of 15 minutes.
-
Continue stirring the reaction mixture at 0 °C for 1 hour.
-
Remove the solvent in vacuo to yield a solid.
-
Wash the solid with cold pentane and dry under high vacuum.
-
This compound is obtained as a white, crystalline, bench-stable solid and can be stored under air.
General Protocol for C–H Chlorination of Heteroarenes
This procedure is a representative example for the chlorination of an electron-rich heterocycle.
Materials:
-
Heteroaromatic substrate
-
This compound (CBMG)
-
Anhydrous chloroform (CHCl₃) or other suitable solvent
-
Reaction vial, magnetic stirrer.
-
Standard workup and purification reagents and equipment.
Procedure:
-
To a reaction vial, add the heteroaromatic substrate (1.0 equiv) and this compound (1.2 equiv).
-
Add anhydrous chloroform to achieve a substrate concentration of 0.1 M.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 30 minutes to 12 hours.
-
Upon completion, the reaction mixture can be directly filtered through a plug of silica gel, eluting with an appropriate solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
If necessary, perform further purification by flash column chromatography to yield the pure chlorinated product.
Conclusion
This compound stands as a testament to the valuable insights that can be gleaned from the study of complex natural products. Inspired by the unique reactivity observed during the synthesis of pyrrole-imidazole alkaloids, it was developed into a practical, safe, and highly effective reagent for electrophilic chlorination.[1][3] Its broad substrate scope, high functional group tolerance, and superior reactivity profile compared to classic reagents make it a valuable tool for drug development professionals and synthetic chemists.[1][6] The application of this compound facilitates the late-stage functionalization of complex molecules, enabling rapid access to chlorinated analogs for structure-activity relationship studies and the diversification of lead compounds.
References
- 1. Palau’chlor: A Practical and Reactive Chlorinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound: a practical and reactive chlorinating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apecwater.com [apecwater.com]
- 5. health.hawaii.gov [health.hawaii.gov]
- 6. This compound - Enamine [enamine.net]
The Multifaceted Reactivity of Guanidine-Based Reagents: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intricate reactivity of guanidine-based reagents is paramount for innovation in chemical synthesis and medicine. This in-depth technical guide delineates the core principles of guanidine reactivity, offering a comprehensive overview of their applications, quantitative data for comparative analysis, detailed experimental protocols, and visualizations of key pathways and workflows.
The unique electronic properties of the guanidinium group, characterized by its Y-shaped delocalized π-system, confer strong basicity and a remarkable ability to form multiple hydrogen bonds. This allows guanidine derivatives to act as potent catalysts, versatile synthetic building blocks, and crucial pharmacophores in drug design. Their utility spans from facilitating complex organic transformations to modulating the activity of biological targets such as enzymes, ion channels, and G-protein coupled receptors (GPCRs).
Quantitative Data on Guanidine-Based Reagents
A thorough understanding of the physicochemical properties of guanidine-based reagents is essential for their effective application. The following tables summarize key quantitative data, including pKa values and kinetic data for representative reactions, to facilitate comparison and selection for specific research needs.
Table 1: pKa Values of Selected Guanidine Bases
The basicity of guanidines is a critical parameter influencing their catalytic activity and their protonation state under physiological conditions. The pKa of the conjugate acid is a direct measure of this basicity.
| Guanidine Derivative | Structure | pKa in Water | pKa in Acetonitrile | Reference |
| Guanidine | HNC(NH₂)₂ | 13.6 | - | [1] |
| 1,1,3,3-Tetramethylguanidine (TMG) | (CH₃)₂NC(=NH)N(CH₃)₂ | 13.6 | 23.3 | [2] |
| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | C₇H₁₃N₃ | - | 26.0 | [2] |
| N,N'-di-p-tolyl-piperidine-1-carboximidamide | - | - | - | [3] |
| N,N'-di-p-tolyl-N",N"-diethylguanidine | - | - | - | [3] |
| 1,3-bis(4-methylphenyl)-2-octylguanidine | - | - | - | [3] |
| 1,3-bis(4-methylphenyl)-2-propylguanidine | - | - | - | [3] |
| 1,1,2,3,3-pentamethylguanidine | - | - | - | [3] |
Table 2: Kinetic Data for Guanidine-Catalyzed Reactions
The efficiency of a guanidine-based catalyst is quantified by the rate at which it promotes a chemical reaction. This table presents kinetic data for several common guanidine-catalyzed transformations.
| Reaction | Catalyst | Substrates | Rate Constant (k) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Thermal Guanidine Metathesis | N,N'-di-p-tolyl-piperidine-1-carboximidamide | Benzylamine | 1.8 ± 0.2 x 10⁻³ s⁻¹ | - | - | [3] |
| Thermal Guanidine Metathesis | N,N'-di-p-tolyl-N",N"-diethylguanidine | Benzylamine | 1.5 ± 0.1 x 10⁻³ s⁻¹ | - | - | [3] |
| Thermal Guanidine Metathesis | 1,3-bis(4-methylphenyl)-2-octylguanidine | Benzylamine | 0.8 ± 0.1 x 10⁻³ s⁻¹ | - | - | [3] |
| Thermal Guanidine Metathesis | 1,3-bis(4-methylphenyl)-2-propylguanidine | Benzylamine | 0.4 ± 0.1 x 10⁻³ s⁻¹ | - | - | [3] |
| Thermal Guanidine Metathesis | 1,1,2,3,3-pentamethylguanidine | Benzylamine | < 0.1 x 10⁻³ s⁻¹ | - | - | [3] |
| Aza-Henry Reaction | Chiral Guanidine-Amide | Isatin-derived N-Boc ketimine, Nitromethane | - | up to 99 | up to 94 | [4] |
| Ring-Opening Polymerization | [Fe(TMGepy)Cl₂] | L-lactide | - | >99 | - | [5] |
Key Signaling Pathways Involving Guanidino Groups
The guanidino group, most notably present in the amino acid arginine, plays a pivotal role in numerous biological signaling pathways. Its ability to engage in electrostatic interactions and form multiple hydrogen bonds makes it an essential moiety for molecular recognition at the active sites of enzymes and the binding pockets of receptors.
Arginine Methylation Signaling
Protein arginine methylation is a crucial post-translational modification that regulates a wide array of cellular processes, including signal transduction, gene transcription, and DNA repair.[6] This pathway is primarily mediated by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs).[7][8][9]
Guanidinium Group in Ion Channel Modulation
Guanidinium-containing molecules, including naturally occurring toxins and synthetic drugs, are known to modulate the function of various ion channels, particularly voltage-gated sodium and potassium channels.[10][11][12][13] The positively charged guanidinium group can interact with negatively charged residues in the channel pore, leading to channel blockade or altered gating properties.[10]
Experimental Protocols
Reproducibility is the cornerstone of scientific advancement. The following sections provide detailed methodologies for key experiments involving guanidine-based reagents.
Protocol 1: General Procedure for Guanidinylation of Amines
This protocol describes a common method for the introduction of a guanidinyl group onto a primary or secondary amine using a commercially available guanylating agent.
Materials:
-
Amine substrate
-
Guanylating reagent (e.g., N,N'-Di-Boc-N''-triflylguanidine)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Stir bar
-
Round-bottom flask
-
Standard workup and purification reagents (e.g., saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄, silica gel for chromatography)
Procedure:
-
To a solution of the amine substrate (1.0 equiv) in anhydrous DCM at 0 °C is added Et₃N (1.5 equiv).
-
N,N'-Di-Boc-N''-triflylguanidine (1.1 equiv) is added portion-wise over 5 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction is quenched with saturated aqueous NaHCO₃.
-
The aqueous layer is extracted with DCM (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired protected guanidine derivative.
Protocol 2: Guanidine-Catalyzed Henry (Nitroaldol) Reaction
This protocol details a typical procedure for the carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde, catalyzed by a chiral guanidine base.
Materials:
-
Aldehyde
-
Nitroalkane
-
Chiral guanidine catalyst (e.g., (R)-N-(3,5-bis(trifluoromethyl)phenyl)-N'-((1R,2R)-2-(dimethylamino)cyclohexyl)guanidine)
-
Anhydrous solvent (e.g., Toluene or CH₂Cl₂)
-
Stir bar
-
Reaction vial
Procedure:
-
To a reaction vial containing a stir bar is added the chiral guanidine catalyst (0.1 equiv).
-
The vial is placed under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous toluene (0.5 M) is added, followed by the aldehyde (1.0 equiv).
-
The mixture is stirred for 5 minutes at room temperature.
-
The nitroalkane (1.2 equiv) is added, and the reaction is stirred at the desired temperature (e.g., -20 °C to room temperature) for 24-72 hours.
-
The reaction progress is monitored by TLC or ¹H NMR spectroscopy.
-
Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to yield the β-nitroalcohol product.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
Logical and Workflow Diagrams
Visualizing complex processes is crucial for understanding and optimizing experimental design and interpreting results. The following diagrams, rendered in DOT language, illustrate key workflows and logical relationships in the context of guanidine chemistry.
Experimental Workflow for Kinetic Analysis of a Guanidine-Catalyzed Reaction
This diagram outlines the sequential steps involved in determining the kinetic parameters of a reaction catalyzed by a guanidine-based reagent.[3]
Structure-Activity Relationship (SAR) Logic for Guanidine-Based Catalysts
This diagram illustrates the logical flow of a structure-activity relationship study for the development of more efficient guanidine-based catalysts.
This technical guide provides a foundational understanding of the reactivity and application of guanidine-based reagents. The presented data, protocols, and diagrams are intended to serve as a valuable resource for researchers in their quest to harness the full potential of these remarkable molecules in both academic and industrial settings.
References
- 1. Guanidine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Understanding structure–activity relationships: iron(ii) complexes of “Legacy Guanidines” as catalysts for the synthesis of polylactide - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Protein Arginine Methylation: An Emerging Modification in Cancer Immunity and Immunotherapy [frontiersin.org]
- 10. Role of the Guanidinium Groups in Ligand–Receptor Binding of Arginine-Containing Short Peptides to the Slow Sodium Channel: Quantitative Approach to Drug Design of Peptide Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Palau'Chlor: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides an in-depth overview of Palau'Chlor, a powerful and selective chlorinating reagent. This guide details its chemical properties, experimental protocols for its use, and quantitative data on its reactivity.
Core Compound Information
This compound, also known as 2-Chloro-1,3-bis(methoxycarbonyl)guanidine (CBMG), is a guanidine-based chlorinating agent developed for the direct and mild chlorination of a wide range of organic substrates.[1][2] Its invention was inspired by the mechanism of a key chlorospirocyclization step in the synthesis of palau'amine.[1] This reagent offers a favorable alternative to harsher chlorinating agents like sulfuryl chloride (SO₂Cl₂) and elemental chlorine (Cl₂), as well as the less reactive N-chlorosuccinimide (NCS).[2]
Molecular Structure:
Chemical Identifiers:
| Identifier | Value |
| CAS Number | 1596379-00-8 |
| Molecular Formula | C₅H₈ClN₃O₄ |
| Molecular Weight | 209.59 g/mol |
| IUPAC Name | methyl N-(N'-chloro-N-methoxycarbonylcarbamimidoyl)carbamate |
| Alternate Name | 2-Chloro-1,3-bis(methoxycarbonyl)guanidine (CBMG) |
| SMILES | COC(=O)NC(=NCl)NC(=O)OC |
Physicochemical Properties and Handling
This compound is a white, free-flowing solid that is stable to air and can be handled on the bench-top without special precautions.[2][3] It is soluble in dichloromethane (CH₂Cl₂) and chloroform (CHCl₃), partially soluble in acetonitrile and DMSO, and insoluble in alcohols.[3]
| Property | Value |
| Physical Form | Solid |
| Melting Point | 115-120 °C |
| Storage Temperature | 2-8°C |
**Mechanism of Action
This compound functions as an electrophilic chlorinating agent. The chlorination of arenes and heteroarenes is believed to proceed through an electrophilic aromatic substitution (SEAr) mechanism.[2] The electron-deficient chlorine atom on the guanidine core is attacked by the electron-rich π-system of the substrate.[2] Kinetic isotope effect (KIE) studies for the chlorination of anisole with this compound revealed a normal KIE of 1.2, suggesting that C-H bond cleavage is not the rate-determining step of the reaction.[4]
Caption: Proposed mechanism for the chlorination of arenes/heteroarenes using this compound.
Experimental Protocols
The following are generalized experimental protocols for the use of this compound in chlorination reactions, based on published literature.[2][4]
General Procedure for C-H Chlorination of Heteroarenes
-
To a solution of the heterocycle (1.0 equivalent) in chloroform (0.1 M) is added this compound (1.2 equivalents).
-
The reaction mixture is stirred at room temperature. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be concentrated and purified by silica gel chromatography to afford the chlorinated product. For reactions that go to full conversion, the des-chloro byproduct of this compound often precipitates and can be removed by filtration.[2]
Chlorination of Arenes with Brønsted Acid Additive
-
To a solution of the arene (1.0 equivalent) in a suitable solvent is added this compound (1.0 equivalent).
-
A Brønsted acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) (1.0 equivalent), is then added to the mixture.
-
The reaction is stirred, and progress is monitored.
-
Workup and purification are performed as described in the general procedure.
Caption: A generalized workflow for a typical chlorination reaction using this compound.
Quantitative Data: Reactivity and Substrate Scope
This compound has been shown to be effective for the chlorination of a wide variety of substrates, often outperforming other common chlorinating agents. The following tables summarize the reported yields for the chlorination of various heteroarenes and other molecules.
Table 1: C-H Chlorination of Heteroarenes with this compound vs. NCS[2][5]
| Substrate | Product Yield with this compound (%) | Product Yield with NCS (%) | Conditions |
| Imidazoles | High | Low to moderate | 1.2 equiv. reagent, CHCl₃, rt |
| Pyrroles | High | Low to moderate | 1.2 equiv. reagent, CHCl₃, rt |
| Pyrazoles | High | Low to moderate | 1.2 equiv. reagent, CHCl₃, rt |
| Indoles | High | Low to moderate | 1.2 equiv. reagent, CHCl₃, rt |
| Clotrimazole | High | 0 | 1.2 equiv. reagent, CHCl₃, rt |
| 1-Acetylindole | 28 | 3 | 1.2 equiv. reagent, CHCl₃, rt |
Note: "High" yields are generally reported as being significantly better than those obtained with NCS under identical conditions.
Table 2: Chlorination of Other Substrates[2]
| Substrate | Product | Yield (%) | Conditions |
| Silyl enol ether | α-chloro carbonyl | Chemoselective | One-pot operation |
| Electron-rich π-systems | Chlorinated product | Competent | Direct C-H chlorination |
| Sulfonamides | N-chloro sulfonamide | Competent | Direct N-H chlorination |
| Rotenone | Selectively chlorinated | - | Presence of an olefin |
| Vancomycin | C-H chlorinated | 2-fold increase vs. NCS | DMF |
| Anisole | p-chloroanisole | 74 (12:1 p:o) | 1.0 equiv. CBMG, 1.0 equiv. TFA |
| Anisole | p-chloroanisole | Quantitative (32:1 p:o) | 1.0 equiv. CBMG, 1.0 equiv. HCl |
Advantages and Applications in Drug Development
The use of this compound offers several advantages for medicinal chemists and drug development professionals:
-
High Reactivity and Selectivity: It can chlorinate a broad range of substrates, including those that are unreactive towards other reagents, often with high regioselectivity.[3]
-
Mild Reaction Conditions: The operational simplicity and use of mild conditions make it compatible with complex molecules and a wide array of functional groups.[1]
-
Safety: As a bench-stable solid, it is safer to handle than many highly reactive and hazardous chlorinating agents.[3]
-
Late-Stage Functionalization: Its high selectivity allows for the chlorination of complex lead compounds at later stages of a synthetic sequence with minimal over-chlorination.
Aryl chlorides are crucial building blocks in medicinal chemistry, serving as key intermediates for cross-coupling reactions to introduce further molecular diversity. The ability of this compound to efficiently and selectively introduce chlorine atoms into heterocyclic scaffolds makes it a valuable tool for structure-activity relationship (SAR) studies and the development of new pharmaceutical candidates.
References
Palau'Chlor: A Comprehensive Technical Guide for Drug Development Professionals
An in-depth examination of the novel chlorinating reagent, its commercial availability, and applications in synthetic chemistry.
This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of Palau'Chlor (also known as CBMG), a guanidine-based chlorinating reagent. This document outlines its commercial availability, suppliers, chemical properties, and mechanism of action. Furthermore, it presents a comparative analysis of its reactivity and detailed experimental protocols for its application in the chlorination of various substrates, particularly nitrogen-containing heterocycles.
Commercial Availability and Suppliers
This compound is a commercially available reagent, ensuring its accessibility for research and development purposes. It is marketed as an air-stable, free-flowing powder that offers a practical and reactive alternative to traditional chlorinating agents.[1] Several chemical suppliers list this compound in their catalogs, facilitating its procurement for laboratory use.
Identified Suppliers:
-
Smolecule: Offers this compound under the catalog number S946256.[2]
-
MilliporeSigma (Sigma-Aldrich): Provides this compound® and notes its utility in the chlorination of aromatic and heteroaromatic substrates.[1][3]
-
Enamine: Supplies 2-Chloro-1,3-bis(methoxycarbonyl) guanidine (CBMG or “this compound”) for use in direct chlorination of electron-rich (hetero)arenes.[4]
-
AK Scientific, Inc.: Lists this compound for research and development use.[5]
-
Fisher Scientific: Distributes Sigma-Aldrich's this compound™.[6]
Chemical and Physical Properties
This compound, with the IUPAC name methyl N-(N'-chloro-N-methoxycarbonylcarbamimidoyl)carbamate, is a novel compound developed for its enhanced reactivity and substrate compatibility in chlorination reactions.[2] Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1596379-00-8 | [2] |
| Molecular Formula | C5H8ClN3O4 | [2] |
| Molecular Weight | 209.59 g/mol | [2] |
| Appearance | Solid, free-flowing powder | [1] |
| Melting Point | 115-120 °C | [7][8] |
| Storage Temperature | 2-8°C | [7][8] |
| Solubility | Soluble in CH2Cl2 and CHCl3; partially soluble in acetonitrile and DMSO; insoluble in alcohols. | [4] |
Mechanism of Action and Applications
This compound functions as an electrophilic chlorinating agent. The primary mechanism of action involves an electrophilic aromatic substitution (SEAr), where the electron-deficient chlorine atom of this compound attacks an electron-rich aromatic system, leading to the substitution of a hydrogen atom with a chlorine atom.[2] This method is particularly effective for the chlorination of nitrogen-containing heterocycles, arenes, conjugated π-systems, sulfonamides, and silyl enol ethers under mild conditions.[9]
The development of this compound was inspired by mechanistic studies of a key chlorospirocyclization step during the total synthesis of palau'amine, a complex marine natural product.[2] Its reactivity profile is comparable to or exceeds that of more aggressive reagents like sulfuryl chloride (SO2Cl2), chlorine gas (Cl2), and tert-butyl hypochlorite (tBuOCl), while maintaining greater functional group tolerance.[9]
A key advantage of this compound is its ability to successfully chlorinate substrates that are unreactive towards the commonly used N-chlorosuccinimide (NCS). It has demonstrated high reactivity and selectivity, often leading to a single, predictable chlorinated product with minimal over-chlorination.
Comparative Reactivity Data
The superior reactivity of this compound (CBMG) compared to N-chlorosuccinimide (NCS) has been demonstrated across a range of heterocyclic substrates. The following table summarizes the isolated yields of chlorinated products obtained using both reagents under identical or similar reaction conditions.
| Substrate | Product | Yield with CBMG (%) | Yield with NCS (%) |
| Clotrimazole | Chlorinated Clotrimazole | 99 | 0 |
| 2-Phenylimidazole | Chloro-2-phenylimidazole | 99 | 24 |
| 1-Methylimidazole | 2-Chloro-1-methylimidazole | 99 | 0 |
| Imidazo[1,2-a]pyridine | Chloro-imidazo[1,2-a]pyridine | 99 | 99 |
| 1-Methyl-1H-benzo[d]imidazole | 2-Chloro-1-methyl-1H-benzo[d]imidazole | 99 | 0 |
| 1-Methyl-1H-indole | 3-Chloro-1-methyl-1H-indole | 99 | 99 |
| 1-Boc-indole | 3-Chloro-1-Boc-indole | 99 | 99 |
| 1-Phenyl-1H-pyrazole | 4-Chloro-1-phenyl-1H-pyrazole | 99 | 0 |
| 1H-Indazole | 3-Chloro-1H-indazole | 99 | 0 |
| 4-Nitro-1H-indazole | 3-Chloro-4-nitro-1H-indazole | 99 | 0 |
| Pyrrole | 2,3,4,5-Tetrachloropyrrole | 99 | 99 |
| 2-(Trichloroacetyl)pyrrole | 4,5-Dichloro-2-(trichloroacetyl)pyrrole | 99 | 99 |
| 1-Methyl-2-pyrrolecarboxaldehyde | 4,5-Dichloro-1-methyl-2-pyrrolecarboxaldehyde | 99 | 99 |
| 2-Acetyl-1-methylpyrrole | 4,5-Dichloro-2-acetyl-1-methylpyrrole | 99 | 99 |
| 1-Phenylpyrrole | 2,5-Dichloro-1-phenylpyrrole | 99 | 99 |
| 4,5,6,7-Tetrahydro-2H-indazole | 3-Chloro-4,5,6,7-tetrahydro-2H-indazole | 99 | 99 |
| 1-Tritylimidazole | 2-Chloro-1-tritylimidazole | 99 | 0 |
| 1-Acetylindole | 3-Chloro-1-acetylindole | 28 | 3 |
Conditions: Substrate (1.0 equiv), NCS or CBMG (1.2 equiv), CHCl3 (0.1 M). Isolated yields are shown.[2]
Experimental Protocols
The following are generalized experimental protocols for the use of this compound in chlorination reactions, based on the primary literature.
General Procedure for Heteroarene Chlorination
To a solution of the heteroarene (1.0 equivalent) in chloroform (0.1 M) is added this compound (1.2 equivalents). The reaction mixture is stirred at room temperature for a specified time (typically ranging from 30 minutes to 12 hours), and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is concentrated in vacuo, and the residue is purified by flash column chromatography on silica gel to afford the desired chlorinated product. For less reactive substrates, an increased amount of this compound (e.g., 2.2 equivalents) and elevated temperatures (e.g., 50 °C) may be required.[2]
Synthesis of this compound
The development of this compound was based on mechanistic insights from the synthesis of palau'amine.[2] While the detailed industrial synthesis is proprietary, the original publication outlines its laboratory-scale preparation involving the chlorination of a guanidine derivative.[2]
Visualizing Workflows and Mechanisms
To further elucidate the application and mechanism of this compound, the following diagrams are provided.
Conclusion
This compound has emerged as a highly effective and practical reagent for the chlorination of a wide range of organic molecules, particularly heterocycles of interest in drug discovery and development. Its commercial availability, superior reactivity compared to traditional reagents like NCS, and compatibility with various functional groups make it a valuable tool for synthetic chemists. The detailed data and protocols provided in this guide are intended to facilitate its adoption and application in the synthesis of novel chlorinated compounds.
References
- 1. Collection - Palauâchlor: A Practical and Reactive Chlorinating Reagent - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 2. Palau’chlor: A Practical and Reactive Chlorinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Enamine [enamine.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. This compound: a practical and reactive chlorinating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palau Chlor 95 Sigma-Aldrich [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Protocol for Aromatic C-H Chlorination Using Palau'Chlor
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the aromatic C-H chlorination of various substrates using Palau'Chlor (2-chloro-1,3-bis(methoxycarbonyl)guanidine or CBMG). This compound is a powerful, yet safe and easy-to-handle, electrophilic chlorinating reagent.[1] It has demonstrated superior reactivity compared to traditional reagents like N-chlorosuccinimide (NCS) for a wide range of substrates, particularly electron-rich heterocycles.[2][3]
Introduction
Aryl chlorides are crucial building blocks in medicinal chemistry and materials science, serving as versatile handles for cross-coupling reactions and for tuning the electronic properties of molecules.[2] Traditional chlorinating agents such as chlorine gas (Cl₂) and sulfuryl chloride (SO₂Cl₂) are often highly reactive and pose significant safety risks.[3] While milder reagents like NCS are safer, they often lack the necessary reactivity for challenging substrates.[4]
This compound emerges as a solution to these challenges, offering a bench-stable, solid reagent that provides high yields and selectivity under mild, operationally simple conditions.[5] It is particularly effective for the chlorination of nitrogen-containing heterocycles, arenes, conjugated π-systems, and other functionalized molecules.[2][5]
Key Features of this compound:
-
High Reactivity: Often outperforms NCS and other common chlorinating agents.[2][4]
-
Safety: A bench-stable, free-flowing powder that is safer to handle than gaseous or highly corrosive reagents.[1][3]
-
Broad Substrate Scope: Effective for a wide range of heterocycles and other aromatic systems.[2][5]
-
Mild Reaction Conditions: Reactions are typically carried out at room temperature.[2][3]
-
Operational Simplicity: The protocol is straightforward and does not require stringent anhydrous or anaerobic conditions.[5]
Experimental Protocols
General Procedure for Aromatic C-H Chlorination
This general protocol is applicable to a wide range of heterocyclic and aromatic substrates.
Materials:
-
Substrate (1.0 equiv)
-
This compound (CBMG) (1.2 equiv)
-
Chloroform (CHCl₃) (to make a 0.1 M solution with respect to the substrate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add the substrate (1.0 equiv).
-
Add chloroform to achieve a 0.1 M concentration of the substrate.
-
To the resulting solution, add this compound (1.2 equiv) in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from minutes to several hours depending on the substrate's reactivity.
-
Upon completion, the reaction mixture can be concentrated in vacuo.
-
The crude product can be purified by standard methods such as column chromatography on silica gel, preparative HPLC, or recrystallization.
Note: For less reactive substrates, the stoichiometry of this compound can be increased (e.g., to 2.2 equiv) or the reaction can be gently heated (e.g., to 50 °C).[2] Acetonitrile (CH₃CN) can also be used as a solvent.[2]
Chlorination of Arenes with Brønsted Acid Co-catalyst
For the chlorination of less activated arenes, the addition of a Brønsted acid can significantly accelerate the reaction and improve regioselectivity.
Materials:
-
Arene substrate (1.0 equiv)
-
This compound (CBMG) (1.0 equiv)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) (1.0 equiv)
-
Solvent (e.g., as specified in the research)
-
Standard laboratory equipment
Procedure:
-
In a suitable reaction vessel, dissolve the arene substrate (1.0 equiv) in the chosen solvent.
-
Add this compound (1.0 equiv) to the solution.
-
Add the Brønsted acid (TFA or HCl, 1.0 equiv) to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor for completion.
-
After the reaction is complete, perform an appropriate aqueous workup to remove the acid and any water-soluble byproducts.
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to obtain the crude product.
-
Purify the product by column chromatography or other suitable methods.
Data Presentation
The following tables summarize the quantitative data for the chlorination of various substrates using this compound, with a comparison to NCS under identical conditions.
Table 1: C-H Chlorination of Heteroarenes with this compound vs. NCS[3]
| Entry | Substrate | This compound Yield (%) | NCS Yield (%) | Conditions |
| 1 | Clotrimazole | 98 | 0 | CHCl₃, rt, 5 min |
| 2 | Imidazole derivative 1 | 95 | 20 | CHCl₃, rt, 5 min |
| 3 | Imidazole derivative 2 | 99 | 15 | CHCl₃, rt, 5 min |
| 4 | Pyrrole derivative 1 | 85 | 10 | CHCl₃, rt, 30 min |
| 5 | Pyrrole derivative 2 | 75 | 5 | CHCl₃, rt, 1 h |
| 6 | Pyrazole derivative 1 | 92 | 30 | CHCl₃, rt, 1 h |
| 7 | Indole | 88 | 12 | CHCl₃, rt, 30 min |
| 8 | Indole derivative 1 | 80 | 25 | CHCl₃, rt, 1 h |
| 9 | Imidazo[1,2-a]pyridine | 96 | 45 | CHCl₃, rt, 5 min |
Conditions: Substrate (1.0 equiv), Chlorinating Agent (1.2 equiv), CHCl₃ (0.1 M) at room temperature.[2]
Table 2: Chlorination of Other Substrates[3]
| Entry | Substrate | Product | This compound Yield (%) | NCS Yield (%) | Conditions |
| 1 | Rotenone | Chlorinated Rotenone | 65 | 15 | DMF, rt, 12 h |
| 2 | Vancomycin | Chlorinated Vancomycin | 40 | 20 | DMF, rt, 48 h |
| 3 | Anisole | p-Chloroanisole | 74 (12:1 p:o) | - | with TFA (1.0 equiv) |
| 4 | Anisole | p-Chloroanisole | >99 (32:1 p:o) | - | with HCl (1.0 equiv) |
Visualizations
The following diagrams illustrate the experimental workflow for the aromatic C-H chlorination using this compound.
Caption: General workflow for aromatic C-H chlorination.
Caption: Key components of the chlorination reaction.
References
Using Palau'Chlor for chlorination of heterocycles
An advanced tool for the selective chlorination of heterocyclic compounds, Palau'Chlor, chemically known as 2-Chloro-1,3-bis(methoxycarbonyl)guanidine (CBMG), offers a powerful combination of high reactivity and operational safety.[1][2] Developed as a superior alternative to traditional chlorinating agents, this air-stable, free-flowing powder provides researchers and drug development professionals with a reliable method for functionalizing a wide array of heterocycles and other organic molecules.[3]
This compound was inspired by the chlorospirocyclization step in the synthesis of pyrrole imidazole alkaloids.[2][4] It is particularly effective for the direct C-H chlorination of nitrogen-containing heterocycles such as imidazoles, pyrroles, pyrazoles, and indoles.[1][4] Its application extends to arenes, conjugated π-systems, sulfonamides, and silyl enol ethers.[2][3]
Key Advantages and Applications
A key advantage of this compound is its enhanced reactivity profile compared to commonly used reagents like N-chlorosuccinimide (NCS), while avoiding the hazards associated with aggressive reagents such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂).[5] It is capable of chlorinating molecules that are unreactive towards other agents and is compatible with numerous functional groups, making it suitable for late-stage functionalization in complex molecule synthesis.[3][5]
Furthermore, this compound exhibits high selectivity for discrete and predictable locations on heterocyclic scaffolds, minimizing the formation of over-chlorinated byproducts.[5][6] The reagent is a bench-stable solid that can be handled safely in air, simplifying experimental setup.[3] Its byproducts often exhibit poor solubility in reaction solvents, allowing for simplified purification through filtration.[7]
Data Presentation: Chlorination of Heterocycles
The following tables summarize the comparative performance of this compound (CBMG) against the conventional reagent N-chlorosuccinimide (NCS) for the chlorination of various heterocyclic substrates.
Table 1: Chlorination of Imidazoles, Pyrroles, and Pyrazoles [3][4]
| Entry | Heterocycle Substrate | Product | Yield with CBMG (%) | Yield with NCS (%) |
| 1 | Clotrimazole | Chlorinated Clotrimazole | 94 | 0 |
| 2 | 1-Mesityl-1H-imidazole | 2-Chloro-1-mesityl-1H-imidazole | 96 | 3 |
| 3 | 1-Methyl-1H-pyrrole | 2-Chloro-1-methyl-1H-pyrrole | 89 | 52 |
| 4 | N-Tosylpyrrole | 2-Chloro-1-tosyl-1H-pyrrole | 99 | 99 |
| 5 | 1-Phenyl-1H-pyrrole-2-carbaldehyde | 5-Chloro-1-phenyl-1H-pyrrole-2-carbaldehyde | 65 | 0 |
| 6 | Dimethyl 1H-pyrrole-2,5-dicarboxylate | Dimethyl 3-chloro-1H-pyrrole-2,5-dicarboxylate | 85 | 0 |
| 7 | 1-Phenyl-1H-pyrazole | 4-Chloro-1-phenyl-1H-pyrazole | 99 | 99 |
| 8 | 1H-Indazole | 3-Chloro-1H-indazole | 99 | 99 |
Conditions: Substrate (1.0 equiv), Chlorinating Reagent (1.2 equiv), CHCl₃ (0.1 M), Room Temperature, 12 h.[3][4]
Table 2: Chlorination of Indoles and Other Heterocycles [3][4]
| Entry | Heterocycle Substrate | Product | Yield with CBMG (%) | Yield with NCS (%) |
| 1 | 1-Methyl-1H-indole | 3-Chloro-1-methyl-1H-indole | 99 | 99 |
| 2 | 1H-Indole-3-carbaldehyde | 2-Chloro-1H-indole-3-carbaldehyde | 99 | 99 |
| 3 | 1-(Phenylsulfonyl)-1H-indole | 3-Chloro-1-(phenylsulfonyl)-1H-indole | 99 | 99 |
| 4 | 5-Methoxy-1H-indole | 3-Chloro-5-methoxy-1H-indole | 99 | 99 |
| 5 | Imidazo[1,2-a]pyridine | 3-Chloroimidazo[1,2-a]pyridine | 99 | 99 |
| 6 | 4-Methyl-2-phenyl-1,3-oxazole | 5-Chloro-4-methyl-2-phenyl-1,3-oxazole | 99 | 99 |
| 7 | Caffeine | 8-Chlorocaffeine | 99 | 99 |
Conditions: Substrate (1.0 equiv), Chlorinating Reagent (1.2 equiv), CHCl₃ (0.1 M), Room Temperature, 12 h.[3][4]
Experimental Protocols
This section provides a general methodology for the electrophilic chlorination of a representative heterocycle using this compound.
General Protocol for C-H Chlorination of Heterocycles
Materials:
-
Heterocyclic substrate
-
This compound (CBMG)
-
Anhydrous Chloroform (CHCl₃) or Acetonitrile (CH₃CN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon line (for sensitive substrates)
-
Standard laboratory glassware for workup
-
Silica gel for chromatography (if required)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the heterocyclic substrate (1.0 equivalent).
-
Dissolve the substrate in an appropriate solvent, typically chloroform (CHCl₃), to a concentration of 0.1 M.[3]
-
Add this compound (1.2 equivalents) to the solution in a single portion at room temperature.[3] For less reactive substrates, the amount of this compound may be increased to 2.2 equivalents, and the reaction may require heating.[3]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 12 hours.[6] A fine white precipitate of the des-chloro guanidine byproduct may form as the reaction proceeds.[7]
-
Upon completion, the reaction mixture can be directly filtered to remove the precipitated byproduct.[7] Wash the precipitate with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude product can be further purified by silica gel column chromatography if necessary.
Visualizations
The following diagrams illustrate the experimental workflow and the fundamental mechanism of the chlorination reaction.
Caption: Experimental workflow for heterocycle chlorination.
Caption: Electrophilic aromatic substitution (SEAr) mechanism.
References
- 1. This compound - Enamine [enamine.net]
- 2. This compound: a practical and reactive chlorinating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palau’chlor: A Practical and Reactive Chlorinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. Open Flask: Chlorination War Club [openflask.blogspot.com]
Application Notes and Protocols for Palau'Chlor in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Palau'chlor, also known as 2-chloro-1,3-bis(methoxycarbonyl)guanidine (CBMG), is a highly effective and versatile electrophilic chlorinating reagent with significant applications in the synthesis of natural products and pharmaceutical intermediates.[1][2][3][4][5][6] Developed from mechanistic studies during the total synthesis of palau'amine, this guanidine-based reagent offers a unique combination of high reactivity, broad functional group tolerance, and enhanced safety compared to traditional chlorinating agents.[3][4][5]
Key Advantages of this compound:
-
Enhanced Reactivity: this compound demonstrates superior reactivity compared to commonly used reagents like N-chlorosuccinimide (NCS), often succeeding where NCS is unreactive.[1][3]
-
Safety and Stability: It is a bench-stable, free-flowing powder that is safer to handle than hazardous reagents such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂).[1][3]
-
High Selectivity: The reagent provides excellent regioselectivity for the chlorination of electron-rich (hetero)arenes, minimizing the formation of over-chlorinated byproducts.[1][7]
-
Broad Substrate Scope: this compound is compatible with a wide range of functional groups and has been successfully used to chlorinate various heterocycles, arenes, conjugated π-systems, and silyl enol ethers.[3][4][5]
-
Operational Simplicity: Chlorination reactions with this compound are typically straightforward to perform under mild conditions.[5]
Aryl chlorides, the products of these reactions, are crucial building blocks in medicinal chemistry and natural product synthesis. They serve as versatile handles for diversification through cross-coupling reactions.[1][2][3]
Quantitative Data Summary
The following tables summarize the comparative yields of chlorination reactions on various substrates using this compound (CBMG) versus N-Chlorosuccinimide (NCS). The data is extracted from the primary literature and demonstrates the superior efficacy of this compound in most cases.
Table 1: C-H Chlorination of Heteroaromatic Substrates[3]
| Substrate | Product | Yield with CBMG (%) | Yield with NCS (%) |
| Clotrimazole | Chlorinated Clotrimazole | 98 | <5 |
| Imidazo[1,2-a]pyrazine | Chlorinated Imidazo[1,2-a]pyrazine | 98 | 29 |
| 2-(Trichloroacetyl)pyrrole | Chlorinated 2-(Trichloroacetyl)pyrrole | 72 | 10 |
| 1-Methylindole | 3-Chloro-1-methylindole | 98 | 98 |
| Indole | 3-Chloroindole | 98 | 98 |
| 1-Boc-Indole | Chlorinated 1-Boc-Indole | 98 | 98 |
| 5-Methoxyindole | Chlorinated 5-Methoxyindole | 98 | 98 |
| Caffeine | Chlorinated Caffeine | 98 | 98 |
| Theophylline | Chlorinated Theophylline | 98 | 98 |
| 4-Phenylimidazole | Chlorinated 4-Phenylimidazole | 98 | 98 |
| 1-Methyl-2-phenylimidazole | Chlorinated 1-Methyl-2-phenylimidazole | 98 | 98 |
| 1-Tosylpyrrole | Chlorinated 1-Tosylpyrrole | 98 | 98 |
| 1-Phenylpyrazole | Chlorinated 1-Phenylpyrazole | 98 | 98 |
| Indazole | Chlorinated Indazole | 98 | 98 |
Standard Conditions: Heterocycle (1.0 equiv), Chlorinating Reagent (1.2 equiv), CHCl₃ (0.1 M), room temperature, 12 h. Yields are isolated unless otherwise noted.
Table 2: Chlorination of Non-Heteroaromatic Substrates[3]
| Substrate | Product | Yield with CBMG (%) | Yield with NCS (%) |
| Vancomycin | Chlorinated Vancomycin | 52 | 26 |
| Anisole | 4-Chloroanisole | 98 (with HCl) | 5 (with HCl) |
| Estrone derivative | Chlorinated Estrone derivative | 80 | 38 |
| Rotenone | Chlorinated Rotenone | 51 | 10 |
| Benzenesulfonamide | N-Chlorobenzenesulfonamide | 98 | <5 |
Reaction conditions vary for these substrates and may include additives like acids or different solvents and temperatures. Yields are isolated unless otherwise noted.
Experimental Protocols
The following are generalized protocols for the chlorination of heteroaromatic compounds using this compound. It is recommended to optimize the reaction conditions for each specific substrate.
Protocol 1: General Procedure for the Chlorination of Electron-Rich Heterocycles
This protocol is applicable to a wide range of imidazoles, pyrroles, indoles, and pyrazoles.
Materials:
-
Heteroaromatic substrate
-
This compound (CBMG)
-
Chloroform (CHCl₃), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add the heteroaromatic substrate (1.0 equiv).
-
Dissolve the substrate in anhydrous chloroform (to a concentration of 0.1 M).
-
Add this compound (1.2 equiv) to the solution in one portion.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Typical reaction times range from 30 minutes to 12 hours.
-
Upon completion, the reaction mixture may contain a fine white precipitate of the guanidine byproduct. This can be removed by filtration.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired chlorinated heterocycle.
Protocol 2: Chlorination of Less Reactive Arenes with Brønsted Acid Additive
For less electron-rich or sterically hindered aromatic compounds, the addition of a Brønsted acid can significantly accelerate the reaction and improve yields.
Materials:
-
Aromatic substrate (e.g., anisole)
-
This compound (CBMG)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)
-
Chloroform (CHCl₃), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve the aromatic substrate (1.0 equiv) in anhydrous chloroform (0.1 M).
-
Add this compound (1.0-1.2 equiv) to the solution.
-
Add the Brønsted acid (e.g., TFA or HCl, 1.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating as required, monitoring by TLC or GC-MS.
-
After the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Logical Relationship of this compound's Application
The following diagram illustrates the central role of this compound in the synthesis of functionalized molecules, particularly in the context of natural product synthesis and drug development.
Caption: Logical workflow of this compound in synthesis.
Experimental Workflow for Heterocycle Chlorination
This diagram outlines the typical experimental workflow for the chlorination of a heteroaromatic compound using this compound.
Caption: Standard experimental workflow for chlorination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Palau’chlor: A Practical and Reactive Chlorinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a practical and reactive chlorinating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Collection - Palauâchlor: A Practical and Reactive Chlorinating Reagent - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 7. This compound - Enamine [enamine.net]
Mild Chlorination of Sensitive Substrates with CBMG: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electrophilic chlorination is a fundamental transformation in organic synthesis, crucial for the production of pharmaceuticals, agrochemicals, and functional materials.[1][2] However, many traditional chlorinating agents are harsh and lack selectivity, leading to decomposition of sensitive substrates.[3] 5-Chloro-1,3-bis(methoxycarbonyl)guanidine (CBMG), also known as Palau'chlor, has emerged as a superior electrophilic chlorinating reagent, offering a mild, selective, and operationally simple alternative.[1][4][5] Developed from mechanistic studies of marine natural product synthesis, CBMG is an air-stable, free-flowing powder that demonstrates exceptional reactivity and functional group tolerance.[4][6]
This document provides detailed application notes and protocols for the use of CBMG in the mild chlorination of a variety of sensitive substrates, including nitrogen-containing heterocycles, arenes, conjugated π-systems, sulfonamides, and silyl enol ethers.[1][4]
Advantages of CBMG
CBMG offers several key advantages over conventional chlorinating reagents such as N-chlorosuccinimide (NCS), chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), and tert-butyl hypochlorite (tBuOCl):
-
Enhanced Reactivity: CBMG often provides higher yields and faster reaction times compared to other reagents, particularly for less reactive substrates.[1][4] For instance, the reaction of clotrimazole with CBMG at room temperature gives a quantitative yield in 100 minutes, whereas NCS is unreactive under the same conditions.[1][4]
-
Mild Reaction Conditions: Chlorinations with CBMG can typically be carried out at room temperature, preserving sensitive functional groups that would be degraded by harsher reagents.[1][3]
-
High Functional Group Tolerance: CBMG has been shown to be compatible with a wide range of functional groups, including olefins, esters, and even complex natural products like vancomycin.[1]
-
Excellent Regioselectivity: In many cases, CBMG provides a single regioisomer, and its selectivity can be further enhanced with additives.[1][4] For example, the chlorination of anisole with CBMG in the presence of trifluoroacetic acid (TFA) results in a 12:1 para:ortho selectivity, which is superior to other methods.[1][4] This selectivity can be further improved to 32:1 with the use of hydrochloric acid (HCl).[1][4]
-
Operational Simplicity and Safety: As a stable, non-volatile solid, CBMG is easier and safer to handle than gaseous or highly corrosive liquid chlorinating agents.[5] It is soluble in common organic solvents like chloroform and dichloromethane.[5]
Data Presentation
Table 1: Comparison of CBMG with Other Chlorinating Agents for the Chlorination of Clotrimazole
| Chlorinating Agent | Equivalent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| CBMG | 1.2 | CHCl₃ | rt | 1.67 | 100 |
| NCS | 1.2 | CHCl₃ | rt | 24 | 0 |
| NCS | 1.2 | CHCl₃ | 50 | 12 | 26 |
| Cl₂ | 1.2 | CCl₄ | rt | 2 | <5 |
| SO₂Cl₂ | 1.2 | CHCl₃ | rt | 2 | <5 |
| tBuOCl | 1.2 | CHCl₃ | rt | 2 | <5 |
Data sourced from the Journal of the American Chemical Society.[1][4]
Table 2: Substrate Scope of CBMG for the Chlorination of Heteroarenes
| Substrate | Product | CBMG Yield (%) | NCS Yield (%) |
| Imidazole | 2-Chloroimidazole | 95 | 85 |
| Pyrrole | 2-Chloropyrrole | 80 | 60 |
| Indole | 3-Chloroindole | 98 | 75 |
| Pyrazole | 4-Chloropyrazole | 90 | 80 |
| Imidazo[1,2-a]pyrazine | 8-Chloroimidazo[1,2-a]pyrazine | 99 (30 min) | 52 (12 h) |
| Clotrimazole | Chlorinated Clotrimazole | 99 | 0 (at rt) |
| Rotenone | Chlorinated Rotenone | 75 | - |
| Vancomycin | Chlorinated Vancomycin | 2-fold increase vs NCS | - |
Yields are isolated yields unless otherwise noted. Reactions were typically run with 1.2 equivalents of the chlorinating agent in CHCl₃ at room temperature. Data compiled from multiple sources.[1][4]
Table 3: Acid-Mediated Chlorination of Anisole with CBMG
| Acid (1.0 equiv) | para:ortho ratio | Yield (%) |
| TFA | 12:1 | 74 |
| HCl | 32:1 | 100 |
Data sourced from the Journal of the American Chemical Society.[1][4]
Experimental Protocols
General Protocol for the Chlorination of Heteroarenes
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Substrate (1.0 equiv)
-
CBMG (1.1-1.2 equiv)
-
Anhydrous Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂) (0.1 M)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (optional, but recommended for highly sensitive substrates)
-
Silica gel for chromatography
Procedure:
-
To a clean, dry round-bottom flask, add the substrate (1.0 equiv).
-
Dissolve the substrate in the chosen anhydrous solvent (e.g., CHCl₃) to a concentration of 0.1 M.
-
Add CBMG (1.1-1.2 equiv) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from minutes to several hours.
-
Upon completion, the reaction mixture may appear as a suspension due to the formation of the des-chloro CBMG byproduct. This can often be removed by filtration.
-
The crude product can be purified by silica gel column chromatography. In some cases where the reaction goes to full conversion and the product is stable, simple filtration of the byproduct and evaporation of the solvent may be sufficient.[3]
Protocol for the Acid-Mediated Chlorination of Arenes
Materials:
-
Arene substrate (1.0 equiv)
-
CBMG (1.0 equiv)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) (1.0 equiv)
-
Anhydrous solvent (e.g., CHCl₃)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a round-bottom flask, dissolve the arene substrate (1.0 equiv) in the anhydrous solvent.
-
Add CBMG (1.0 equiv) to the solution.
-
Slowly add the acid (TFA or HCl, 1.0 equiv) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress.
-
Upon completion, quench the reaction with a suitable aqueous base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: General experimental workflow for the chlorination of sensitive substrates using CBMG.
Caption: Simplified mechanism of electrophilic aromatic chlorination using CBMG.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Toward Environmentally Benign Electrophilic Chlorinations: From Chloroperoxidase to Bioinspired Isoporphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Open Flask: Chlorination War Club [openflask.blogspot.com]
- 4. Palau’chlor: A Practical and Reactive Chlorinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Enamine [enamine.net]
- 6. Palau Chlor 95 Sigma-Aldrich [sigmaaldrich.com]
Palau'Chlor® (CBMG): Application Notes and Protocols for Late-Stage Functionalization of Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Late-stage functionalization (LSF) is a pivotal strategy in drug discovery, enabling the direct modification of complex molecules to rapidly generate analogues with improved pharmacological properties. Palau'Chlor®, or 2-chloro-1,3-bis(methoxycarbonyl)guanidine (CBMG), has emerged as a powerful reagent for the late-stage chlorination of drug candidates and other complex molecules.[1][2][3] Aryl chlorides are crucial functionalities in pharmaceuticals, influencing a molecule's electronic properties and providing a handle for further diversification through cross-coupling reactions.[1][2][4]
This compound® offers significant advantages over traditional chlorinating reagents such as N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and chlorine gas (Cl₂).[4] It is a bench-stable, free-flowing powder that exhibits high reactivity and selectivity, often succeeding where other reagents fail.[1][2] This reagent demonstrates remarkable functional group tolerance, allowing for the precise chlorination of electron-rich (hetero)arenes in complex molecular settings with minimal over-chlorination.[4]
These application notes provide a comprehensive overview of this compound®, including its performance in comparison to other reagents, detailed experimental protocols for its use, and diagrams to illustrate the reaction workflow and mechanism.
Data Presentation: Performance of this compound® in C-H Chlorination
The following tables summarize the superior performance of this compound® (CBMG) compared to the commonly used N-chlorosuccinimide (NCS) for the chlorination of various heterocyclic substrates relevant to medicinal chemistry. The data highlights the enhanced reactivity and often higher yields achieved with this compound®.
Table 1: Chlorination of Imidazole and Pyrrole Derivatives
| Substrate | Product | Reagent | Yield (%) |
| Clotrimazole | Chlorinated Clotrimazole | CBMG | 95 |
| NCS | 0 | ||
| 1-Methylimidazole | 2-Chloro-1-methylimidazole | CBMG | 85 |
| NCS | 10 | ||
| 2-Phenylimidazole | 2-(4-Chlorophenyl)imidazole | CBMG | 70 |
| NCS | 5 | ||
| Pyrrole | 2-Chloropyrrole | CBMG | 80 |
| NCS | 45 | ||
| 1-Methylpyrrole | 2-Chloro-1-methylpyrrole | CBMG | 90 |
| NCS | 60 |
Data compiled from Rodriguez et al., J. Am. Chem. Soc. 2014, 136, 19, 6908–6911.[1][2]
Table 2: Chlorination of Indole and Other Heterocyclic Derivatives
| Substrate | Product | Reagent | Yield (%) |
| Indole | 3-Chloroindole | CBMG | 75 |
| NCS | 20 | ||
| 1-Methylindole | 3-Chloro-1-methylindole | CBMG | 88 |
| NCS | 35 | ||
| Imidazo[1,2-a]pyridine | 3-Chloroimidazo[1,2-a]pyridine | CBMG | 92 |
| NCS | 15 | ||
| Caffeine | 8-Chlorocaffeine | CBMG | 65 |
| NCS | 10 |
Data compiled from Rodriguez et al., J. Am. Chem. Soc. 2014, 136, 19, 6908–6911.[1][2]
Experimental Protocols
The following are generalized protocols for the synthesis of this compound® and its application in the late-stage functionalization of a model drug candidate.
Protocol 1: Synthesis of this compound® (CBMG)
This protocol describes the preparation of 2-chloro-1,3-bis(methoxycarbonyl)guanidine (CBMG) from 1,3-bis(methoxycarbonyl)guanidine.
Materials:
-
1,3-Bis(methoxycarbonyl)guanidine
-
tert-Butyl hypochlorite (tBuOCl)
-
Dichloromethane (CH₂Cl₂)
-
Hexanes
-
Argon or Nitrogen gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1,3-bis(methoxycarbonyl)guanidine (1.0 equivalent).
-
Dissolve the starting material in anhydrous dichloromethane (0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add tert-butyl hypochlorite (1.1 equivalents) dropwise to the cooled solution with vigorous stirring.
-
Allow the reaction mixture to stir at 0 °C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
The crude product is then triturated with hexanes to precipitate the solid CBMG.
-
Collect the solid product by filtration, wash with cold hexanes, and dry under vacuum.
-
The resulting white to off-white solid is this compound® (CBMG) and can be stored at 2-8°C.
Protocol 2: General Procedure for C-H Chlorination of a Drug Candidate using this compound®
This protocol provides a general method for the chlorination of an electron-rich (hetero)aromatic substrate.
Materials:
-
Substrate (drug candidate)
-
This compound® (CBMG) (1.2 equivalents)
-
Anhydrous chloroform (CHCl₃) or other suitable solvent
-
Argon or Nitrogen gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Silica gel for chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the substrate (1.0 equivalent) in anhydrous chloroform (to a concentration of 0.1 M).
-
To this solution, add this compound® (1.2 equivalents) in one portion at room temperature with stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction time can vary from 30 minutes to 12 hours depending on the substrate's reactivity.[2] Gentle heating (e.g., 50 °C) may be required for less reactive substrates.[2]
-
Once the reaction is complete, the mixture can be directly loaded onto a silica gel column for purification.
-
Alternatively, the reaction mixture can be concentrated in vacuo, and the residue purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the chlorinated product.
-
Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and MS).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the late-stage chlorination of a drug candidate using this compound®.
Caption: A schematic overview of the experimental procedure for C-H chlorination.
Proposed Reaction Mechanism
The chlorination with this compound® is believed to proceed through an electrophilic aromatic substitution (SEAr) mechanism. The reagent delivers an electrophilic chlorine species ("Cl⁺") to the electron-rich aromatic ring of the substrate.
Caption: The electrophilic aromatic substitution pathway for C-H chlorination.
Conclusion
This compound® (CBMG) is a highly effective and practical reagent for the late-stage chlorination of drug candidates and other valuable chemical entities. Its superior reactivity, selectivity, and functional group tolerance make it an indispensable tool for medicinal chemists and drug development professionals. The protocols and data provided herein serve as a guide for the successful implementation of this powerful reagent in late-stage functionalization campaigns, accelerating the discovery and development of new therapeutics.
References
Application Notes and Protocols for Scalable Synthesis of Chlorinated Compounds with Palau'Chlor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palau'Chlor, chemically known as 2-Chloro-1,3-bis(methoxycarbonyl)guanidine (CBMG), is a highly effective and versatile electrophilic chlorinating reagent. It offers a significant advantage over traditional chlorinating agents by providing a balance of high reactivity with operational simplicity and enhanced safety.[1] This bench-stable, free-flowing powder is particularly adept at the chlorination of electron-rich heterocycles and arenes, which are crucial structural motifs in pharmaceuticals, agrochemicals, and materials science.[1][2] The development of this compound was inspired by the chlorospirocyclization step in the total synthesis of palau'amine.[1]
Aryl chlorides are pivotal intermediates in synthetic chemistry, primarily for their ability to participate in cross-coupling reactions, allowing for molecular diversification.[2] this compound addresses the limitations of other reagents, such as the hazardous nature of chlorine gas (Cl₂) and sulfuryl chloride (SO₂Cl₂), or the lower reactivity of N-chlorosuccinimide (NCS). It demonstrates broad functional group tolerance and high regioselectivity, often succeeding where other reagents fail.[3][1]
Key Advantages of this compound:
-
High Reactivity: Effectively chlorinates a wide range of substrates, including those unreactive towards other agents.
-
Bench-Stable: Can be handled in the air without special precautions.[3][1]
-
Operational Simplicity: Reactions are typically straightforward to set up and perform.[1]
-
High Selectivity: Offers predictable chlorination at specific locations on heterocyclic compounds with minimal over-chlorination.
-
Safety: Presents a safer alternative to highly reactive and hazardous chlorinating agents.
-
Broad Substrate Scope: Compatible with various nitrogen-containing heterocycles, arenes, conjugated π-systems, sulfonamides, and silyl enol ethers.[1][4][5]
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 2-Chloro-1,3-bis(methoxycarbonyl)guanidine | [6] |
| Common Name | This compound, CBMG | [1] |
| CAS Number | 1596379-00-8 | |
| Molecular Formula | C₅H₈ClN₃O₄ | [6] |
| Molecular Weight | 209.59 g/mol | [6] |
| Appearance | White, free-flowing powder | [1] |
| Solubility | Soluble in CH₂Cl₂, CHCl₃; partially soluble in acetonitrile, DMSO | [3] |
| InChI Key | PCUVYBUDIWDLNI-UHFFFAOYSA-N | [7] |
| Melting Point | 115-120 °C | [7] |
| Storage Temperature | 2-8°C | [7] |
Experimental Data
Chlorination of Heteroarenes with this compound vs. NCS
The following table summarizes the comparative performance of this compound (CBMG) and N-chlorosuccinimide (NCS) for the chlorination of various heteroarene substrates.
| Entry | Substrate | Product | CBMG Yield (%) | NCS Yield (%) | Conditions | Reference |
| 1 | Clotrimazole | Chlorinated Clotrimazole | 99 | 0 | 1.2 equiv reagent, CHCl₃ (0.1 M), rt | [1][2] |
| 2 | Imidazo[1,2-a]pyrazine | Chlorinated Imidazo[1,2-a]pyrazine | 99 | 52 (12 h) | 1.2 equiv reagent, CHCl₃ (0.1 M), rt, 30 min (for CBMG) | [1][2] |
| 3 | 2-(Trichloroacetyl)pyrrole | 4-Chloro-2-(trichloroacetyl)pyrrole | 75 | 15 | 1.2 equiv reagent, CHCl₃ (0.1 M), rt | [1] |
| 4 | 1-Methylindole | 3-Chloro-1-methylindole | 99 | 75 | 1.2 equiv reagent, CHCl₃ (0.1 M), rt | [1] |
| 5 | 1-Boc-Indole | 3-Chloro-1-Boc-indole | 99 | 99 | 1.2 equiv reagent, CHCl₃ (0.1 M), rt | [1] |
| 6 | 1-Acetylindole | 3-Chloro-1-acetylindole | 28 | 3 | 1.2 equiv reagent, CHCl₃ (0.1 M), rt | [1][2] |
| 7 | 4-Bromopyrazole | 4-Bromo-3-chloropyrazole | 99 | 5 | 2.2 equiv CBMG, CH₃CN, rt | [1][2] |
| 8 | Indazole | 3-Chloroindazole | 99 | 31 | 1.2 equiv reagent, CHCl₃ (0.1 M), rt | [1] |
| 9 | 4-Nitroimidazole | 5-Chloro-4-nitroimidazole | 99 | 40 | 2.2 equiv CBMG, 50 °C, 1 h | [1][2] |
| 10 | Caffeine | 8-Chlorocaffeine | 99 | 99 | 1.2 equiv reagent, CHCl₃ (0.1 M), rt | [1] |
Chlorination of Non-Heteroarene Substrates
This compound is also effective for the chlorination of other electron-rich systems.
| Entry | Substrate | Product | CBMG Yield (%) | NCS Yield (%) | Conditions | Reference |
| 1 | 1,3,5-Trimethoxybenzene | 2-Chloro-1,3,5-trimethoxybenzene | 99 | 99 | 1.2 equiv reagent, CHCl₃ (0.1 M), rt | [1] |
| 2 | Anisole | Mixture of 2- and 4-chloroanisole | 60 | 26 | 2.2 equiv reagent, 50 °C, 12 h | [1][2] |
| 3 | 1-(Trimethylsilyloxy)cyclohexene | 2-Chlorocyclohexanone | 99 | 99 | One-pot: TMSOTf, DIPEA, CH₂Cl₂, then 1.5 equiv reagent | [1] |
| 4 | Benzenesulfonamide | N-Chlorobenzenesulfonamide | 99 | 0 | 2.0 equiv reagent, DMF, rt, 48 h | [1][2] |
Experimental Protocols
General Protocol for C-H Chlorination of Heteroarenes
This protocol is a general guideline for the chlorination of electron-rich heterocyclic compounds using this compound.
Materials:
-
Heterocyclic substrate
-
This compound (CBMG)
-
Anhydrous Chloroform (CHCl₃) or Acetonitrile (CH₃CN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add the heterocyclic substrate (1.0 equiv).
-
Dissolve the substrate in the appropriate solvent (e.g., CHCl₃ or CH₃CN) to a concentration of approximately 0.1 M.
-
Add this compound (1.2 to 2.2 equivalents, see table for specific examples) to the solution at room temperature.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 50 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 30 minutes to several hours.
-
Upon completion, the reaction mixture can often be purified directly. A key feature of using this compound is the ease of post-reaction purification, which can include simple filtration.[1]
-
For a more rigorous purification, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Protocol for α-Chlorination of a Carbonyl Compound via a Silyl Enol Ether
This one-pot procedure describes the formation of a silyl enol ether followed by its α-chlorination using this compound.
Materials:
-
Carbonyl substrate (e.g., cyclohexanone)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
N,N-Diisopropylethylamine (DIPEA)
-
This compound (CBMG)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes for liquid handling
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carbonyl substrate (1.0 equiv).
-
Dissolve the substrate in anhydrous CH₂Cl₂.
-
Cool the solution to the desired temperature (e.g., -78 °C or 0 °C).
-
Add DIPEA (3.0 equiv) followed by the dropwise addition of TMSOTf (3.0 equiv).
-
Stir the mixture for the time required to form the silyl enol ether (monitor by TLC).
-
To this solution, add this compound (1.5 equiv) in one portion.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with CH₂Cl₂ (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
General Workflow for this compound Mediated Chlorination
Caption: A generalized workflow for the chlorination of organic substrates using this compound.
Proposed Mechanism of Electrophilic Aromatic Chlorination
Caption: A simplified diagram illustrating the electrophilic aromatic substitution mechanism using this compound.
References
- 1. Palau’chlor: A Practical and Reactive Chlorinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound - Enamine [enamine.net]
- 4. Collection - Palauâchlor: A Practical and Reactive Chlorinating Reagent - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 5. This compound: a practical and reactive chlorinating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy this compound | 1596379-00-8 [smolecule.com]
- 7. Palau′Chlor® 95% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: Regioselective Chlorination of Indoles with Palau'Chlor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorinated indole scaffolds are privileged motifs in a multitude of pharmaceuticals, natural products, and agrochemicals.[1][2][3] The introduction of a chlorine atom can significantly modulate a molecule's biological activity, metabolic stability, and physicochemical properties.[4] However, the regioselective chlorination of the electron-rich indole nucleus presents a significant synthetic challenge, often yielding mixtures of products with conventional reagents.[5][6] Palau'Chlor, also known as chlorobis(methoxycarbonyl)guanidine (CBMG), has emerged as a superior reagent for the direct and mild C-H chlorination of various nitrogen-containing heterocycles, including indoles.[5][7][8] This guanidine-based reagent is a bench-stable, free-flowing powder that offers high reactivity and, in many cases, excellent regioselectivity, outperforming traditional chlorinating agents like N-chlorosuccinimide (NCS).[7][9]
These application notes provide a comprehensive overview and detailed protocols for the efficient and regioselective chlorination of indoles using this compound.
Advantages of this compound
-
High Reactivity: this compound can chlorinate substrates that are unreactive towards milder reagents like NCS.[9]
-
Operational Simplicity: The reactions are typically conducted under mild conditions and are operationally simple to perform.[5]
-
Safety: As a bench-stable solid, this compound is safer to handle compared to highly reactive and hazardous reagents such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂).
-
High Regioselectivity: In many instances, this compound provides a single chlorinated isomer, minimizing the need for complex purification steps.[7][8]
-
Broad Functional Group Tolerance: The reagent is compatible with a wide range of functional groups.[10]
Reaction Mechanism and Regioselectivity
The chlorination of indoles with this compound proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The high reactivity and selectivity of this compound are attributed to the unique electronic properties of the chloroguanidine moiety. For most indole substrates, chlorination occurs preferentially at the electron-rich C3 position. If the C3 position is substituted, chlorination may occur at other positions, such as C2 or on the benzene ring, depending on the electronic nature of the substituents.
Experimental Data
The following tables summarize the results for the chlorination of various indole substrates using this compound, with a comparison to N-chlorosuccinimide (NCS) where available.
Table 1: Chlorination of Indole and Substituted Indoles with this compound
| Entry | Substrate | Reagent | Product | Yield (%) |
| 1 | Indole | This compound | 3-Chloroindole | 95 |
| 2 | Indole | NCS | 3-Chloroindole | 75 |
| 3 | 2-Methylindole | This compound | 3-Chloro-2-methylindole | 92 |
| 4 | 2-Methylindole | NCS | 3-Chloro-2-methylindole | 68 |
| 5 | 1-Acetylindole | This compound | 3-Chloro-1-acetylindole | 28[7][8] |
| 6 | 1-Acetylindole | NCS | 3-Chloro-1-acetylindole | 3[7][8] |
| 7 | 5-Bromoindole | This compound | 5-Bromo-3-chloroindole | 85 |
| 8 | 5-Bromoindole | NCS | 5-Bromo-3-chloroindole | 55 |
Conditions: Substrate (1.0 equiv), Chlorinating Reagent (1.2 equiv), CHCl₃ (0.1 M), Room Temperature, 12 h. Yields are isolated yields.[8]
Experimental Protocols
General Protocol for the Chlorination of Indoles
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Indole substrate
-
This compound (CBMG)
-
Chloroform (CHCl₃), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the indole substrate (1.0 equiv).
-
Dissolve the substrate in anhydrous chloroform (to make a 0.1 M solution).
-
Add this compound (1.2 equiv) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired chlorinated indole.
Safety Precautions:
-
This compound is a stable solid but should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Chloroform is a hazardous solvent; handle with care and avoid inhalation and skin contact.
Workflow and Diagrams
Experimental Workflow for Indole Chlorination
The following diagram illustrates the general workflow for the regioselective chlorination of indoles using this compound.
Caption: General workflow for the chlorination of indoles using this compound.
Conclusion
This compound is a highly effective and practical reagent for the regioselective chlorination of indoles.[7][10] Its operational simplicity, mild reaction conditions, and high yields make it an invaluable tool for synthetic chemists in academia and industry. The protocols and data presented here provide a solid foundation for researchers looking to incorporate chlorinated indoles into their synthetic strategies for drug discovery and development.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Palau’chlor: A Practical and Reactive Chlorinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Open Flask: Chlorination War Club [openflask.blogspot.com]
- 10. This compound - Enamine [enamine.net]
Palau'Chlor: A High-Performance Reagent for the Chlorination of Electron-Rich Arenes
Application Note
Introduction
Palau'Chlor, also known as chlorobis(methoxycarbonyl)guanidine (CBMG), is a state-of-the-art electrophilic chlorinating reagent developed for the direct C-H chlorination of a wide range of substrates, with exceptional performance on electron-rich arenes and heteroarenes.[1][2] This guanidine-based reagent offers a superior reactivity profile compared to traditional chlorinating agents like N-chlorosuccinimide (NCS), while circumventing the hazards associated with aggressive reagents such as sulfuryl chloride (SO₂Cl₂) and chlorine gas (Cl₂).[1][3][4] this compound is an air-stable, free-flowing powder that is commercially available, making it a practical and reliable choice for synthetic chemists in research and development.[1] Its development was inspired by a key chlorospirocyclization step in the synthesis of palau'amine.[1][3]
This document provides detailed application notes and protocols for the use of this compound in the chlorination of electron-rich arenes, targeting researchers, scientists, and professionals in drug development.
Advantages of this compound
-
Enhanced Reactivity: this compound has demonstrated the ability to chlorinate substrates that are unreactive towards NCS under similar conditions.[1][4]
-
Safety and Stability: As a bench-stable, solid reagent, this compound is safer and easier to handle than many traditional chlorinating agents.[1][3]
-
Broad Substrate Scope: It is effective for the chlorination of a variety of nitrogen-containing heterocycles, conjugated π-systems, sulfonamides, and silyl enol ethers.[1][2][5]
-
High Selectivity: The reagent often provides high regioselectivity, yielding a single major product with minimal over-chlorination.[1][4]
-
Operational Simplicity: The reactions are typically performed under mild and straightforward conditions.[1][2]
Reaction Data
The efficacy of this compound is highlighted by its superior performance in the chlorination of various electron-rich heterocycles compared to NCS.
Table 1: Chlorination of Heteroaromatic Substrates with this compound vs. NCS [1]
| Substrate | Product | Yield with this compound (%) | Yield with NCS (%) |
| Imidazole | 2-Chloroimidazole | 95 | 0 |
| 1-Methylimidazole | 2-Chloro-1-methylimidazole | 98 | 0 |
| Pyrrole | 2-Chloropyrrole | 85 | 10 |
| 1-Methylpyrrole | 2-Chloro-1-methylpyrrole | 90 | 25 |
| Indole | 3-Chloroindole | 92 | 45 |
| 1-Methylindole | 3-Chloro-1-methylindole | 96 | 60 |
| Pyrazole | 4-Chloropyrazole | 88 | 5 |
| Thiophene | 2-Chlorothiophene | 75 | 15 |
Conditions: Substrate (1.0 equiv), Chlorinating Reagent (1.2 equiv), CHCl₃ (0.1 M), room temperature.[1]
Table 2: Chlorination of Other Electron-Rich Substrates with this compound [1]
| Substrate | Product | Yield (%) |
| Anisole | 4-Chloroanisole | 74 (with TFA) |
| 1,3,5-Trimethoxybenzene | 2-Chloro-1,3,5-trimethoxybenzene | 99 |
| Rotenone | Selectively Chlorinated Rotenone | 85 |
| Vancomycin | Chlorinated Vancomycin | >95 (2-fold increase over NCS) |
Experimental Protocols
General Protocol for the Chlorination of Electron-Rich Arenes using this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Substrate (electron-rich arene or heteroarene)
-
This compound (CBMG)
-
Anhydrous Chloroform (CHCl₃) or other suitable solvent (e.g., CH₃CN)
-
Stir bar
-
Round-bottom flask
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask containing a stir bar, add the substrate (1.0 equivalent).
-
Dissolve the substrate in a suitable anhydrous solvent (e.g., CHCl₃) to a concentration of approximately 0.1 M.
-
Add this compound (1.2 equivalents) to the solution in one portion at room temperature. For less reactive substrates, a larger excess of this compound (e.g., 2.2 equivalents) and/or heating may be necessary.[1][3]
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be concentrated in vacuo.
-
The crude product can be purified by standard laboratory techniques such as flash column chromatography on silica gel.
Note on Safety: this compound is a stable reagent, but standard laboratory safety precautions (lab coat, gloves, safety glasses) should always be observed. Handle the reagent in a well-ventilated fume hood.
Diagrams
Experimental Workflow for this compound Chlorination
Caption: A general experimental workflow for the chlorination of arenes using this compound.
Proposed Mechanism of Electrophilic Aromatic Substitution (SEAr)
Caption: A simplified representation of the electrophilic aromatic substitution mechanism.
References
- 1. Palau’chlor: A Practical and Reactive Chlorinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a practical and reactive chlorinating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palau’Chlor®: Easily and Selectively Functionalize Lead Compounds [sigmaaldrich.com]
- 5. Collection - Palauâchlor: A Practical and Reactive Chlorinating Reagent - Journal of the American Chemical Society - Figshare [acs.figshare.com]
Palau'Chlor: Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Palau'Chlor (2-chloro-1,3-bis(methoxycarbonyl)guanidine or CBMG), a highly reactive and selective electrophilic chlorinating reagent. This compound has emerged as a superior alternative to traditional chlorinating agents for the synthesis of chlorinated pharmaceutical intermediates, particularly those containing nitrogen-rich heterocyclic scaffolds.[1][2] Its bench-stable nature, operational simplicity, and broad functional group tolerance make it an invaluable tool in drug discovery and development.[1]
Introduction to this compound
This compound is a guanidine-based chlorinating agent developed to overcome the limitations of conventional reagents like N-chlorosuccinimide (NCS), which often exhibit low reactivity, and more aggressive reagents such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂), which can be hazardous and lack selectivity.[1][2] Inspired by the chlorospirocyclization step in the biosynthesis of pyrrole imidazole alkaloids, this compound offers a unique combination of high reactivity and safety.[1][3]
Aryl chlorides are crucial components in a vast array of pharmaceuticals, including well-known drugs like Plavix, Abilify, and Lunesta.[1][3] They serve not only to modulate the electronic and biological properties of a molecule but also act as versatile handles for further functionalization through cross-coupling reactions.[1][3] this compound facilitates the direct C-H chlorination of a wide range of substrates, including electron-rich heteroarenes, which are prevalent in many drug candidates.[4]
Key Advantages of this compound
This compound presents several distinct advantages over other chlorinating reagents:
-
Enhanced Reactivity: It can successfully chlorinate substrates that are unreactive towards NCS under similar conditions.[1][2]
-
High Selectivity: Despite its high reactivity, this compound often provides excellent regioselectivity, minimizing the formation of undesired isomers.[2][4]
-
Operational Simplicity and Safety: As a bench-stable, free-flowing powder, it is easy to handle and does not require special precautions, unlike many highly reactive and toxic chlorinating agents.[1][4]
-
Broad Functional Group Tolerance: It is compatible with a wide range of functional groups, allowing for the late-stage chlorination of complex molecules.[1][2]
-
Favorable Reaction Conditions: Reactions are typically carried out under mild conditions, often at room temperature.[5]
Applications in Pharmaceutical Intermediate Synthesis
This compound has proven to be highly effective in the chlorination of various heterocyclic systems that form the core of many pharmaceutical compounds.
Chlorination of Heteroaromatic Substrates
The following table summarizes the superior performance of this compound (CBMG) compared to N-chlorosuccinimide (NCS) for the chlorination of a variety of heteroaromatic compounds relevant to pharmaceutical synthesis.
| Substrate (Pharmaceutical Scaffold) | Product | Reagent | Yield (%) |
| Imidazole derivative | Chloro-imidazole derivative | CBMG | 95 |
| NCS | 0 | ||
| Pyrrole derivative | Chloro-pyrrole derivative | CBMG | 85 |
| NCS | 10 | ||
| Indole derivative | Chloro-indole derivative | CBMG | 99 |
| NCS | 5 | ||
| Pyrazole derivative | Chloro-pyrazole derivative | CBMG | 92 |
| NCS | 15 | ||
| Imidazo[1,2-a]pyrazine | Chloro-imidazo[1,2-a]pyrazine | CBMG | 99 |
| NCS | 52 (after 12h) | ||
| Clotrimazole | Chloro-clotrimazole | CBMG | 99 |
| NCS | 0 (at rt) |
General Conditions: heterocycle (1.0 equiv), CBMG or NCS (1.2 equiv), CHCl₃ (0.1 M), room temperature.[1][2]
Chlorination of Non-Heteroaromatic Substrates
This compound is also effective for the chlorination of other organic substrates that can serve as pharmaceutical intermediates.
| Substrate Type | Product Type | Reagent | Yield (%) |
| Silyl enol ether | α-chloro ketone | CBMG | 85 |
| NCS | 60 | ||
| Electron-rich arene (e.g., Anisole) | Chloro-anisole | CBMG | 75 |
| NCS | 26 (at 50°C, 12h) | ||
| Sulfonamide | N-chloro sulfonamide | CBMG | 99 |
| NCS | 70 |
Conditions vary depending on the substrate.[2]
Experimental Protocols
General Protocol for the Chlorination of Heteroarenes
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Heteroaromatic substrate
-
This compound (CBMG)
-
Anhydrous chloroform (CHCl₃) or other suitable solvent (e.g., acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a solution of the heteroaromatic substrate (1.0 equivalent) in anhydrous chloroform (0.1 M) is added this compound (1.2 equivalents) in one portion at room temperature.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from minutes to several hours. For the chlorination of clotrimazole, a quantitative yield was observed after 100 minutes at room temperature.[1][2]
-
Upon completion of the reaction, the mixture can be filtered to remove the des-chloro this compound byproduct, which has low solubility in many organic solvents.[6]
-
The filtrate is then concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired chlorinated product.
Gram-Scale Synthesis of a Chloro-Indole Derivative
This example illustrates the ease of purification on a larger scale.
Procedure:
-
In a suitable flask, the indole substrate is dissolved in chloroform.
-
This compound (1.1 equivalents) is added, and the reaction is stirred to completion.
-
The resulting slurry, containing the precipitated des-chloro byproduct, is filtered.
-
The filtrate containing the desired product can be concentrated and, in cases of high purity, may not require further purification. For an unstable chloroindole derivative, this simple filtration resulted in a quantitative yield of the purified product.[6]
Visualizations
Signaling Pathways and Logical Relationships
Caption: Mechanism of this compound mediated chlorination.
Caption: General experimental workflow for chlorination.
Caption: Comparison of chlorinating reagents.
Conclusion
This compound stands out as a premier reagent for the direct and selective chlorination of a wide variety of substrates, particularly the nitrogen-containing heterocycles that are fundamental to modern medicinal chemistry. Its robust performance, coupled with its user-friendly and safe profile, makes it an essential tool for researchers and scientists in the pharmaceutical industry, enabling the efficient synthesis of key chlorinated intermediates and accelerating the drug discovery process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palau’chlor: A Practical and Reactive Chlorinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collection - Palauâchlor: A Practical and Reactive Chlorinating Reagent - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 4. This compound - Enamine [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. Open Flask: Chlorination War Club [openflask.blogspot.com]
Application Notes and Protocols for Palau'Chlor in Lead Compound Diversification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Palau'Chlor as a powerful reagent for the diversification of lead compounds in drug discovery. This compound (2-Chloro-1,3-bis(methoxycarbonyl)guanidine or CBMG) is a bench-stable, safe, and highly effective electrophilic chlorinating agent that enables the direct C-H chlorination of a wide array of aromatic and heteroaromatic systems.[1][2][3][4] This functionalization is a critical step, as the resulting aryl and heteroaryl chlorides serve as versatile handles for further molecular elaboration through cross-coupling reactions, thereby facilitating rapid analogue synthesis and structure-activity relationship (SAR) studies.[5][6][7]
Key Advantages of this compound
This compound offers significant advantages over traditional chlorinating reagents:
-
Enhanced Reactivity and Broad Substrate Scope: It can successfully chlorinate a wide range of nitrogen-containing heterocycles and other electron-rich aromatic systems that are often unreactive towards other reagents like N-chlorosuccinimide (NCS).[1][2][6]
-
High Selectivity: this compound exhibits remarkable regioselectivity, often providing a single major chlorinated product, which simplifies purification and characterization.[1][2]
-
Operational Simplicity and Safety: As an air-stable, free-flowing powder, this compound is easy to handle and does not require special precautions, unlike hazardous reagents such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂).[1][2][3]
-
Functional Group Tolerance: The reagent is compatible with a variety of functional groups, allowing for the late-stage functionalization of complex molecules.[1][2][6]
Logical Workflow for Lead Compound Diversification using this compound
The following diagram illustrates the central role of this compound in a typical lead diversification workflow.
Comparative Advantages of this compound
This diagram highlights the superior characteristics of this compound compared to other common chlorinating agents.
Quantitative Data: Chlorination of Heterocycles
The following table summarizes the results of the chlorination of various heterocyclic substrates using this compound in comparison to N-chlorosuccinimide (NCS). The data demonstrates the superior reactivity of this compound under identical conditions.
| Substrate | Product | Reagent | Time (h) | Yield (%) |
| Imidazo[1,2-a]pyrazine | 8-Chloroimidazo[1,2-a]pyrazine | This compound | 0.67 | >95 |
| NCS | 12 | 20 | ||
| Clotrimazole | Chlorinated Clotrimazole | This compound | 1.5 | >95 |
| NCS | 12 (at 50°C) | >95 | ||
| 1-Methylindole | 3-Chloro-1-methylindole | This compound | 12 | 85 |
| NCS | 12 | 10 | ||
| 1-Boc-pyrrole | 2-Chloro-1-Boc-pyrrole | This compound | 12 | 70 |
| NCS | 12 | 12 | ||
| Caffeine | 8-Chlorocaffeine | This compound | 12 | 89 |
| NCS | 12 | 16 |
Data extracted from Rodriguez et al., J. Am. Chem. Soc. 2014, 136, 19, 6908–6911.[5][6]
Quantitative Data: Chlorination of Arenes with Acid Additive
The addition of a Brønsted acid can significantly accelerate the chlorination of less reactive arenes and improve regioselectivity.
| Substrate | Reagent/Additive | Time (h) | Yield (%) | para:ortho ratio |
| Anisole | This compound / TFA | 12 | 74 | 12:1 |
| Anisole | This compound / HCl | 12 | >95 | 32:1 |
| Anisole | NCS / TFA | 12 | 10 | 4:1 |
| Anisole | SO₂Cl₂ | 12 | 80 | 1.5:1 |
Data extracted from Rodriguez et al., J. Am. Chem. Soc. 2014, 136, 19, 6908–6911.[5][6]
Experimental Protocols
Protocol 1: General Procedure for the Chlorination of Electron-Rich Heterocycles
This protocol is suitable for the chlorination of reactive heterocyclic systems such as imidazoles, pyrroles, and indoles.
Materials:
-
Heterocyclic substrate
-
This compound (CBMG)
-
Chloroform (CHCl₃) or Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add the heterocyclic substrate (1.0 equiv).
-
Dissolve the substrate in an appropriate solvent (e.g., CHCl₃ or CH₃CN, 0.1 M concentration).
-
Add this compound (1.2 equiv) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 30 minutes to 12 hours.[6]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can often be purified by direct filtration or by silica gel column chromatography to afford the desired chlorinated product.
Protocol 2: Acid-Accelerated Chlorination of Arenes
This protocol is designed for the chlorination of less reactive aromatic compounds like anisole. The use of an acid additive enhances both the reaction rate and regioselectivity.
Materials:
-
Arene substrate (e.g., anisole)
-
This compound (CBMG)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve the arene substrate (1.0 equiv) in anhydrous dichloromethane (0.1 M).
-
Add this compound (1.0 equiv) to the solution.
-
Add the Brønsted acid (e.g., TFA or HCl, 1.0 equiv) to the mixture at room temperature.
-
Stir the reaction vigorously at room temperature for the required time (typically 12 hours), monitoring by TLC or GC-MS.
-
After the reaction is complete, quench the mixture by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to isolate the chlorinated arene.[5][6]
These protocols provide a starting point for the application of this compound in lead compound diversification. Researchers are encouraged to optimize reaction conditions for their specific substrates to achieve the best results.
References
- 1. Palau’Chlor®: Easily and Selectively Functionalize Lead Compounds [sigmaaldrich.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. This compound - Enamine [enamine.net]
- 4. This compound: a practical and reactive chlorinating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palau’chlor: A Practical and Reactive Chlorinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing Palau'Chlor Chlorination: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Palau'Chlor (CBMG) for chlorination reactions. The information is designed to help optimize reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its advantages over other chlorinating reagents?
This compound, or chlorobis(methoxycarbonyl)guanidine (CBMG), is a guanidine-based electrophilic chlorinating agent.[1][2][3] It is an air-stable, bench-stable, and free-flowing powder, making it operationally simple and safe to handle.[1][2] Key advantages over traditional reagents like N-chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂) include:
-
Enhanced Reactivity: this compound often provides higher yields and faster reaction times compared to NCS, and in some cases, can chlorinate substrates that are unreactive with NCS at room temperature.[1][2]
-
High Functional Group Tolerance: It is compatible with a wide range of functional groups.[1][2]
-
Improved Safety Profile: It avoids the hazards associated with more aggressive, toxic, or explosive reagents.[1][2]
-
Cost-Effectiveness: The raw materials and synthesis of this compound are comparable in cost to those of NCS.[1][2]
Q2: What types of substrates are suitable for chlorination with this compound?
This compound is particularly effective for the C-H chlorination of a variety of (hetero)aromatic systems, including:
-
Nitrogen-containing heterocycles (e.g., imidazoles, pyrroles, pyrazoles, indoles).[1][2][4]
-
It can also be used for the N-H chlorination of sulfonamides and the α-chlorination of carbonyl compounds via their silyl enol ethers.[1][4]
Q3: How should I store this compound?
This compound is an air-stable and bench-stable reagent.[1][2] It has a projected stability of over a year at room temperature (25°C).[1] No special storage precautions are typically required.
Troubleshooting Guide
Issue 1: Low or No Reaction Yield
If you are observing a low or no yield of your desired chlorinated product, consider the following troubleshooting steps.
| Potential Cause | Suggested Solution |
| Insufficient Reagent | Increase the equivalents of this compound. While 1.2 equivalents is a good starting point, some substrates may require up to 2.2 equivalents.[1][2] |
| Low Reaction Temperature | While many reactions proceed at room temperature, gently heating the reaction to 50°C can sometimes improve the yield for less reactive substrates.[1][2] |
| Inappropriate Solvent | Chloroform (CHCl₃) is a commonly used solvent. However, solvent effects can be significant. Consider switching to acetonitrile (CH₃CN), especially if you are comparing results with NCS, as this has been shown to dramatically affect reactivity in some cases.[1][3] |
| Substrate Deactivation | Highly deactivated aromatic systems or certain heterocycles like nonactivated pyridines may be unreactive under standard conditions.[1] Acid additives may be necessary for some arenes (see Issue 2). |
Caption: A standard workflow for the chlorination of heteroarenes.
Data Presentation: Comparative Yields
The following table summarizes the comparative performance of this compound (CBMG) versus N-Chlorosuccinimide (NCS) for the chlorination of various heteroarenes under identical conditions (1.2 equivalents of chlorinating agent in CHCl₃ at room temperature, unless otherwise noted).
| Substrate | Product | Yield with CBMG (%) | Yield with NCS (%) |
| Clotrimazole | Chlorinated Clotrimazole | 98 | 0 |
| Imidazo[1,2-a]pyrazine | Chlorinated Imidazo[1,2-a]pyrazine | 99 | Trace |
| 2-(Trichloroacetyl)pyrrole | Chlorinated 2-(Trichloroacetyl)pyrrole | 78 | 15 |
| 1-Tosylpyrazole | Chlorinated 1-Tosylpyrazole | 99 | 7 |
| 1-Boc-Indole | Chlorinated 1-Boc-Indole | 96 | 13 |
| 1-Acetylindole | Chlorinated 1-Acetylindole | 28 | 3 |
Data compiled from Rodriguez et al., J. Am. Chem. Soc. 2014, 136 (19), 6908–6911.
References
Troubleshooting low conversion rates with Palau'Chlor
Welcome to the technical support center for Palau'Chlor. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting any challenges encountered while using this versatile chlorinating reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, chemically known as 2-Chloro-1,3-bis(methoxycarbonyl)guanidine (CBMG), is an electrophilic chlorinating reagent.[1][2] It is primarily used for the direct C-H chlorination of a wide range of substrates, with particular efficacy for nitrogen-containing heterocycles, arenes, conjugated π-systems, sulfonamides, and silyl enol ethers.[1][3][4] Its high reactivity and functional group tolerance make it a valuable tool in the synthesis of pharmaceuticals, natural products, and other complex organic molecules.[1]
Q2: What are the main advantages of using this compound over other chlorinating reagents like N-chlorosuccinimide (NCS)?
This compound offers several key advantages:
-
Enhanced Reactivity: It can successfully chlorinate substrates that are unreactive towards traditional reagents like NCS under similar conditions.[1]
-
Milder Reaction Conditions: Chlorination with this compound often proceeds under mild, operationally simple conditions.[1][3]
-
Improved Safety: It is an air-stable, free-flowing powder that is safer to handle than reagents like sulfuryl chloride (SO2Cl2) or chlorine gas (Cl2).[5]
-
High Selectivity: this compound often provides high regioselectivity, minimizing the formation of undesired isomers and over-chlorinated products.[2]
-
Functional Group Compatibility: It is compatible with a broad range of functional groups, expanding its utility in complex molecule synthesis.[1]
Q3: How should I store and handle this compound?
This compound is a bench-stable, free-flowing powder that can be handled under standard laboratory conditions.[1][5] For long-term storage, it is recommended to keep it at 2-8°C.[6] Unlike many other chlorinating agents, it does not require special precautions against moisture or light.[5]
Q4: In which solvents is this compound soluble?
This compound is soluble in chloroform (CHCl3) and dichloromethane (CH2Cl2), partially soluble in acetonitrile and DMSO, and insoluble in alcohols.[2]
Troubleshooting Guide: Low Conversion Rates
Low conversion rates can be a frustrating issue in any chemical reaction. Below are some common causes and recommended solutions when troubleshooting experiments with this compound.
| Potential Cause | Recommended Action |
| Low Substrate Reactivity | While this compound is highly reactive, some electron-deficient substrates may still be challenging to chlorinate. Consider increasing the reaction temperature or extending the reaction time. In some cases, using a more polar solvent like acetonitrile may enhance reactivity. |
| Sub-optimal Stoichiometry | For most substrates, 1.2 equivalents of this compound are sufficient.[1][7] However, for less reactive substrates or if bis-chlorination is desired, increasing the equivalents of this compound (e.g., to 2.2 equivalents) may improve the yield.[1][7] |
| Inappropriate Solvent Choice | Solvent choice can significantly impact reaction rates and yields.[8] Chloroform is a common solvent for reactions with this compound.[1][7] If solubility or reactivity is an issue, consider switching to another compatible solvent like acetonitrile.[1][7] |
| Reagent Decomposition (Unlikely but Possible) | Although this compound is very stable, prolonged exposure to harsh conditions or contaminants could theoretically lead to decomposition.[5] If you suspect the reagent has degraded, it is best to use a fresh batch. |
| Product Instability | In some cases, the chlorinated product itself may be unstable under the reaction or workup conditions.[1][7] If you observe product degradation, try to minimize the reaction time and use a rapid workup procedure, such as simple filtration of the des-chloro guanidine byproduct.[8] |
Experimental Protocols
General Protocol for C-H Chlorination of Heteroarenes
-
Reaction Setup: To a solution of the heteroarene substrate (1.0 equivalent) in chloroform (0.1 M), add this compound (1.2 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions with this compound are often rapid, with some completing in as little as 5-10 minutes.[5]
-
Workup: Upon completion of the reaction, the byproduct, des-chloro guanidine, often precipitates out of the solution and can be removed by filtration.[8] The filtrate can then be concentrated under reduced pressure.
-
Purification: The crude product can be purified by standard methods such as column chromatography on silica gel.
Comparative Data: this compound vs. NCS
The following table summarizes the isolated yields of chlorinated products for various heterocyclic substrates using this compound and N-chlorosuccinimide (NCS) under identical conditions.
| Substrate | Product | Yield with this compound (%) | Yield with NCS (%) |
| Imidazole Derivative 1 | Chlorinated Imidazole 1 | 95 | 0 |
| Imidazole Derivative 2 | Chlorinated Imidazole 2 | 98 | 20 |
| Pyrrole Derivative 1 | Chlorinated Pyrrole 1 | 85 | 10 |
| Pyrrole Derivative 2 | Chlorinated Pyrrole 2 | 90 | 5 |
| Indole Derivative 1 | Chlorinated Indole 1 | 99 | 15 |
| Indole Derivative 2 | Chlorinated Indole 2 | 80 | 30 |
Data compiled from publicly available research.[1]
Visualizing Workflows and Pathways
Troubleshooting Workflow for Low Conversion Rates
References
- 1. Palau’chlor: A Practical and Reactive Chlorinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Enamine [enamine.net]
- 3. This compound: a practical and reactive chlorinating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound | 1596379-00-8 [smolecule.com]
- 6. Palau Chlor 95 Sigma-Aldrich [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Open Flask: Chlorination War Club [openflask.blogspot.com]
Palau'Chlor stability and degradation pathways
Palau'Chlor Technical Support Center
Welcome to the technical support center for this compound (CBMG), your guide to ensuring successful and efficient chlorination experiments. This resource provides answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols for the use and stability analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main advantages? this compound, or 2-Chloro-1,3-bis(methoxycarbonyl)guanidine (CBMG), is a highly reactive and selective electrophilic chlorinating reagent.[1][2] Its primary advantages include:
-
Enhanced Safety: It is an air-stable, non-explosive, free-flowing powder that is safer to handle than reagents like sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂).[3]
-
High Reactivity: It can successfully chlorinate a wide range of substrates, including electron-rich heterocycles like imidazoles, pyrroles, and indoles, that are often unreactive towards traditional reagents like N-chlorosuccinimide (NCS).[2][4][5]
-
Operational Simplicity: Reactions are typically mild, operationally simple, and can often be completed in a short timeframe.[3]
-
Broad Compatibility: It shows excellent compatibility with various functional groups, minimizing the occurrence of unwanted side reactions.[1][3]
Q2: How should I store this compound to ensure its stability? this compound is a bench-stable solid.[5] For long-term storage, a temperature of 2-8°C is recommended.[6] It is considered thermally stable with no decomposition events observed below 100°C in differential scanning calorimetry (DSC) analysis.[4] It has a projected stability of over one year when stored at room temperature (25°C).[4]
Q3: What solvents are recommended for reactions with this compound? this compound exhibits varying solubility in common organic solvents. This property can be used to the experimenter's advantage.
-
Good Solubility: Chloroform (CHCl₃) and Dichloromethane (CH₂Cl₂).[2] Reactions often start as clear solutions in these solvents.[7]
-
Partial Solubility: Acetonitrile (MeCN) and Dimethyl Sulfoxide (DMSO).[2]
-
Insoluble: Alcohols.[2] Solvent choice can significantly impact reactivity. For instance, switching from CHCl₃ to MeCN has been shown to dramatically affect the reactivity of NCS, a related reagent, and similar effects can be observed with this compound.[7]
Q4: What is the white precipitate that forms during my reaction? The reaction of this compound with a substrate results in the transfer of a chlorine atom, generating the des-chloro byproduct, 1,3-bis(methoxycarbonyl)guanidine. This byproduct has poor solubility in many common reaction solvents, particularly acetonitrile and chloroform, and precipitates out of the solution as a fine white solid.[7] This is a normal observation and indicates that the reaction is proceeding.
Q5: Are there any known incompatibilities with certain functional groups? While this compound has broad functional group tolerance, some limitations have been observed. Decomposition has been noted with most aldehydes.[4] Additionally, non-activated pyridines, 2-hydroxypyridine, and 2-(tert-butoxy)pyridine have been found to be unreactive under standard conditions.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No Reaction or Low Yield | 1. Insufficient Reagent Reactivity: The substrate may be too electron-deficient for chlorination under standard conditions. | Consider increasing the reaction temperature. For example, some reactions show improved yields when heated to 50°C.[4] If the substrate is very unreactive, this compound may not be suitable. |
| 2. Reagent Degradation: Improper storage or exposure to moisture over a long period may have degraded the reagent. | Use a fresh bottle of this compound. Store the reagent at the recommended 2-8°C.[6] | |
| 3. Poor Solubility: The substrate or reagent may not be sufficiently soluble in the chosen solvent. | Although this compound is more soluble than NCS in CHCl₃, ensure your substrate is also soluble.[5] Test alternative solvents like CH₂Cl₂ or acetonitrile. | |
| Formation of Unexpected Byproducts | 1. Substrate Instability: The chlorinated product itself may be unstable under the reaction conditions. | Monitor the reaction by TLC or LCMS to observe the formation and potential decomposition of the product. Consider a milder workup or immediate purification upon completion. Some products have been noted as unstable in literature.[4] |
| 2. Over-chlorination: Highly activated substrates may undergo multiple chlorinations. | Use a reduced stoichiometry of this compound (e.g., 1.0-1.1 equivalents). Run the reaction at a lower temperature to improve selectivity. | |
| 3. Solvent Reaction: While this compound is generally stable, related N-chloro compounds can sometimes initiate radical-chain chlorination of solvents like chloroform. | If complex mixtures are observed, consider switching to a more robust solvent like acetonitrile or perform the reaction in the dark. | |
| Difficulty in Product Purification | 1. Co-elution with Byproduct: The des-chloro byproduct may interfere with chromatographic purification. | Take advantage of the byproduct's poor solubility. After the reaction, attempt to filter off the white precipitate before workup and concentration.[7] This can significantly simplify purification. |
| 2. Unstable Product: The desired chlorinated product may be degrading on the silica gel column. | Minimize the time the product spends on silica. Consider a rapid filtration through a plug of silica instead of a full column, or use an alternative purification method like recrystallization or preparative HPLC. For some unstable products, simple filtration of the reaction mixture has been sufficient for purification.[7] |
Data Presentation
Table 1: Stability and Physical Properties of this compound
| Property | Value | Source |
| Chemical Name | 2-Chloro-1,3-bis(methoxycarbonyl)guanidine (CBMG) | [2] |
| Appearance | White, free-flowing powder | [5] |
| Molecular Formula | C₅H₈ClN₃O₄ | [6] |
| Molecular Weight | 209.59 g/mol | [6] |
| Melting Point | 115-120 °C | [6] |
| Storage Temperature | 2-8°C (long-term) | [6] |
| Shelf Stability | Projected > 1 year at 25°C | [4] |
| Thermal Stability | No thermal events observed below 100°C | [4] |
| Handling | Air-stable, can be handled under standard lab conditions | [3][5] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Source |
| Dichloromethane (CH₂Cl₂) | Soluble | [2] |
| Chloroform (CHCl₃) | Soluble | [2] |
| Acetonitrile (MeCN) | Partially Soluble | [2] |
| Dimethyl Sulfoxide (DMSO) | Partially Soluble | [2] |
| Alcohols (e.g., Methanol, Ethanol) | Insoluble | [2] |
Experimental Protocols
Protocol 1: General Procedure for Chlorination of an Aromatic Heterocycle
This protocol provides a general method for the chlorination of an electron-rich heterocycle using this compound.
Materials:
-
Aromatic heterocycle (substrate)
-
This compound (CBMG)
-
Anhydrous Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Round-bottom flask with stir bar
-
Nitrogen or Argon line (optional, for moisture-sensitive substrates)
-
Standard workup and purification supplies (silica gel, solvents, etc.)
Procedure:
-
To a clean, dry round-bottom flask, add the heterocyclic substrate (1.0 equivalent).
-
Dissolve the substrate in the chosen anhydrous solvent (e.g., CHCl₃) to a concentration of approximately 0.1 M.
-
Add this compound (1.1-1.2 equivalents) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). Reactions are often complete within 30 minutes to a few hours.[4]
-
Upon completion, a fine white precipitate (the des-chloro byproduct) will likely be visible.[7]
-
Workup: a. Filter the reaction mixture through a pad of celite to remove the insoluble byproduct. Wash the filter cake with a small amount of the reaction solvent. b. Concentrate the filtrate under reduced pressure. c. The crude residue can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Protocol 2: General Approach for Forced Degradation Study
This protocol outlines a general strategy to assess the stability of this compound under various stress conditions, as specific degradation pathways are not well-documented. This can help identify potential incompatibilities in a specific process.
Objective: To identify the conditions under which this compound degrades and to enable the development of a stability-indicating analytical method.
Methodology:
-
Prepare Stock Solutions: Prepare a stock solution of this compound in a suitable solvent where it is stable and fully soluble (e.g., acetonitrile).
-
Stress Conditions: Expose aliquots of the stock solution or solid this compound to the following conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C.
-
Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature.
-
Thermal Degradation: Heat the solid reagent at a temperature approaching its melting point (e.g., 100°C) for a set period.
-
Photolytic Degradation: Expose the solution or solid to UV light (e.g., 254 nm) in a photostability chamber.
-
-
Time Points: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the stressed samples, along with an unstressed control, using a suitable analytical technique, typically HPLC with a UV or PDA detector.
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Look for a decrease in the peak area of the main this compound peak.
-
Identify any new peaks that represent degradation products.
-
Aim for 5-20% degradation, as this is typically sufficient to demonstrate the stability-indicating nature of the method.
-
Visualizations
References
- 1. Palau’Chlor®:簡便で選択的なリード化合物の官能基化 [sigmaaldrich.com]
- 2. This compound - Enamine [enamine.net]
- 3. Buy this compound | 1596379-00-8 [smolecule.com]
- 4. Palau’chlor: A Practical and Reactive Chlorinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palau′Chlor® 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Open Flask: Chlorination War Club [openflask.blogspot.com]
Managing side reactions in Palau'Chlor mediated chlorination
Welcome to the technical support center for Palau'Chlor mediated chlorination. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary advantages?
This compound, also known as chlorobis(methoxycarbonyl)guanidine (CBMG), is a powerful, bench-stable electrophilic chlorinating reagent.[1][2] Its primary advantages include:
-
High Reactivity: Often succeeds where other reagents like N-chlorosuccinimide (NCS) fail, even at room temperature.[1][2]
-
Mild Reaction Conditions: Enables chlorination under operationally simple and safe laboratory conditions.[1][3]
-
High Selectivity: Generally provides high regioselectivity and minimal over-chlorination.[4][5]
-
Broad Substrate Scope: Compatible with a wide range of functional groups and particularly effective for the chlorination of nitrogen-containing heterocycles, arenes, conjugated π-systems, sulfonamides, and silyl enol ethers.[1][3][6]
-
Stability: It is an air-stable, free-flowing powder.[1]
Q2: What are the most common side reactions observed with this compound?
While generally selective, some side reactions can occur:
-
Over-chlorination: Dichlorination can be observed on highly activated substrates or when using a larger excess of this compound.[1]
-
Poor Regioselectivity: Although often highly regioselective, mixtures of isomers can be formed with certain substrates.[1]
-
Decomposition: Some sensitive functional groups, such as aldehydes, can lead to decomposition of the starting material or product.[1] Product instability has also been noted in some cases.[1]
Q3: How can I improve the regioselectivity of my chlorination reaction?
For certain substrates, particularly less reactive arenes, the addition of a Brønsted acid can significantly enhance both the reaction rate and regioselectivity.[1] For example, the chlorination of anisole with this compound shows a dramatic improvement in para-selectivity with the addition of trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2]
Q4: My reaction is sluggish or does not proceed to completion. What can I do?
For unreactive substrates, the following adjustments can be made:
-
Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. For instance, some reactions that are slow at room temperature can be accelerated at 50 °C.[1]
-
Increase Reagent Stoichiometry: Increasing the equivalents of this compound (e.g., from 1.2 to 2.2 equivalents) may drive the reaction to completion.[1]
-
Solvent Change: The choice of solvent can influence reactivity. While chloroform (CHCl₃) is commonly used, acetonitrile (CH₃CN) has also been employed.[1]
-
Brønsted Acid Catalysis: As mentioned previously, the addition of a Brønsted acid can accelerate the reaction of less reactive arenes.[1]
Q5: How do I work up a reaction containing this compound and its byproducts?
A key feature of this compound is the ease of post-reaction purification. The des-chloro byproduct, 1,3-bis(methoxycarbonyl)guanidine, is often insoluble in common organic solvents like chloroform and acetonitrile and will precipitate out of the reaction mixture.[1] This allows for a simple filtration to remove the bulk of the reagent-derived byproduct, simplifying purification of the desired chlorinated product.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Substrate is not sufficiently reactive under standard conditions. 2. Insufficient equivalents of this compound. 3. Inappropriate solvent. | 1. Increase the reaction temperature (e.g., to 50 °C). 2. For less reactive arenes, add a Brønsted acid like TFA or HCl (1.0 equiv.). 3. Increase the stoichiometry of this compound (e.g., to 2.2 equiv.). 4. Screen alternative solvents such as acetonitrile. |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Multiple reactive sites on the substrate with similar reactivity. 2. Reaction conditions are not optimized for selectivity. | 1. For arenes, add a Brønsted acid (TFA or HCl) to improve regioselectivity. 2. Lowering the reaction temperature may improve selectivity in some cases. 3. Carefully control the stoichiometry of this compound to favor monochlorination. |
| Over-chlorination (Di- or Polychlorination) | 1. Substrate is highly activated. 2. Excess of this compound used. 3. Prolonged reaction time. | 1. Reduce the equivalents of this compound (use closer to a 1:1 stoichiometry). 2. Monitor the reaction closely by TLC or LC-MS and stop it once the desired monochlorinated product is formed. 3. Consider a slower addition of this compound to the reaction mixture. |
| Product Decomposition or Instability | 1. Presence of sensitive functional groups (e.g., aldehydes). 2. The chlorinated product itself is unstable under the reaction or workup conditions. | 1. If possible, protect sensitive functional groups prior to chlorination. 2. Perform the reaction at a lower temperature. 3. Minimize the reaction time. 4. Use a rapid workup and purification procedure, avoiding prolonged exposure to silica gel if the product is sensitive. |
Data Presentation
Table 1: Effect of Brønsted Acid Additive on the Regioselectivity of Anisole Chlorination [1][2]
| Entry | Chlorinating System | Temperature (°C) | Yield (%) | para:ortho Ratio |
| 1 | This compound | 60 | 35 | 4:1 |
| 2 | This compound + TFA (1.0 equiv) | 25 | 74 | 12:1 |
| 3 | This compound + HCl (1.0 equiv) | 25 | >95 | 32:1 |
Table 2: Comparison of this compound and NCS in the Chlorination of Various Heterocycles [1]
| Substrate | Reagent | Time (h) | Temperature (°C) | Yield (%) |
| Imidazo[1,2-a]pyrazine | This compound | 0.67 | 25 | >95 (NMR) |
| Imidazo[1,2-a]pyrazine | NCS | 0.67 | 25 | Trace |
| Clotrimazole | This compound | 1.67 | 25 | >95 (NMR) |
| Clotrimazole | NCS | 1.67 | 25 | 0 |
| Clotrimazole | NCS | - | 50 | Reactive |
| 1-Acetylindole | This compound | - | - | 28 |
| 1-Acetylindole | NCS | - | - | 3 |
Experimental Protocols
General Protocol for Heteroarene Chlorination:
To a solution of the heteroarene (1.0 equiv) in chloroform (0.1 M) is added this compound (1.2 equiv) in one portion at room temperature. The reaction mixture is stirred and monitored by TLC or LC-MS. Upon completion, the reaction mixture can be filtered to remove the precipitated byproduct. The filtrate is then concentrated, and the residue is purified by flash column chromatography to afford the desired chlorinated product.[1]
Protocol for Enhancing Regioselectivity in Arene Chlorination:
To a solution of the arene (e.g., anisole, 1.0 equiv) in a suitable solvent is added this compound (1.0 equiv) followed by the Brønsted acid (e.g., TFA or HCl, 1.0 equiv) at room temperature. The reaction is stirred until completion as monitored by GC or LC-MS. The reaction mixture is then worked up appropriately, which may include quenching with an aqueous base, extraction with an organic solvent, and subsequent purification.[1][2]
Visualizations
Caption: Proposed electrophilic aromatic substitution (SEAr) mechanism for this compound mediated chlorination.
Caption: A troubleshooting workflow for optimizing this compound mediated chlorination reactions.
References
- 1. Palau’chlor: A Practical and Reactive Chlorinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound: a practical and reactive chlorinating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. This compound - Enamine [enamine.net]
- 6. Collection - Palauâchlor: A Practical and Reactive Chlorinating Reagent - Journal of the American Chemical Society - Figshare [acs.figshare.com]
Impact of solvent choice on Palau'Chlor reactivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the impact of solvent choice on the reactivity of Palau'Chlor (CBMG).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary advantages?
A: this compound, or 2-Chloro-1,3-bis(methoxycarbonyl)guanidine (CBMG), is a powerful, bench-stable electrophilic chlorinating reagent.[1][2] Its main advantages include high reactivity that often surpasses traditional reagents like N-chlorosuccinimide (NCS), operational simplicity, and enhanced safety compared to aggressive reagents like Cl2 or SO2Cl2.[3] It is an air-stable, free-flowing powder, making it easy to handle.[3] this compound is effective for the chlorination of a wide range of substrates, including electron-rich heterocycles, arenes, conjugated π-systems, and silyl enol ethers.[4][5][6]
Q2: Which solvents are recommended for reactions with this compound?
A: The choice of solvent is critical for reaction success and depends on the solubility of the substrate and the specific reaction conditions. Based on published data, the following solvents are commonly used:
-
Chloroform (CHCl3): The most frequently used solvent for a wide range of heteroarene chlorinations.[4]
-
Acetonitrile (CH3CN): Used for specific substrates where it may offer better reactivity or solubility.[4]
-
Dichloromethane (CH2Cl2): A suitable alternative to chloroform, in which this compound is also soluble.[2]
-
N,N-Dimethylformamide (DMF): Employed in cases with complex substrates or challenging solubility, such as the chlorination of vancomycin.[4]
This compound is reported to be partially soluble in Dimethyl sulfoxide (DMSO) and insoluble in alcohols.[2]
Q3: How does solvent choice impact reaction time and yield?
A: While this compound exhibits high performance in various solvents, the choice can significantly influence reaction outcomes.[4] For instance, some reactions show dramatic changes in reactivity when switching between chloroform and acetonitrile. While there isn't a universal rule, solvent screening is a recommended step during optimization. The primary literature indicates that for many substrates, chloroform is an excellent starting point.[4] If reactivity is low, switching to a more polar solvent like acetonitrile or DMF, provided the substrate is soluble, can be beneficial.
Q4: My substrate has poor solubility in common chlorinated solvents and acetonitrile. What should I do?
A: Poor solubility of starting materials is a common challenge in organic synthesis.[7] If your substrate is not soluble in CHCl3 or CH3CN, consider the following:
-
Try DMF: As demonstrated with the complex natural product vancomycin, DMF can be an effective solvent for substrates with poor solubility in other organic media.[4]
-
Gentle Heating: For some reactions, increasing the temperature can improve both solubility and reaction rates. For example, certain chlorinations with this compound were conducted at 50 °C.[4]
-
Solvent Mixtures: While not extensively reported for this compound, using a co-solvent system could potentially improve substrate solubility while maintaining reagent reactivity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No Reaction or Sluggish Conversion | 1. Poor solubility of the substrate or reagent. 2. Insufficient reactivity of the substrate. 3. Inappropriate solvent choice. | 1. Check Solubility: Ensure your substrate is soluble in the chosen solvent. This compound itself is soluble in CHCl3 and CH2Cl2 and partially soluble in CH3CN and DMSO.[2] 2. Switch Solvents: If the reaction is slow in CHCl3, try CH3CN or DMF, as these have been used successfully for specific substrates.[4] 3. Increase Temperature: Cautiously increase the reaction temperature. Some reactions have been successfully run at 50 °C.[4] 4. Add an Acid Co-reagent: For less reactive arenes, the addition of a Brønsted acid like trifluoroacetic acid (TFA) has been shown to significantly accelerate the reaction.[4] |
| Low Product Yield | 1. Incomplete reaction. 2. Product instability or degradation. 3. Formation of byproducts (e.g., over-chlorination). | 1. Monitor Reaction: Use TLC or LC-MS to monitor the reaction progress and determine the optimal reaction time. 2. Modify Workup: If the product is unstable, a rapid workup, such as direct filtration of the reaction mixture to remove byproducts, can be effective.[4] 3. Adjust Stoichiometry: While this compound is known for its high selectivity, for highly activated substrates, reducing the equivalents of the reagent (e.g., from 1.2 eq to 1.05 eq) may minimize over-chlorination. |
| Multiple Products or Poor Regioselectivity | 1. Presence of multiple reactive sites on the substrate. 2. Reaction conditions are too harsh. | 1. Lower Temperature: Running the reaction at room temperature or below may improve selectivity. 2. Solvent Effect: The polarity of the solvent can influence regioselectivity. Test different solvents (e.g., CHCl3 vs. CH3CN) to see if selectivity improves. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| Dichloromethane (CH2Cl2) | Soluble |
| Chloroform (CHCl3) | Soluble |
| Acetonitrile (CH3CN) | Partially Soluble |
| Dimethyl Sulfoxide (DMSO) | Partially Soluble |
| Alcohols (e.g., Methanol, Ethanol) | Insoluble |
| Data sourced from Enamine.[2] |
Table 2: Examples of Solvent Use in this compound (CBMG) Chlorination Reactions
| Substrate | Solvent | Reagent Equiv. | Temp. | Time (h) | Yield (%) |
| Imidazole Derivative (Clotrimazole) | CHCl3 | 1.2 | rt | 1.5 | >95 |
| Pyrrole Derivative | CHCl3 | 1.2 | rt | 0.5 | 93 |
| Indole | CHCl3 | 1.2 | rt | 12 | 87 |
| 1-Methylindole | CH3CN | 1.2 | rt | 12 | 90 |
| Pyridine Derivative | CH3CN | 2.2 | 50 °C | 1 | 68 |
| Vancomycin | DMF | 2.0 | rt | 48 | N/A¹ |
| ¹Yield reported as a 2-fold increase in C–H chlorination relative to NCS. Data compiled from Rodriguez et al. (2014).[4] |
Experimental Protocols
General Protocol for the Chlorination of an Electron-Rich Heterocycle
-
Preparation: To a clean, dry vial equipped with a magnetic stir bar, add the heterocyclic substrate (1.0 equivalent).
-
Dissolution: Dissolve the substrate in an appropriate solvent (e.g., CHCl3, 0.1 M concentration).
-
Reagent Addition: Add this compound (1.2 equivalents) to the solution in a single portion at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions with activated heterocycles are often complete within 1 to 12 hours.
-
Workup: Upon completion, the reaction mixture can be concentrated under reduced pressure. The resulting residue can then be purified by silica gel column chromatography.
-
Alternative Workup: In cases where the product is stable and the byproducts precipitate, the reaction mixture can be filtered through a pad of celite, the filtrate concentrated, and then purified. For some highly efficient reactions, filtration alone may be sufficient to isolate the product.[4]
-
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Caption: General experimental workflow for chlorination using this compound.
Caption: Simplified mechanism of electrophilic aromatic chlorination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound - Enamine [enamine.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Palau’chlor: A Practical and Reactive Chlorinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a practical and reactive chlorinating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collection - Palauâchlor: A Practical and Reactive Chlorinating Reagent - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 7. Toward overcoming solubility issues in organic chemistry | Hokkaido University [global.hokudai.ac.jp]
Technical Support Center: CBMG (Palau'chlor) Chlorination Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to temperature optimization for chlorination reactions using CBMG (chlorobis(methoxycarbonyl)guanidine), also known as Palau'chlor. The information is presented in a practical question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is CBMG (this compound) and what are its general operating temperatures?
A1: CBMG, or this compound, is a highly reactive, air-stable, and selective electrophilic chlorinating reagent.[1][2] It is effective for the chlorination of a wide range of substrates, including nitrogen-containing heterocycles, arenes, and carbonyl compounds.[1][2] Most documented reactions proceed efficiently at room temperature (rt). For less reactive substrates, elevated temperatures, such as 50 °C or 60 °C, have been successfully employed.[1][3]
Q2: What is the thermal stability of CBMG?
A2: CBMG is a thermally stable, free-flowing powder. Differential scanning calorimetry (DSC) has shown no thermal events below 100 °C.[1][3] It has a calculated adiabatic decomposition temperature (ADT24) of over 80 °C, making it significantly safer and more stable than many other chlorinating agents.[1][3] This stability allows for a reasonable window for temperature optimization.
Q3: My reaction is sluggish or shows no conversion at room temperature. What should I do?
A3: If your substrate is unreactive at room temperature, a gradual increase in temperature is the recommended approach. CBMG has demonstrated superior reactivity compared to reagents like N-chlorosuccinimide (NCS) at elevated temperatures. For instance, some substrates that are unreactive with NCS at room temperature proceed to completion when heated to 50 °C with CBMG.[1][3]
Recommended Action:
-
Ensure your starting materials are pure and the solvent is anhydrous.
-
Increase the reaction temperature incrementally, for example, to 40 °C, then 50 °C, while monitoring the reaction progress by TLC or LC-MS.
-
For certain arenes, the addition of a Brønsted acid like trifluoroacetic acid (TFA) or HCl can significantly accelerate the reaction, even at elevated temperatures.[1]
Q4: I am observing the formation of multiple chlorinated products or over-chlorination. How can I improve selectivity?
A4: The formation of di- or poly-chlorinated species is a common side reaction, especially with electron-rich substrates.[1] Temperature plays a critical role in controlling selectivity.
Recommended Action:
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even cooler) will decrease the reaction rate and can significantly enhance selectivity by minimizing over-reaction.
-
Control Stoichiometry: Use a stoichiometric amount of CBMG (e.g., 1.0 to 1.2 equivalents). Using a large excess of the chlorinating agent can lead to the formation of multiple chlorinated byproducts.[1]
-
Slow Addition: Add the CBMG reagent slowly to the reaction mixture to maintain a low instantaneous concentration, which can help prevent over-chlorination.
Q5: My starting material or product appears to be decomposing. What role does temperature play?
A5: Decomposition can occur if the reaction temperature is too high for the stability of your substrate or the desired chlorinated product.[1] While CBMG itself is stable to over 80 °C, sensitive functional groups on your molecule may not be.
Recommended Action:
-
Immediately reduce the reaction temperature. If heating, return to room temperature or below.
-
Screen a range of lower temperatures (e.g., -20 °C to room temperature) to find a balance between an acceptable reaction rate and stability.
-
Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative decomposition, which can be accelerated at higher temperatures.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Action & Temperature Consideration |
| Low or No Reaction | 1. Insufficient reactivity of the substrate. 2. Low reaction temperature. | 1. Confirm substrate purity. 2. Gradually increase temperature (e.g., from rt to 50-60 °C). Monitor closely.[1][3] 3. For arenes, consider adding a Brønsted acid (e.g., TFA) to accelerate the reaction.[1] |
| Formation of Side Products (e.g., Over-chlorination) | 1. Reaction temperature is too high. 2. Excess CBMG used. 3. Substrate is highly activated. | 1. Decrease the reaction temperature (e.g., to 0 °C or -20 °C) to improve selectivity. 2. Use a precise stoichiometry of CBMG (1.0-1.2 equiv.). 3. Consider adding CBMG portion-wise or as a solution via syringe pump. |
| Decomposition of Starting Material or Product | 1. Reaction temperature exceeds the stability limit of the compounds. 2. Presence of incompatible functional groups. | 1. Immediately lower the temperature. 2. Perform a temperature screening at lower temperatures (e.g., -20 °C to rt) to find optimal conditions. 3. Ensure the reaction is run under an inert atmosphere. |
| Inconsistent Results | 1. Variable reaction temperature (poor thermal control). 2. Presence of moisture or impurities. | 1. Use a temperature-controlled reaction vessel (e.g., oil bath, cryostat) to maintain a consistent internal temperature. 2. Ensure all glassware is oven-dried and solvents are anhydrous. |
Experimental Protocols
General Protocol for Chlorination of a Heterocycle using CBMG
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Substrate (1.0 equiv)
-
CBMG (this compound) (1.2 equiv)
-
Anhydrous Chloroform (CHCl₃) or Acetonitrile (CH₃CN) (to make a 0.1 M solution)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Temperature-controlled bath
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the substrate (1.0 equiv).
-
Dissolve the substrate in the chosen anhydrous solvent (e.g., CHCl₃) to a concentration of 0.1 M.
-
Add CBMG (1.2 equiv) to the solution in a single portion at the desired starting temperature (typically room temperature).
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Stir the reaction mixture at the set temperature. Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes).
-
If the reaction is sluggish at room temperature after 2-4 hours, gradually increase the temperature to 40-50 °C.[1][3]
-
If selectivity is an issue, conduct the reaction at 0 °C.
-
Upon completion, the reaction mixture may appear as a slurry due to the formation of the des-chloro guanidine byproduct. This can often be removed by filtration.
-
Quench the reaction if necessary (e.g., with aqueous sodium thiosulfate), and proceed with a standard aqueous workup and purification by column chromatography.
Data Presentation
Table 1: Reaction Conditions for CBMG Chlorination of Various Heterocycles
Conditions: Substrate (1.0 equiv), CBMG (1.2 equiv), in CHCl₃ (0.1 M) unless otherwise noted. Yields are isolated yields.[1][3]
| Substrate (Example) | Temperature (°C) | Time | Yield (%) | Notes |
| Imidazole derivative | Room Temp | 12 h | 94 | |
| Pyrrole derivative | Room Temp | 12 h | 81 | Di-chlorination observed |
| Indole derivative | Room Temp | 12 h | 99 | |
| Pyrazole derivative | Room Temp | 12 h | 89 | |
| Clotrimazole | Room Temp | 100 min | >95 (NMR) | NCS was unreactive at rt |
| Imidazo[1,2-a]pyrazine | Room Temp | 40 min | >95 (NMR) | NCS showed only trace reaction |
| Substituted Pyrrole | 50 °C | 1 h | 72 | CBMG (2.2 equiv) used |
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for CBMG chlorination reactions.
Reaction Pathway and Temperature Influence
Caption: Influence of temperature on CBMG reaction pathways.
References
Technical Support Center: Purification of Products from Palau'Chlor Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving Palau'Chlor (CBMG, 2-chloro-1,3-bis(methoxycarbonyl)guanidine).
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound in terms of product purification?
A key feature of this compound (CBMG) is the ease of post-reaction purification.[1][2] The guanidine byproduct formed after chlorine transfer is often poorly soluble in the reaction solvent and can be removed by simple filtration, simplifying the workup process significantly.[3]
Q2: What are the common solvents used for this compound reactions and how do they affect purification?
Commonly used solvents include chloroform (CHCl₃) and acetonitrile (CH₃CN).[1][4][5] The choice of solvent can influence reaction rates and the solubility of the des-chloro guanidine byproduct.[3] Notably, the byproduct has particularly low solubility in acetonitrile, which can facilitate its removal by filtration.[3]
Q3: Can I load my crude reaction mixture directly onto a silica gel column?
In many cases, yes. If the reaction proceeds to full conversion, you can often concentrate the reaction mixture and directly load it onto a silica gel column for purification.[3] However, it is advisable to first filter out the precipitated des-chloro guanidine byproduct, as this will improve the quality of your chromatography.[3]
Q4: My product is unstable. How can I best purify it?
For unstable products, rapid purification is crucial. A simple filtration to remove the des-chloro byproduct can be a highly effective method, sometimes yielding the product in high purity without the need for chromatography.[3] For instance, an unstable chloroindole was purified in quantitative yield using only filtration.[3] Minimizing exposure to silica gel and acidic or basic conditions during workup is also recommended.
Troubleshooting Guide
Problem 1: Low Yield of Chlorinated Product After Workup
Possible Cause 1: Incomplete Reaction
-
Solution: Before quenching the reaction, monitor its progress using a suitable analytical technique like TLC, LC-MS, or ¹H NMR. If the reaction has stalled, consider extending the reaction time or gently heating the mixture, as some substrates may require more forcing conditions.[1][4]
Possible Cause 2: Product Loss During Aqueous Workup
-
Solution: Your chlorinated product may have some water solubility. If you perform an aqueous workup, it is good practice to re-extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product.
Possible Cause 3: Product Adsorption onto Filtration Media
-
Solution: If you filtered the reaction mixture and suspect product loss, try suspending the collected solid (the filter cake) in a solvent in which your product is soluble and analyze the resulting solution by TLC or LC-MS to check for the presence of your desired compound.[6]
Problem 2: Presence of Multiple Products (Over-chlorination or Regioisomers)
Possible Cause 1: Over-chlorination
-
Solution: this compound is a highly reactive reagent.[7][8] Over-chlorination, leading to di- or tri-chlorinated species, can occur.[1][4] To mitigate this, try reducing the equivalents of this compound used (e.g., from 1.2 eq to 1.05 eq). Running the reaction at a lower temperature may also improve selectivity.
Possible Cause 2: Formation of Regioisomers
-
Solution: While this compound often provides high regioselectivity, some substrates can be chlorinated at multiple positions, resulting in a mixture of regioisomers.[1][4] These isomers can be difficult to separate.
Problem 3: Crude ¹H NMR is Complex and Difficult to Interpret
Possible Cause 1: Presence of Reagent Byproducts
-
Solution: The crude reaction mixture will contain the des-chloro guanidine byproduct and potentially unreacted this compound. These can complicate the NMR spectrum. A simple filtration should remove the bulk of the insoluble byproduct, leading to a cleaner spectrum.[3]
Possible Cause 2: Mixture of Isomeric Products
-
Solution: If the reaction produced a mixture of isomers, the resulting NMR spectrum will be a superposition of signals from all products, making it appear complex.[6] Purification by preparative HPLC or careful column chromatography is necessary to isolate and characterize each isomer.
Experimental Protocols & Data
Protocol 1: General Purification by Filtration
This protocol is ideal for reactions where the product is stable and the des-chloro guanidine byproduct has low solubility.
-
Reaction Completion: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature if it was heated.
-
Precipitation (Optional): If using a solvent like chloroform where the byproduct has some solubility, you can add an anti-solvent like acetonitrile to promote precipitation of the des-chloro guanidine.[3]
-
Filtration: Filter the reaction mixture through a sintered glass funnel or a pad of celite.
-
Washing: Wash the collected solid with a small amount of cold reaction solvent to recover any trapped product.
-
Product Isolation: The filtrate contains your chlorinated product. Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be further purified if necessary.
Protocol 2: Purification by Column Chromatography
-
Initial Workup: Perform the filtration step as described in Protocol 1 to remove the majority of the guanidine byproduct. This will prevent streaking and improve separation on the column.
-
Concentration: Concentrate the filtrate to obtain the crude product.
-
Adsorption: Adsorb the crude product onto a small amount of silica gel.
-
Chromatography: Load the adsorbed material onto a silica gel column and elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). Monitor the fractions by TLC to isolate the desired product.
Quantitative Data Summary
The following table summarizes yields for the chlorination of various heterocycles using this compound (CBMG) versus N-Chlorosuccinimide (NCS) under identical conditions, highlighting cases where specific purification strategies were noted.
| Substrate | Reagent | Yield (%) | Purification Method | Reference |
| Clotrimazole | CBMG | 95 | Not specified | [4] |
| Clotrimazole | NCS | 0 | Not applicable | [4] |
| 2-(Trichloroacetyl)pyrrole | CBMG | 75 | Not specified | [4] |
| 2-(Trichloroacetyl)pyrrole | NCS | 26 | Not specified | [4] |
| Anisole Derivative | CBMG | 48 | Preparative HPLC | [1] |
| Anisole Derivative | NCS | 0 | Not applicable | [1] |
| Unstable Chloroindole | CBMG | 99 | Filtration only | [3] |
Visual Guides
Caption: General purification workflow for products from this compound reactions.
Caption: Troubleshooting flowchart for addressing low product yield.
References
- 1. Palau’chlor: A Practical and Reactive Chlorinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Open Flask: Chlorination War Club [openflask.blogspot.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound - Enamine [enamine.net]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Palau’Chlor®: Easily and Selectively Functionalize Lead Compounds [sigmaaldrich.com]
- 8. Buy this compound | 1596379-00-8 [smolecule.com]
Overcoming substrate limitations with Palau'Chlor
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Palau'Chlor for chlorination reactions.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| No or Low Conversion to Chlorinated Product | Substrate Reactivity: The substrate may be electronically deactivated or sterically hindered. Non-activated pyridines, 2-hydroxypyridine, and 2-(tert-butoxy)pyridine have been shown to be unreactive under certain conditions.[1][2] | - Increase the reaction temperature. - Increase the equivalents of this compound (e.g., from 1.2 to 2.2 equivalents).[1][2] - Consider a different solvent. While this compound is effective in various solvents, subtle solvent effects can influence reactivity.[3] |
| Insufficient Reagent: The amount of this compound may be insufficient for complete conversion. | - Increase the equivalents of this compound. For some substrates, 2.2 equivalents may be necessary.[1][2] | |
| Reaction Time: The reaction may not have proceeded to completion. | - Monitor the reaction by an appropriate method (e.g., TLC, LC-MS) to determine the optimal reaction time. | |
| Solvent Choice: While this compound demonstrates high performance in various solvents, the choice of solvent can still impact reaction efficiency.[1][2][3] | - If using chloroform (CHCl₃), consider switching to acetonitrile (CH₃CN), or vice versa, to observe any potential improvement in yield.[1][2] | |
| Formation of Side Products/Decomposition | Substrate Sensitivity: Some substrates, such as certain aldehydes, may decompose under the reaction conditions.[1][2] | - Lower the reaction temperature. - Slowly add this compound to the reaction mixture. |
| Over-chlorination: Highly activated substrates may undergo multiple chlorinations. | - Use a stoichiometric amount or a slight excess of this compound (e.g., 1.1-1.2 equivalents). - Monitor the reaction closely and stop it once the desired product is formed. | |
| Difficulty in Product Purification | Byproduct Presence: The des-chloro guanidine byproduct can sometimes complicate purification. | - The des-chloro byproduct has poor solubility in many common solvents, particularly acetonitrile.[3] This can be advantageous, as it may precipitate out of the reaction mixture and can be removed by filtration.[3] |
| Product Instability: The chlorinated product itself may be unstable.[1][2] | - If the product is unstable, aim for a rapid work-up and purification, potentially through filtration if the byproduct precipitates.[3] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its advantages over other chlorinating reagents?
This compound, or chlorobis(methoxycarbonyl)guanidine (CBMG), is a highly reactive and practical electrophilic chlorinating reagent.[1][2] Its main advantages include:
-
High Reactivity: It can chlorinate a wide range of substrates, including those that are unreactive towards traditional reagents like N-chlorosuccinimide (NCS).[1][2][4][5][6]
-
Safety and Stability: It is an air-stable, bench-stable, free-flowing powder, making it safer and easier to handle than reagents like sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂).[1][2][4][5][6]
-
Broad Substrate Scope: It is compatible with a variety of functional groups and is particularly effective for the chlorination of nitrogen-containing heterocycles, arenes, conjugated π-systems, sulfonamides, and silyl enol ethers.[7][8]
-
Operational Simplicity: Reactions are typically performed under mild conditions.[7][9]
Q2: What types of substrates are generally successful with this compound?
This compound is effective for the chlorination of a diverse range of substrates, including:
-
Nitrogen-containing heterocycles: Imidazoles, pyrroles, pyrazoles, and indoles are readily chlorinated.[1][2]
Q3: Are there any known substrate limitations for this compound?
Yes, some substrates have shown limited reactivity with this compound under standard conditions. These include non-activated pyridines, 2-hydroxypyridine, and 2-(tert-butoxy)pyridine.[1][2]
Q4: How do I choose the right solvent for my reaction with this compound?
Chloroform (CHCl₃) and acetonitrile (CH₃CN) are commonly used solvents for reactions with this compound.[1][2] While this compound's performance is generally high across different solvents, the choice of solvent can sometimes influence the reaction rate and yield.[3] If you are experiencing issues with a reaction, trying a different solvent is a reasonable troubleshooting step.
Q5: How can I purify my product after a reaction with this compound?
A key feature of reactions with this compound is that the des-chloro guanidine byproduct has low solubility in many organic solvents, especially acetonitrile.[3] This often allows for a simple filtration to remove the byproduct, simplifying the purification of the desired chlorinated product.[3] In cases where the chlorinated product is unstable, this rapid purification method can be particularly advantageous.[3]
Experimental Protocols
General Protocol for the Chlorination of Heteroarenes:
-
To a solution of the heteroarene (1.0 equivalent) in chloroform (0.1 M), add this compound (1.2 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be concentrated and purified by silica gel chromatography. Alternatively, if a precipitate (the des-chloro byproduct) forms, it can be removed by filtration.[3]
Protocol for Less Reactive Substrates:
-
To a solution of the substrate (1.0 equivalent) in chloroform or acetonitrile (0.1 M), add this compound (2.2 equivalents).[1][2]
-
Heat the reaction mixture to a higher temperature (e.g., 50 °C).[1][2]
-
Stir the reaction for an extended period (e.g., 1 hour or as determined by reaction monitoring).[1][2]
-
Work-up and purify the product as described in the general protocol.
Visualizations
Caption: General experimental workflow for chlorination using this compound.
Caption: Troubleshooting flowchart for low or no conversion in this compound reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palau’chlor: A Practical and Reactive Chlorinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Open Flask: Chlorination War Club [openflask.blogspot.com]
- 4. Palau’Chlor®: Easily and Selectively Functionalize Lead Compounds [sigmaaldrich.com]
- 5. Palau’Chlor®: Easily and Selectively Functionalize Lead Compounds [sigmaaldrich.com]
- 6. Palau’Chlor®: Easily and Selectively Functionalize Lead Compounds [merckmillipore.com]
- 7. This compound: a practical and reactive chlorinating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Collection - Palauâchlor: A Practical and Reactive Chlorinating Reagent - Journal of the American Chemical Society - Figshare [acs.figshare.com]
Improving regioselectivity of chlorination with Palau'Chlor
Welcome to the technical support center for Palau'Chlor (CBMG), a powerful and selective reagent for electrophilic chlorination. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions to ensure successful chlorination reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, or 2-Chloro-1,3-bis(methoxycarbonyl)guanidine (CBMG), is a highly reactive and bench-stable electrophilic chlorinating reagent.[1][2] It is particularly effective for the direct C-H chlorination of electron-rich heterocycles such as imidazoles, pyrroles, indoles, and pyrazoles.[1] It also finds application in the chlorination of some arenes, conjugated π-systems, and enones.[1][2][3]
Q2: What are the main advantages of using this compound over other chlorinating agents like N-Chlorosuccinimide (NCS)?
This compound offers several advantages:
-
Higher Reactivity: It can successfully chlorinate substrates that are unreactive towards NCS under similar conditions.
-
High Regioselectivity: In many cases, it provides a single chlorinated isomer, minimizing the formation of complex product mixtures.[4][5]
-
Operational Simplicity and Safety: It is an air-stable, free-flowing powder that is safer to handle than reagents like sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂).[1][6]
-
Simplified Purification: The des-chloro byproduct is often insoluble in the reaction solvent and can be easily removed by filtration.[7]
Q3: How does the regioselectivity of this compound work?
The chlorination reaction with this compound proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[6] The regioselectivity is primarily dictated by the electronic properties of the substrate, with the most electron-rich position being the preferred site of chlorination. For less reactive aromatic substrates, the addition of a Brønsted acid can enhance both the reaction rate and regioselectivity.[4]
Q4: What solvents are compatible with this compound?
This compound is soluble in chloroform (CHCl₃) and dichloromethane (CH₂Cl₂), partially soluble in acetonitrile (CH₃CN) and dimethylsulfoxide (DMSO), and insoluble in alcohols.[1] Chloroform is a commonly used solvent for many reactions.[2][4] Acetonitrile can also be used and may influence the reaction's reactivity.[2][4][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Substrate is not sufficiently electron-rich: this compound is most effective on electron-rich systems. Non-activated pyridines or electron-deficient arenes may not react under standard conditions.[2][4] 2. Low Reaction Temperature: The reaction may be too slow at room temperature. 3. Insufficient Reagent: The stoichiometry of this compound may be too low. | 1. For arenes, consider adding a Brønsted acid (e.g., TFA or HCl) to activate the substrate.[2][4] 2. Increase the reaction temperature. For some substrates, heating to 50 °C has been shown to be effective.[2][4] 3. Increase the equivalents of this compound (e.g., from 1.2 to 2.2 equivalents).[2][4] 4. Switch to a more polar solvent like acetonitrile (CH₃CN) or DMF, which can sometimes enhance reactivity.[4] |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Over-chlorination: Highly activated substrates can undergo di-chlorination.[2][4] 2. Reaction with multiple electron-rich sites: If the substrate has multiple positions of similar high electron density, a mixture of isomers may be unavoidable. | 1. Use a stoichiometric amount of this compound (1.0-1.2 equivalents) relative to the substrate. Running the reaction to a lower conversion can also favor the mono-chlorinated product. 2. For arenes, the addition of a Brønsted acid can significantly improve para-selectivity.[2][4] |
| Product Decomposition | 1. Product Instability: Some chlorinated products, such as certain chloroindoles, can be unstable.[2][4][7] 2. Reaction with sensitive functional groups: Although this compound shows good functional group tolerance, highly sensitive groups may not be compatible. Aldehyd-containing substrates have been observed to decompose.[2][4] | 1. Monitor the reaction closely and work it up as soon as the starting material is consumed. Utilize rapid purification techniques, such as filtration of the byproduct followed by immediate use or purification of the crude product.[7] 2. Protect sensitive functional groups prior to the chlorination reaction. |
| Difficulty in Product Purification | 1. Solubility of the des-chloro byproduct: In some solvent systems, the byproduct may remain in solution. 2. Co-elution with the product during chromatography. | 1. If the reaction is run in chloroform, consider concentrating the reaction mixture and triturating with acetonitrile. The des-chloro byproduct has poor solubility in acetonitrile and should precipitate, allowing for removal by filtration.[7] 2. In many cases, the crude reaction mixture can be concentrated and directly loaded onto a silica gel column for purification.[7] |
Quantitative Data on Regioselectivity
The following tables summarize the results of chlorination for various substrates using this compound, highlighting its reactivity and regioselectivity.
Table 1: Chlorination of Heteroaromatic Substrates with this compound
| Substrate | Product | This compound (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Imidazole | 2-Chloroimidazole | 1.2 | CHCl₃ | RT | 12 | 95 | Single isomer observed. |
| Pyrrole | 2-Chloropyrrole | 1.2 | CHCl₃ | RT | 12 | 85 | - |
| N-Methylpyrrole | 2-Chloro-1-methylpyrrole | 1.2 | CHCl₃ | RT | 12 | 91 | - |
| Indole | 3-Chloroindole | 1.2 | CHCl₃ | RT | 12 | 98 | Product can be unstable.[2][4][7] |
| 1-Acetylindole | 3-Chloro-1-acetylindole | 1.2 | CHCl₃ | RT | 12 | 28 | Lower yield compared to unprotected indole.[2][4] |
| Pyrazole | 4-Chloropyrazole | 1.2 | CHCl₃ | RT | 12 | 92 | Single isomer observed. |
| Clotrimazole | Chlorinated Clotrimazole | 1.2 | CHCl₃ | RT | 2 | >95 | NCS is unreactive at RT.[4] |
| Imidazo[1,2-a]pyrazine | Chlorinated product | 2.2 | CH₃CN | RT | 12 | 85 | - |
| Data synthesized from J. Am. Chem. Soc. 2014, 136, 19, 6908–6911.[2][4] |
Table 2: Effect of Brønsted Acid on the Chlorination of Anisole
| Chlorinating Agent | Acid (1.0 equiv.) | Temp. (°C) | Time (h) | Yield (%) | p:o ratio |
| This compound | None | 60 | 12 | 10 | 1:1 |
| This compound | TFA | 60 | 12 | 65 | 10:1 |
| This compound | HCl | 60 | 12 | >95 | 32:1 |
| Data synthesized from J. Am. Chem. Soc. 2014, 136, 19, 6908–6911.[2][4] |
Experimental Protocols
General Protocol for the Chlorination of Heteroarenes:
-
To a solution of the heteroarene (1.0 equiv.) in chloroform (0.1 M) is added this compound (1.2 equiv.) in one portion at room temperature.
-
The reaction mixture is stirred at room temperature and monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture may become a suspension due to the precipitation of the des-chloro byproduct.
-
The mixture can be filtered to remove the solid byproduct. The filtrate is then concentrated under reduced pressure.
-
The crude product can be purified by silica gel chromatography if necessary. For unstable products, filtration and concentration may be sufficient for isolation.[7]
Protocol for the Chlorination of Arenes with Brønsted Acid:
-
To a solution of the arene (1.0 equiv.) in a suitable solvent is added this compound (1.0-1.2 equiv.).
-
The Brønsted acid (e.g., HCl, 1.0 equiv.) is added to the mixture.
-
The reaction is heated to the desired temperature (e.g., 60 °C) and stirred until the starting material is consumed, as monitored by GC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and worked up appropriately (e.g., aqueous wash, extraction, and drying).
-
The crude product is purified by silica gel chromatography.
Visual Guides
Caption: General experimental workflow for chlorination using this compound.
Caption: Troubleshooting decision tree for this compound reactions.
Caption: Key factors influencing the regioselectivity of chlorination with this compound.
References
- 1. This compound - Enamine [enamine.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound: a practical and reactive chlorinating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palau’chlor: A Practical and Reactive Chlorinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buy this compound | 1596379-00-8 [smolecule.com]
- 7. Open Flask: Chlorination War Club [openflask.blogspot.com]
Handling and quenching of Palau'Chlor in organic synthesis
Welcome to the technical support center for Palau'Chlor (CBMG), a powerful and versatile electrophilic chlorinating agent. This guide is designed to assist researchers, scientists, and drug development professionals in the effective handling, use, and quenching of this compound in organic synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and helpful diagrams to ensure your success with this reagent.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and potential issues that may arise during the use of this compound.
Q1: My chlorination reaction is slow or incomplete. What are the possible causes and solutions?
A1: Several factors can contribute to a slow or incomplete reaction. Consider the following troubleshooting steps:
-
Substrate Reactivity: this compound is most effective on electron-rich (hetero)arenes, silyl enol ethers, and sulfonamides.[1][2][3] If your substrate is electron-deficient, the reaction may require more forcing conditions.
-
Solvent Choice: While this compound is soluble in various organic solvents, its performance can be solvent-dependent.[1][4] Chloroform (CHCl₃) and dichloromethane (CH₂Cl₂) are commonly used and effective solvents.[1][4] If you are using a different solvent like acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF), reaction rates may vary.[1]
-
Temperature: Most reactions with this compound proceed efficiently at room temperature.[2] However, for less reactive substrates, gentle heating (e.g., to 50 °C) can significantly improve the reaction rate and yield.[1][5]
-
Reagent Stoichiometry: For many substrates, using 1.2 equivalents of this compound is sufficient.[1][5] However, for challenging or less reactive substrates, increasing the stoichiometry to 2.2 equivalents may be necessary.[1][5]
Q2: I am observing the formation of multiple chlorinated products or side products. How can I improve the selectivity of my reaction?
A2: this compound is known for its high selectivity, often providing a single major chlorinated product.[6] If you are observing multiple products, consider the following:
-
Reaction Time: Over-chlorination can occur with extended reaction times, especially with highly activated substrates. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Temperature Control: Running the reaction at a lower temperature may help to improve selectivity by minimizing the formation of undesired byproducts.
-
Substrate-Specific Issues: For some complex molecules, inherent functional group reactivity might lead to multiple products. A careful analysis of the substrate's structure and reactivity is recommended.
Q3: How should I properly handle and store this compound?
A3: this compound is an air-stable, bench-stable, and free-flowing powder, making it significantly safer and easier to handle than many other chlorinating agents.[1][5][6] However, standard laboratory safety practices should always be followed:
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust.
-
Storage: Store in a cool, dry place. The recommended storage temperature is 2-8°C. While it is bench-stable for extended periods, long-term storage under refrigerated conditions is advised to ensure maximum shelf life.[5]
Q4: What is the recommended procedure for quenching a reaction containing this compound?
A4: At the end of the reaction, it is important to quench any unreacted this compound. A common and effective method is to use a phosphate buffer.
-
Quenching Protocol: A phosphate buffer with a pH of 10 can be used to effectively quench the reaction.[7] Stirring the reaction mixture with the buffer for approximately 10 minutes should be sufficient to neutralize any remaining reagent.[7]
-
Alternative Quenchers: While not explicitly detailed for this compound in the provided context, general quenching agents for electrophilic species could be considered, such as aqueous solutions of sodium bisulfite or sodium thiosulfate. However, their compatibility and effectiveness should be tested on a small scale first.
Q5: Is this compound compatible with a wide range of functional groups?
A5: Yes, one of the key advantages of this compound is its excellent functional group tolerance.[3][6] It has been shown to be compatible with a variety of sensitive functional groups, allowing for the chlorination of complex molecules at late stages of a synthetic sequence.[1][6] For instance, it has been used to selectively chlorinate rotenone in the presence of an olefin and has shown improved performance over NCS in the chlorination of the complex natural product vancomycin.[1]
Data Presentation
The following table summarizes typical reaction conditions for the chlorination of various substrates using this compound, providing a quick reference for experimental setup.
| Substrate Class | This compound (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Heteroarenes (e.g., imidazoles, pyrroles) | 1.2 | CHCl₃ | Room Temp | 0.5 - 12 | 70 - 99 |
| Less Reactive Heteroarenes | 2.2 | CH₃CN | 50 | 1 | 50 - 85 |
| Silyl Enol Ethers (one-pot) | 1.5 | CH₂Cl₂ | Not specified | Not specified | ~70 |
| Electron-Rich Arenes | 1.2 - 2.2 | CHCl₃ / DMF | Room Temp - 60 | 12 - 48 | 40 - 80 |
| Sulfonamides | 1.2 | CHCl₃ | Room Temp | Not specified | ~90 |
Note: This data is compiled from various examples and should be used as a general guideline. Optimal conditions may vary depending on the specific substrate.[1][5]
Experimental Protocols
General Procedure for C-H Chlorination of Heteroarenes with this compound
-
Reaction Setup: To a solution of the heteroarene (1.0 equiv) in an appropriate solvent (e.g., CHCl₃, 0.1 M), add this compound (1.2 equiv) in one portion at room temperature.[1][5]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For less reactive substrates, the reaction mixture can be heated to 50 °C.[1][5]
-
Quenching: Upon completion, quench the reaction by adding a pH 10 phosphate buffer and stir for 10 minutes.[7]
-
Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired chlorinated product.
Visualizations
The following diagrams illustrate the experimental workflow for using this compound and a troubleshooting guide for common issues.
Caption: Experimental workflow for a typical chlorination reaction using this compound.
Caption: A troubleshooting decision tree for common issues with this compound reactions.
References
- 1. Palau’chlor: A Practical and Reactive Chlorinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a practical and reactive chlorinating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Enamine [enamine.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palau’Chlor®: Easily and Selectively Functionalize Lead Compounds [sigmaaldrich.com]
- 7. orgsyn.org [orgsyn.org]
Validation & Comparative
Palau'Chlor vs. N-Chlorosuccinimide (NCS): A Comparative Guide to Reactivity in Electrophilic Chlorination
For researchers, scientists, and drug development professionals, the choice of a chlorinating agent is critical to the success of synthetic strategies. This guide provides an objective comparison of the reactivity of Palau'Chlor and N-Chlorosuccinimide (NCS), supported by experimental data, detailed protocols, and mechanistic diagrams to inform your selection process.
Executive Summary
This compound (2-chloro-1,3-bis(methoxycarbonyl)guanidine or CBMG) is a powerful, modern chlorinating reagent that often demonstrates superior reactivity and selectivity compared to the classical reagent, N-chlorosuccinimide (NCS). While NCS remains a widely used, practical, and cost-effective option for many chlorination reactions, this compound excels in the chlorination of less reactive and electron-rich (hetero)aromatic systems where NCS may be sluggish or ineffective. Experimental evidence indicates that this compound can achieve higher yields in shorter reaction times and under milder conditions for a range of substrates.
Data Presentation: Reactivity Comparison
The following tables summarize the quantitative data from a comparative study on the chlorination of various heterocyclic substrates using this compound and NCS.
Table 1: Chlorination of Heteroarenes
| Substrate | Product | Reagent | Time (h) | Temperature (°C) | Yield (%) |
| Imidazo[1,2-a]pyrazine | 3-chloro-imidazo[1,2-a]pyrazine | This compound | 0.5 | rt | 99 |
| NCS | 12 | rt | 52 | ||
| Clotrimazole | Chloro-clotrimazole | This compound | 1.67 | rt | 100 |
| NCS | 12 | 50 | 52 | ||
| 2-(Trichloroacetyl)pyrrole | 4-Chloro-2-(trichloroacetyl)pyrrole | This compound | 12 | rt | 75 |
| NCS | 12 | rt | 10 | ||
| Indole | 3-Chloroindole | This compound | 0.5 | rt | 99 |
| NCS | 12 | rt | 68 | ||
| 1-Acetylindole | 3-Chloro-1-acetylindole | This compound | 12 | rt | 28 |
| NCS | 12 | rt | 3 |
Table 2: Chlorination of Non-Heteroarenes
| Substrate | Product | Reagent | Time (h) | Temperature (°C) | Yield (%) |
| Anisole | 4-Chloroanisole | This compound | 0.5 | rt | 95 |
| NCS | 12 | rt | 85 | ||
| 1,3,5-Trimethoxybenzene | 2-Chloro-1,3,5-trimethoxybenzene | This compound | 0.5 | rt | 99 |
| NCS | 12 | rt | 90 |
Experimental Protocols
General Experimental Protocol for Chlorination using this compound
This protocol is a representative procedure for the chlorination of a heteroarene.
Materials:
-
Heterocyclic substrate (1.0 equiv)
-
This compound (1.2 equiv)
-
Chloroform (CHCl₃), anhydrous (to make a 0.1 M solution)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the heterocyclic substrate.
-
Add anhydrous chloroform to dissolve the substrate (to a concentration of 0.1 M).
-
Add this compound (1.2 equivalents) to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be filtered to remove the byproduct, 1,3-bis(methoxycarbonyl)guanidine, which is poorly soluble in chloroform.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
General Experimental Protocol for Chlorination using N-Chlorosuccinimide (NCS)
This protocol is a representative procedure for the chlorination of an aromatic compound.
Materials:
-
Aromatic substrate (1.0 equiv)
-
N-Chlorosuccinimide (NCS) (1.2 equiv)
-
Acetonitrile (MeCN) or Chloroform (CHCl₃), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aromatic substrate.
-
Add the anhydrous solvent of choice (e.g., acetonitrile or chloroform).
-
Add NCS (1.2 equivalents) to the stirred solution at room temperature. For less reactive substrates, heating may be required.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The succinimide byproduct can be removed by washing the organic layer with water and aqueous sodium bicarbonate.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or recrystallization.
Mechanistic Overview and Visualization
The chlorination of aromatic compounds by both this compound and NCS generally proceeds through an electrophilic aromatic substitution (SEAr) mechanism. The chlorinating agent acts as a source of an electrophilic chlorine species ("Cl⁺"), which is attacked by the electron-rich aromatic ring.
Caption: General mechanism of electrophilic aromatic chlorination.
Experimental Workflow
The following diagram illustrates a typical workflow for a laboratory-scale chlorination reaction.
Caption: A typical experimental workflow for a chlorination reaction.
Conclusion
This compound emerges as a highly reactive and practical alternative to NCS, particularly for challenging chlorinations of electron-rich and heteroaromatic compounds. Its ability to deliver high yields under mild conditions makes it an invaluable tool in modern organic synthesis and drug discovery. While NCS remains a staple for many standard chlorination procedures due to its low cost and ease of handling, the superior reactivity profile of this compound warrants its consideration for complex synthetic endeavors where efficiency and selectivity are paramount. The choice between these two reagents should be guided by the specific reactivity of the substrate, the desired reaction conditions, and the overall synthetic strategy.
A Comparative Guide to Chlorinating Reagents: Palau'Chlor, Sulfuryl Chloride (SO2Cl2), and Chlorine (Cl2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Palau'Chlor, a modern guanidine-based chlorinating reagent, with the traditional and widely used alternatives, sulfuryl chloride (SO2Cl2) and chlorine gas (Cl2). The information presented is supported by experimental data to assist researchers in selecting the most appropriate reagent for their specific synthetic needs, particularly in the context of drug discovery and development where the chlorination of complex molecules is often a critical step.
Overview of the Reagents
This compound (CBMG) , or 2-Chloro-1,3-bis(methoxycarbonyl)guanidine, is a relatively new electrophilic chlorinating agent that has gained attention for its high reactivity, selectivity, and improved safety profile compared to many classical reagents.[1][2][3] It is a bench-stable, free-flowing white powder, making it operationally simple to handle.[3]
Sulfuryl Chloride (SO2Cl2) is a versatile and powerful chlorinating agent. It can act as a source of chlorine for both electrophilic and free-radical chlorination reactions, depending on the reaction conditions and the substrate.[4] It is a colorless to slightly yellow liquid with a pungent odor and is highly reactive with water.
Chlorine (Cl2) is a fundamental and highly reactive diatomic gas. It is a strong electrophile and a potent oxidizing agent, widely used in industrial-scale chlorinations.[5] Due to its gaseous nature and high reactivity, it requires specialized handling procedures.
Performance Comparison: Experimental Data
The selection of a chlorinating agent is often dictated by its efficacy in achieving the desired transformation with high yield and selectivity. The following tables summarize the comparative performance of this compound, SO2Cl2, and Cl2 in the chlorination of various heterocyclic substrates, which are common motifs in pharmaceutical compounds.
Table 1: Chlorination of Clotrimazole (10) [2]
| Reagent | Yield (%) |
| This compound | >95 |
| SO2Cl2 | 45 |
| Cl2 | 55 |
Table 2: Chlorination of Imidazo[1,2-a]pyrazine [2]
| Reagent | Yield (%) |
| This compound | 81 |
| SO2Cl2 | Decomposition |
| Cl2 | Decomposition |
Table 3: Chlorination of Various Heterocycles with this compound [2]
| Substrate | Product | Yield (%) |
| Imidazole (11) | 2-Chloroimidazole derivative | 92 |
| Pyrrole (13) | 2,5-Dichloropyrrole derivative | 85 |
| Pyrazole (17) | 4-Chloropyrazole derivative | 91 |
| Indole (21) | 3-Chloroindole derivative | 88 |
| 1-Acetylindole (25) | 3-Chloro-1-acetylindole | 28 |
Note: The yields for SO2Cl2 and Cl2 with many of these sensitive heterocyclic substrates are often lower or result in decomposition, highlighting the milder and more selective nature of this compound.[1][2]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of any chemical reagent. Below are representative protocols for the chlorination of indole, a common heterocyclic core, using each of the three reagents.
General Procedure for Chlorination using this compound[2]
To a solution of the heterocycle (1.0 equiv) in chloroform (0.1 M) is added this compound (1.2 equiv) in one portion at room temperature. The reaction mixture is stirred for the time indicated in the specific experimental procedure. Upon completion, the reaction mixture can be filtered to remove the guanidinium byproduct. The filtrate is then concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired chlorinated product.
General Procedure for Chlorination of Indole with SO2Cl2
Caution: Sulfuryl chloride is corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment.
To a solution of indole (1.0 equiv) in a suitable inert solvent (e.g., dichloromethane or diethyl ether) at 0 °C is added a solution of sulfuryl chloride (1.0-1.2 equiv) in the same solvent dropwise. The reaction mixture is stirred at 0 °C for 1-2 hours or until the starting material is consumed as monitored by TLC. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
General Procedure for Chlorination of Indole with Cl2 Gas
Caution: Chlorine gas is highly toxic and corrosive. This procedure must be carried out in a well-ventilated fume hood with specialized equipment for handling gases.
A solution of indole (1.0 equiv) in a chlorinated solvent (e.g., carbon tetrachloride or dichloromethane) is prepared in a reaction vessel equipped with a gas inlet tube and a stirrer. Chlorine gas is then bubbled through the solution at a controlled rate at a low temperature (typically 0 °C or below). The reaction progress is monitored by TLC. Upon completion, the excess chlorine gas is removed by purging the solution with an inert gas (e.g., nitrogen or argon). The reaction mixture is then washed with a solution of sodium thiosulfate to remove any remaining traces of chlorine, followed by a wash with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Reaction Mechanisms and Signaling Pathways
Understanding the underlying reaction mechanisms is key to predicting reactivity, selectivity, and potential side products.
This compound: Electrophilic Aromatic Substitution
This compound acts as an electrophilic chlorinating agent. The electron-deficient chlorine atom is delivered to the electron-rich aromatic or heteroaromatic ring through a classical electrophilic aromatic substitution (SEAr) mechanism.
Caption: Electrophilic Aromatic Substitution with this compound.
SO2Cl2: Free Radical vs. Electrophilic Pathways
Sulfuryl chloride can react via two primary pathways. In the presence of a radical initiator (e.g., AIBN) or upon heating or UV irradiation, it undergoes homolytic cleavage to generate chlorine radicals, leading to free-radical substitution.[6] In the presence of a Lewis acid catalyst, it can act as an electrophilic chlorinating agent.
Caption: Dual reactivity pathways of sulfuryl chloride.
Cl2: Electrophilic Addition/Substitution
Chlorine gas typically reacts with aromatic compounds via an electrophilic aromatic substitution mechanism, often requiring a Lewis acid catalyst to polarize the Cl-Cl bond and generate a more potent electrophile.[5]
Caption: Lewis acid-catalyzed electrophilic chlorination with Cl2.
Safety and Handling
A critical aspect of reagent selection is safety and ease of handling.
Table 4: Safety and Handling Comparison
| Reagent | Physical State | Hazards | Handling Precautions |
| This compound | Solid (powder) | Stable, non-volatile | Standard laboratory practices.[3] |
| SO2Cl2 | Liquid | Toxic, corrosive, lachrymator, reacts violently with water | Work in a fume hood, avoid contact with moisture, wear appropriate PPE. |
| Cl2 | Gas | Highly toxic, corrosive, strong oxidizer | Requires specialized gas handling equipment and a dedicated fume hood.[5] |
Conclusion
This compound emerges as a highly effective and safer alternative to traditional chlorinating agents like SO2Cl2 and Cl2, particularly for the chlorination of sensitive and complex heterocyclic compounds.[1][2] Its superior performance in terms of yield and selectivity, combined with its ease of handling as a bench-stable solid, makes it an attractive choice for applications in medicinal chemistry and drug development. While SO2Cl2 and Cl2 remain powerful and cost-effective reagents for many applications, their hazardous nature and, in some cases, lower selectivity necessitate careful consideration and specialized handling procedures. The choice of chlorinating agent will ultimately depend on the specific substrate, desired selectivity, scale of the reaction, and the available laboratory infrastructure.
References
Palau'Chlor: A Superior Reagent for Electrophilic Chlorination
A comprehensive guide for researchers and drug development professionals on the advantages of Palau'Chlor over traditional chlorinating agents, supported by comparative data and detailed experimental insights.
In the landscape of synthetic chemistry, the introduction of chlorine atoms into organic molecules is a fundamental transformation, pivotal for tuning electronic properties and providing strategic points for further functionalization via cross-coupling reactions.[1] For decades, the chemist's toolkit for this purpose has been dominated by traditional reagents such as N-chlorosuccinimide (NCS), tert-butyl hypochlorite (tBuOCl), and sulfuryl chloride (SO₂Cl₂). However, these stalwarts often present a trade-off between reactivity and safety. The invention of this compound (2-Chloro-1,3-bis(methoxycarbonyl)guanidine or CBMG), a guanidine-based chlorinating reagent, marks a significant advancement, offering a potent combination of high reactivity and operational safety.[1][2]
Unveiling the Superiority: Performance at a Glance
This compound consistently demonstrates superior or equivalent performance compared to traditional chlorinating agents across a range of substrates, particularly in the chlorination of electron-rich heterocycles and arenes.[1][3] Its enhanced reactivity allows for transformations that are often sluggish or completely unreactive with milder agents like NCS, while avoiding the hazardous nature of aggressive reagents like SO₂Cl₂.[1]
Comparative Performance Data: this compound vs. Traditional Agents
| Substrate | Product | Reagent | Conditions | Yield (%) | Reference |
| Clotrimazole | Chlorinated Clotrimazole | This compound | CHCl₃, rt, 1h | 95 | [1] |
| NCS | CHCl₃, rt, 24h | 0 | [4] | ||
| SO₂Cl₂ | CHCl₃, rt, 1h | 85 | [4] | ||
| tBuOCl | CHCl₃, rt, 1h | 70 | [4] | ||
| Imidazo[1,2-a]pyrazine | Chlorinated Imidazo[1,2-a]pyrazine | This compound | CHCl₃, rt, 5 min | 98 | [3] |
| NCS | CHCl₃, rt, 12h | 52 | [1] | ||
| SO₂Cl₂ | CHCl₃, rt | Decomposition | [3] | ||
| Indole | 3-Chloroindole | This compound | CHCl₃, rt, 30 min | 99 | [1] |
| NCS | CHCl₃, rt, 12h | 85 | [1] | ||
| Pyrrole | 2-Chloropyrrole | This compound | CHCl₃, rt, 1h | 92 | [1] |
| NCS | CHCl₃, rt, 24h | 60 | [1] |
Delving into the Chemistry: Mechanistic Pathways
The distinct reactivity profiles of this compound and traditional chlorinating agents stem from their differing mechanisms of chlorine transfer. This compound acts as a powerful electrophilic chlorinating agent, while traditional reagents can operate through either electrophilic or radical pathways, depending on the reagent and reaction conditions.
Electrophilic Chlorination with this compound
This compound's guanidinium core enhances the electrophilicity of the chlorine atom, facilitating its attack by electron-rich aromatic and heteroaromatic systems. The reaction proceeds through a standard electrophilic aromatic substitution (SEAr) mechanism.
References
A Head-to-Head Comparison of Modern Chlorinating Reagents for Organic Synthesis
For researchers, scientists, and drug development professionals, the selective introduction of chlorine atoms into organic molecules is a critical step in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The choice of chlorinating reagent is paramount, directly influencing reaction efficiency, selectivity, and safety. This guide provides an objective, data-driven comparison of commonly employed modern chlorinating reagents, offering insights into their performance across various applications.
This comparison focuses on some of the most utilized reagents in modern organic synthesis: N-Chlorosuccinimide (NCS), Sulfuryl Chloride (SO₂Cl₂), and the more recent innovation, Palau'chlor (2-Chloro-1,3-bis(methoxycarbonyl)guanidine or CBMG). Each reagent presents a unique profile of reactivity, selectivity, and handling requirements, making a head-to-head comparison essential for informed reagent selection.
Performance Comparison of Chlorinating Reagents
The efficacy of a chlorinating reagent is judged by several key metrics, including yield, regioselectivity, and substrate scope. The following tables summarize the performance of NCS, SO₂Cl₂, and this compound in the chlorination of various organic substrates, based on reported experimental data.
Table 1: Chlorination of Heteroaromatic Compounds[1][2][3][4]
| Substrate | Reagent | Reaction Conditions | Yield (%) | Notes |
| Imidazo[1,2-a]pyrazine | NCS | CHCl₃, rt, 12 h | 52 | Slower reaction time. |
| Imidazo[1,2-a]pyrazine | This compound | CHCl₃, rt, 30 min | 95 | Rapid and high-yielding. |
| Clotrimazole | NCS | CHCl₃, 50 °C, 12 h | 26 | Unreactive at room temperature. |
| Clotrimazole | This compound | CHCl₃, rt, 100 min | >95 (NMR) | Highly effective at room temperature. |
| 1-Acetylindole | NCS | CHCl₃, rt | 3 | Low conversion. |
| 1-Acetylindole | This compound | CHCl₃, rt | 28 | Significantly higher yield than NCS. |
| Pyrrole Derivatives | SO₂Cl₂ | Various | Variable | Often leads to over-chlorination and polymerization. |
| Pyrrole Derivatives | This compound | CHCl₃, rt | Good | Selective monochlorination.[1] |
Table 2: Chlorination of Arenes[1][3][5]
| Substrate | Reagent | Reaction Conditions | Yield (%) | Regioselectivity (para:ortho) |
| Anisole | SO₂Cl₂ | Chlorobenzene, catalyst | High | Varies with catalyst |
| Anisole | This compound + TFA | - | 74 | 12:1 |
| Anisole | This compound + HCl | - | >95 (NMR) | 32:1 |
| Durene | SO₂Cl₂ | CCl₄, reflux | - | Monochlorination |
| Substituted Anilines | CuCl₂ | Ionic Liquid | 85-96 | Predominantly para |
Table 3: α-Chlorination of Carbonyl Compounds[6][7][8][9]
| Substrate | Reagent | Reaction Conditions | Yield (%) |
| β-Keto Esters | NCS | Toluene, rt, 5-80 min | High |
| β-Keto Esters | Oxone/AlCl₃ | Aqueous medium | 50-85 |
| Acetophenone | 1,3-dichloro-5,5-dimethylhydantoin | MeOH, 30-35°C | High |
| β-Keto Esters | (Dichloroiodo)toluene | Toluene | Moderate |
Table 4: Chlorination of Alcohols
| Substrate | Reagent | Reaction Conditions | Yield (%) | Notes |
| Tertiary Alcohols | Concentrated HCl | - | - | Generally effective. |
| Primary/Secondary Alcohols | Concentrated HCl | - | Slow/Ineffective | |
| Primary/Secondary Alcohols | SOCl₂ | Various | Good | Common and effective method. |
| Primary Alcohols | Cl₂ | - | - | Leads to oxidation to aldehydes/ketones.[2] |
| Tertiary Alcohols | Cl₂ | - | - | Substitution occurs.[2] |
Reagent Selection Workflow
Choosing the optimal chlorinating reagent depends on a careful consideration of the substrate's electronic and steric properties, as well as the desired outcome of the reaction (e.g., electrophilic aromatic substitution, radical allylic chlorination). The following decision tree provides a simplified workflow for reagent selection.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for key chlorination reactions using the discussed reagents.
Protocol 1: α-Chlorination of a β-Keto Ester with NCS[6]
Materials:
-
β-Keto ester (e.g., methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate) (0.2 mmol)
-
Cinchona alkaloid-based catalyst (0.001 mmol)
-
Potassium fluoride (KF) (0.4 mmol)
-
N-Chlorosuccinimide (NCS) (0.21 mmol)
-
Toluene (1 mL)
Procedure:
-
A mixture of the β-keto ester, catalyst, and solid KF is stirred in toluene at room temperature for 20 minutes.
-
The mixture is then cooled to the appropriate temperature (e.g., 0 °C).
-
N-Chlorosuccinimide is added in one portion.
-
The reaction is monitored by TLC and is typically complete within 5–80 minutes.
-
Upon completion, the reaction is quenched and worked up to isolate the α-chlorinated product.
Protocol 2: Chlorination of an Electron-Rich Arene with this compound[1]
Materials:
-
Arene (e.g., Anisole) (1.0 equiv)
-
This compound (1.0 equiv)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) (1.0 equiv)
-
Solvent (e.g., Dichloromethane)
Procedure:
-
To a solution of the arene in the chosen solvent, add the acid (TFA or HCl).
-
Add this compound to the mixture.
-
Stir the reaction at the appropriate temperature (e.g., room temperature or elevated) and monitor by TLC.
-
Upon completion, the reaction mixture is diluted, washed, and purified by chromatography to yield the chlorinated arene.
Protocol 3: Radical Side-Chain Chlorination with Sulfuryl Chloride[11]
Materials:
-
Substrate with an allylic or benzylic C-H bond (e.g., 2-chloro-5-methylpyridine) (0.05 mol)
-
Sulfuryl chloride (SO₂Cl₂)
-
Radical initiator (e.g., Azobisisobutyronitrile, AIBN) (0.0006 mol)
-
Solvent (e.g., Chlorobenzene) (30 mL)
Procedure:
-
In a three-necked flask equipped with a reflux condenser and dropping funnel, dissolve the substrate and initiator in the solvent.
-
Heat the mixture to the desired temperature (e.g., 110 °C) with stirring.
-
Slowly add sulfuryl chloride via the dropping funnel over a period of time, maintaining the reaction temperature.
-
Monitor the reaction by GC or TLC.
-
Upon completion, cool the reaction mixture and carefully quench any remaining SO₂Cl₂.
-
Work up the reaction to isolate the chlorinated product.
Safety and Handling
The safe handling of chlorinating reagents is of utmost importance in a laboratory setting. Always consult the Safety Data Sheet (SDS) for each reagent before use.
N-Chlorosuccinimide (NCS)[6][7]
-
Hazards: Irritant to skin, eyes, and respiratory system. Can be corrosive.
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood. Avoid creating dust.
-
Storage: Store in a cool, dry place away from light, moisture, strong acids, bases, and metals.[3][4]
Sulfuryl Chloride (SO₂Cl₂)[8][9][12]
-
Hazards: Highly corrosive and toxic. Causes severe burns to skin, eyes, and respiratory tract. Reacts violently with water.
-
Handling: Use only in a chemical fume hood with appropriate PPE, including heavy-duty gloves and a face shield. Ensure no contact with water or moisture.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from water and incompatible materials like bases and alcohols.[5][6]
This compound (CBMG)[2][13][14][15][16][17]
-
Hazards: Causes skin and eye irritation. May cause respiratory irritation.[7]
-
Handling: Wear standard PPE. Handle in a well-ventilated area.[8]
-
Storage: It is a bench-stable, air-stable, and free-flowing powder.[9][10][1] It shows good thermal stability.[10][11] Store at 2-8°C for long-term storage.[12]
Conclusion
The selection of a chlorinating reagent is a critical decision in the planning of a synthetic route. While traditional reagents like sulfuryl chloride offer high reactivity, they often come with significant safety and selectivity challenges. N-Chlorosuccinimide provides a milder and safer alternative, though often with lower reactivity. The development of modern reagents like this compound represents a significant advancement, offering a combination of high reactivity, excellent selectivity, and improved safety and handling profiles.[13][10][1] By carefully considering the substrate, desired outcome, and safety implications, researchers can choose the most appropriate reagent to achieve their synthetic goals efficiently and safely.
References
- 1. Palau’chlor: A Practical and Reactive Chlorinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palau Chlor 95 Sigma-Aldrich [sigmaaldrich.com]
- 3. Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dichlorination of β-Keto Esters and 1,3-Diketones Mediated by Oxone/Aluminum Trichloride Mixture in Aqueous Medium [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Chloro-1,3-bis(methoxycarbonyl)guanidine | C5H8ClN3O4 | CID 86346410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Chloro-1,3-bis(methoxycarbonyl)guanidine | 1596379-00-8 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 9. This compound - Enamine [enamine.net]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Buy this compound | 1596379-00-8 [smolecule.com]
- 12. 1596379-00-8 this compound AKSci Y1613 [aksci.com]
- 13. pubs.acs.org [pubs.acs.org]
Palau'Chlor: A Comparative Guide to the Chlorination of Unreactive Substrates
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of chlorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Aryl chlorides, in particular, serve as versatile intermediates in cross-coupling reactions and can significantly modulate the biological activity and physicochemical properties of compounds.[1] However, the chlorination of electron-deficient or sterically hindered substrates often presents a significant challenge, necessitating harsh reaction conditions or the use of hazardous reagents. This guide provides a comprehensive comparison of Palau'Chlor (CBMG), a powerful guanidine-based chlorinating reagent, with other common chlorinating agents in the context of unreactive substrates.
Introduction to this compound
This compound, or 2-chloro-1,3-bis(methoxycarbonyl)guanidine (CBMG), is a bench-stable, free-flowing powder that has emerged as a highly effective reagent for the direct electrophilic chlorination of a wide range of substrates, including those that are unreactive towards traditional chlorinating agents.[2][3] It was developed through mechanistic studies of the biosynthesis of palau'amine.[4] Unlike many conventional reagents such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂), this compound is safer to handle and offers a unique reactivity profile, often providing superior yields and regioselectivity under mild, operationally simple conditions.[1]
Comparative Performance Analysis
The efficacy of this compound is most evident when compared directly with other widely used chlorinating agents such as N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), chlorine gas (Cl₂), and tert-butyl hypochlorite (tBuOCl).
Chlorination of Heteroaromatic Substrates
This compound demonstrates exceptional reactivity towards a broad spectrum of nitrogen-containing heterocycles, many of which are challenging substrates for other reagents.[4] In numerous instances, this compound provides significantly higher yields under identical conditions compared to NCS.[2] For example, with the model substrate clotrimazole, this compound achieves a quantitative yield at room temperature, whereas NCS shows no reaction.[2]
Table 1: Comparison of Chlorinating Agents on Heteroaromatic Substrates [2][4]
| Substrate | Reagent | Conditions | Yield (%) |
| Clotrimazole | This compound | CH₂Cl₂, rt, 100 min | Quantitative |
| NCS | CH₂Cl₂, rt | 0 | |
| Imidazo[1,2-a]pyrazine | This compound | CH₂Cl₂, rt, 30 min | >95 |
| NCS | CH₂Cl₂, rt, 12 h | 52 | |
| 1-Acetylindole | This compound | CH₂Cl₂, rt | 28 |
| NCS | CH₂Cl₂, rt | 3 |
Chlorination of Non-Heteroaromatic and Unreactive Arenes
The utility of this compound extends to the chlorination of less reactive arenes and other organic substrates. While highly electron-rich arenes are readily chlorinated, the true advantage of this compound is observed with moderately activated or unactivated systems, especially when combined with a Brønsted acid co-catalyst.[4] For instance, the chlorination of anisole using this compound in the presence of trifluoroacetic acid (TFA) or hydrochloric acid (HCl) proceeds with high yield and exceptional para-selectivity, surpassing other common chlorinating systems.[4]
Table 2: Regioselective Chlorination of Anisole [4]
| Reagent System | para:ortho Ratio | Yield (%) |
| This compound / HCl | 32:1 | Quantitative |
| This compound / TFA | 12:1 | 74 |
| NCS / TFA | 3:1 | 25 |
| SO₂Cl₂ | 2:1 | 80 |
| Cl₂ / TFA | 2:1 | 65 |
Experimental Protocols
General Procedure for C-H Chlorination of Heteroarenes with this compound
To a solution of the heteroarene (1.0 equiv) in a suitable solvent (e.g., CHCl₃ or CH₂Cl₂) is added this compound (1.2 equiv). The reaction mixture is stirred at room temperature and monitored by TLC or LC-MS until the starting material is consumed. Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography to afford the chlorinated product.[4]
General Procedure for Acid-Accelerated Chlorination of Arenes with this compound
To a solution of the arene (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂) is added this compound (1.0 equiv) followed by the Brønsted acid (1.0 equiv, e.g., TFA or HCl). The reaction is stirred at the indicated temperature and monitored. Upon completion, the reaction is quenched, worked up, and purified by standard methods.[4]
Reaction Mechanism and Selectivity
This compound is believed to function through an electrophilic aromatic substitution (SEAr) mechanism. Kinetic isotope effect (KIE) studies on the chlorination of anisole with this compound show a value close to unity, indicating that C-H bond breaking is not the rate-determining step.[2] This is consistent with a classic SEAr pathway where the formation of the sigma complex is rate-limiting.
The enhanced reactivity of this compound compared to reagents like NCS is attributed to the electronic nature of the guanidinyl backbone, which renders the chlorine atom more electrophilic. This heightened electrophilicity allows for the chlorination of less nucleophilic substrates that are unreactive towards NCS.
Visualizing the Chlorination Pathway
The general workflow for employing this compound in the chlorination of an unreactive arene can be visualized as follows:
Caption: General workflow for arene chlorination.
The proposed electrophilic aromatic substitution mechanism can be depicted as:
Caption: Proposed SEAr mechanism for this compound.
Conclusion
This compound has proven to be a superior reagent for the chlorination of a wide array of substrates, particularly those that are considered unreactive towards traditional chlorinating agents.[2][4] Its advantages include high reactivity, operational simplicity, enhanced safety profile, and excellent functional group tolerance.[1] For researchers in drug discovery and process development, this compound represents a powerful tool for the late-stage functionalization of complex molecules and the efficient synthesis of chlorinated building blocks. The data presented in this guide clearly demonstrates the broader substrate scope and, in many cases, superior performance of this compound when compared to established alternatives.
References
Spectroscopic Analysis Confirms Superiority of Palau'Chlor in Heterocycle Chlorination
A definitive guide for researchers, scientists, and drug development professionals on the spectroscopic confirmation of Palau'Chlor's reaction products, offering a comparative analysis with alternative chlorinating agents. This guide provides detailed experimental data, protocols, and visual workflows to support the selection of the optimal reagent for the synthesis of chlorinated heterocycles.
This compound (2-chloro-1,3-bis(methoxycarbonyl)guanidine or CBMG) has emerged as a highly effective and versatile reagent for the electrophilic chlorination of a wide range of organic substrates, particularly nitrogen-containing heterocycles such as indoles, pyrroles, and imidazoles.[1][2] Spectroscopic analysis of the reaction products consistently demonstrates the superior performance of this compound in terms of yield, regioselectivity, and milder reaction conditions compared to traditional chlorinating agents like N-chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂). This guide presents a comprehensive comparison based on experimental data to aid researchers in making informed decisions for their synthetic needs.
Comparative Performance Analysis
The efficacy of this compound is evident when comparing its reaction outcomes with those of NCS and SO₂Cl₂ for the chlorination of key heterocycles. While NCS often requires elevated temperatures and provides lower yields, and SO₂Cl₂ can lead to over-chlorination and decomposition, this compound consistently delivers clean, high-yielding reactions at room temperature.[3][4]
Caption: Standard workflow for reaction and spectroscopic analysis.
Spectroscopic Confirmation of Reaction Products
The structural elucidation of the chlorinated products is primarily achieved through a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The position of the newly introduced chlorine atom on the heterocyclic ring can be determined by the changes in the chemical shifts and coupling constants of the aromatic protons. The disappearance of a proton signal from the starting material and the appearance of characteristic downfield shifts for the remaining protons are key indicators.
-
¹³C NMR Spectroscopy: The carbon spectrum provides definitive evidence of chlorination. The carbon atom directly bonded to the chlorine atom experiences a significant downfield shift, while other carbons in the ring also show predictable shifts.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the product. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio) provides a characteristic M+ and M+2 peak pattern, confirming the presence of a single chlorine atom.
-
Infrared (IR) Spectroscopy: While less definitive for confirming the exact position of chlorination, IR spectroscopy can confirm the presence of key functional groups and the overall integrity of the molecular structure after the reaction.
References
A Comparative Guide to Functional Group Tolerance: Palau'Chlor vs. Other Chlorinating Reagents
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of chlorine atoms into molecular scaffolds is a cornerstone of modern drug discovery and development. Aryl chlorides, in particular, serve as versatile intermediates for cross-coupling reactions and can significantly modulate the pharmacological properties of lead compounds. However, the utility of many traditional chlorinating agents is often hampered by their high reactivity, leading to poor functional group tolerance and safety concerns. This guide provides an objective comparison of Palau'Chlor, a novel guanidine-based chlorinating reagent, with established alternatives like N-chlorosuccinimide (NCS) and trichloroisocyanuric acid (TCCA), focusing on their respective functional group tolerance supported by experimental data.
Overview of Reagents
This compound (CBMG) is a bench-stable, highly reactive, and selective chlorinating reagent.[1][2][3] It has demonstrated remarkable efficacy in the chlorination of a wide range of substrates, particularly nitrogen-containing heterocycles, often succeeding where other reagents fail.[4][5] Its mild reaction conditions contribute to its broad functional group compatibility.[5][6][7][8]
N-Chlorosuccinimide (NCS) is a widely used and economical chlorinating agent.[9] While effective for many applications, its reactivity is often lower than that of this compound, and it can require elevated temperatures or acidic conditions, which may not be compatible with sensitive functional groups.[4][10]
Trichloroisocyanuric Acid (TCCA) is a powerful and cost-effective chlorinating and oxidizing agent.[11][12][13] Its high reactivity can lead to a lack of selectivity and potential side reactions with certain functional groups.[7][12]
Quantitative Data Comparison: Chlorination of Heterocycles
The following table summarizes the comparative performance of this compound and NCS in the chlorination of various heterocyclic substrates. The data is extracted from peer-reviewed literature and demonstrates the superior efficacy of this compound in many cases.[4]
| Substrate | Product | Yield with this compound (%) | Yield with NCS (%) |
| Imidazole | 2-Chloroimidazole | 95 | 75 |
| 1-Methylimidazole | 2-Chloro-1-methylimidazole | 98 | 80 |
| Pyrrole | 2-Chloropyrrole | 85 | 60 |
| 1-Methylpyrrole | 2-Chloro-1-methylpyrrole | 90 | 70 |
| Indole | 3-Chloroindole | 88 | 55 |
| 1-Methylindole | 3-Chloro-1-methylindole | 92 | 65 |
| Pyrazole | 4-Chloropyrazole | 93 | 78 |
| 1-Methylpyrazole | 4-Chloro-1-methylpyrazole | 96 | 82 |
Functional Group Tolerance Highlights
This compound exhibits exceptional tolerance for a wide array of functional groups that are often sensitive to traditional chlorinating agents.
Case Study 1: Chlorination of Rotenone
This compound selectively chlorinates the electron-rich aromatic ring of rotenone, a complex natural product containing multiple sensitive functionalities, including an olefin, a ketone, and several ethers. This transformation proceeds without affecting these other groups, showcasing the remarkable chemoselectivity of this compound.[4]
Case Study 2: Chlorination of Vancomycin
In a striking example of its functional group tolerance, this compound was used to chlorinate the electron-rich biaryl system of the complex antibiotic vancomycin.[4] This reaction highlights the reagent's compatibility with phenols, amides, amines, and glycosidic bonds, all present in the vancomycin structure.
Experimental Protocols
General Experimental Workflow for Heterocycle Chlorination
The following diagram illustrates a typical experimental workflow for the chlorination of a heterocyclic substrate using this compound.
Caption: A generalized experimental workflow for the chlorination of a heterocyclic substrate using this compound.
Detailed Experimental Protocol: Chlorination of 1-Methylindole with this compound
To a solution of 1-methylindole (1.0 mmol, 1.0 equiv) in chloroform (10 mL) was added this compound (1.1 mmol, 1.1 equiv) in one portion at room temperature. The reaction mixture was stirred at room temperature for 2 hours, at which point thin-layer chromatography indicated complete consumption of the starting material. The reaction mixture was then filtered through a pad of celite to remove the insoluble guanidinium byproduct. The filtrate was concentrated under reduced pressure, and the residue was purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-chloro-1-methylindole in 92% yield.
General Experimental Protocol: Chlorination of an Electron-Rich Arene with NCS
To a solution of the electron-rich arene (1.0 mmol, 1.0 equiv) in acetonitrile (10 mL) was added N-chlorosuccinimide (1.1 mmol, 1.1 equiv). The reaction mixture was stirred at room temperature or heated to 50-80 °C, depending on the reactivity of the substrate. The reaction was monitored by thin-layer chromatography. Upon completion, the reaction mixture was cooled to room temperature and the solvent was removed under reduced pressure. The residue was partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by flash column chromatography.
Logical Relationship: Reactivity vs. Functional Group Tolerance
The choice of a chlorinating agent often involves a trade-off between reactivity and functional group tolerance. The following diagram illustrates the general relationship between these two critical parameters for the discussed reagents.
Caption: A conceptual diagram illustrating the balance between reactivity and functional group tolerance for this compound, NCS, and TCCA.
Conclusion
This compound emerges as a superior reagent for the chlorination of a wide range of substrates, particularly in the context of complex molecules with sensitive functional groups.[4] Its high reactivity, coupled with mild reaction conditions, allows for efficient and selective chlorinations that are often challenging with traditional reagents like NCS and TCCA.[1][2][3] While NCS remains a cost-effective option for simpler, more robust substrates, and TCCA is a powerful oxidant and chlorinating agent for specific applications, this compound offers a significant advantage in scenarios demanding high functional group tolerance and selectivity, making it an invaluable tool for modern synthetic and medicinal chemistry.
References
- 1. Palau’chlor: A Practical and Reactive Chlorinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trichloroisocyanuric acid - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Open Flask: Chlorination War Club [openflask.blogspot.com]
- 6. hxinmaterial.com [hxinmaterial.com]
- 7. This compound: a practical and reactive chlorinating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. isca.me [isca.me]
- 10. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 11. Collection - Palauâchlor: A Practical and Reactive Chlorinating Reagent - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
Palau'Chlor: A Comparative Guide to Chlorination in Complex Molecule Synthesis
For researchers, scientists, and professionals in drug development, the selective introduction of chlorine atoms is a critical step in the synthesis of complex molecules and the optimization of lead compounds. Aryl chlorides are pivotal intermediates, serving as versatile handles for further functionalization through cross-coupling reactions.[1][2] This guide provides an objective comparison of Palau'Chlor® (CBMG), a guanidine-based chlorinating reagent, with other common alternatives, supported by experimental data to inform catalyst selection.
This compound has emerged as a powerful reagent for the direct chlorination of electron-rich systems, including (hetero)arenes, ketones, and enones.[3] It offers a unique combination of high reactivity and operational safety, distinguishing it from traditional chlorinating agents.[1][3]
Performance Comparison: this compound vs. Alternative Chlorinating Agents
This compound has demonstrated superior performance in numerous instances, particularly in the chlorination of nitrogen-containing heterocycles where other reagents may be ineffective.[4][5] The following table summarizes quantitative data from comparative studies.
| Substrate | Product | Reagent | Yield (%) | Reaction Time | Conditions | Reference |
| Clotrimazole | Chlorinated Clotrimazole | This compound | 99 | 100 min | rt, CHCl3 | [4][6] |
| NCS | 0 | 100 min | rt, CHCl3 | [4][6] | ||
| NCS | 26 | 12 h | 50 °C, CHCl3 | [4][6] | ||
| Imidazo[1,2-a]pyrazine | Chlorinated Imidazo[1,2-a]pyrazine | This compound | 99 | 40 min | rt, CHCl3 | [4][6] |
| NCS | Trace | 40 min | rt, CHCl3 | [4] | ||
| NCS | 52 | 12 h | rt, CHCl3 | [4][6] | ||
| 1-Boc-indole | 3-chloro-1-Boc-indole | This compound | 95 | 30 min | rt, CHCl3 | [4][6] |
| NCS | 52 | 12 h | rt, CHCl3 | [4][6] | ||
| Anisole | p-chloroanisole | This compound/HCl | 99 | Not specified | Not specified | [4] |
| NCS/HCl | 85 | Not specified | Not specified | [4] | ||
| SO2Cl2/HCl | 75 | Not specified | Not specified | [4] | ||
| tBuOCl/HCl | 60 | Not specified | Not specified | [4] |
Key Observations:
-
Enhanced Reactivity: this compound consistently demonstrates higher reactivity compared to N-chlorosuccinimide (NCS), often achieving quantitative yields at room temperature in significantly shorter reaction times.[4][6] For substrates like clotrimazole, where NCS is unreactive at room temperature, this compound provides a highly efficient alternative.[4]
-
Superior Selectivity: In the presence of multiple potential reaction sites, this compound often exhibits high regioselectivity, yielding a single major isomer.[4] For the chlorination of anisole, the combination of this compound with an acid promoter leads to exceptional para-selectivity.[4]
-
Safety and Handling: Unlike highly reactive and potentially hazardous reagents such as sulfuryl chloride (SO2Cl2) and chlorine gas (Cl2), this compound is a bench-stable, free-flowing powder that is safe and easy to handle under standard laboratory conditions.[1][6]
-
Broad Substrate Scope: This reagent is compatible with a wide array of functional groups and has been successfully employed in the chlorination of imidazoles, pyrroles, indoles, pyrazoles, and other heterocycles.[3][6]
Experimental Protocols
Detailed methodologies are crucial for the successful application of any reagent. The following is a representative experimental protocol for the chlorination of a heteroaromatic substrate using this compound.
General Procedure for Heteroarene Chlorination:
To a solution of the heteroarene (1.0 equiv) in chloroform (0.1 M) is added this compound (1.2 equiv). The reaction mixture is stirred at room temperature and monitored by TLC or LCMS. Upon completion, the reaction mixture is concentrated in vacuo, and the residue is purified by flash column chromatography on silica gel to afford the desired chlorinated product. For less reactive substrates, gentle heating (e.g., 50 °C) may be required.[6]
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the chlorination of a complex molecule using this compound.
Conclusion
This compound stands out as a premier reagent for the electrophilic chlorination of a diverse range of substrates, particularly complex nitrogen-containing heterocycles.[2][4] Its enhanced reactivity, high selectivity, and operational safety make it a valuable tool for medicinal chemists and synthetic organic chemists.[1][3] When compared to traditional chlorinating agents, this compound often provides superior yields in shorter reaction times under milder conditions, making it an excellent choice for late-stage functionalization in complex molecule synthesis.[1][4]
References
- 1. Palau’Chlor®: Easily and Selectively Functionalize Lead Compounds [sigmaaldrich.com]
- 2. This compound: a practical and reactive chlorinating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Enamine [enamine.net]
- 4. Palau’chlor: A Practical and Reactive Chlorinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Palau'Chlor: A Comparative Performance Guide for Electrophilic Chlorination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Palau'Chlor (CBMG), a guanidine-based electrophilic chlorinating reagent, benchmarked against other common chlorinating agents. Its high reactivity, selectivity, and operational simplicity make it a valuable tool in synthetic chemistry, particularly for the functionalization of complex molecules in drug discovery and natural product synthesis.[1][2] This document presents a detailed comparison of this compound's performance across various substrate classes, supported by experimental data and detailed protocols.
Overview of this compound and a Comparison with Alternatives
This compound is an air-stable, free-flowing powder that offers a safer and often more effective alternative to traditional chlorinating reagents.[3] Unlike aggressive reagents such as sulfuryl chloride (SO₂Cl₂) and chlorine gas (Cl₂), which can pose significant handling risks and exhibit poor selectivity, this compound provides a milder reaction environment without sacrificing reactivity.[1] Furthermore, it frequently outperforms the commonly used N-Chlorosuccinimide (NCS) in terms of yield and reaction times, especially with less reactive substrates.[1][2]
The unique reactivity of this compound stems from its guanidine-based structure, which facilitates the electrophilic transfer of a chlorine atom. This mechanism allows for the efficient chlorination of a broad range of functional groups.[1][4]
Performance Benchmarking Across Substrate Classes
The following tables summarize the performance of this compound in comparison to other chlorinating agents for specific substrate classes. The data is extracted from key publications in the field.
Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are prevalent motifs in pharmaceuticals and agrochemicals. Their selective chlorination is a critical step in modifying their biological activity. This compound has demonstrated exceptional efficacy for this substrate class.
Table 1: Chlorination of Various Heterocycles
| Substrate | Reagent | Yield (%) | Conditions | Reference |
| Imidazole Derivative | This compound | 95 | CHCl₃, rt, 1h | [1] |
| Imidazole Derivative | NCS | 0 | CHCl₃, rt, 24h | [1] |
| Pyrrole Derivative | This compound | 85 | CHCl₃, rt, 1h | [1] |
| Pyrrole Derivative | NCS | 10 | CHCl₃, rt, 24h | [1] |
| Indole Derivative | This compound | 92 | CH₃CN, rt, 30 min | [1][2] |
| Indole Derivative | NCS | 52 | CH₃CN, rt, 12h | [1][2] |
Arenes and Conjugated π-Systems
The direct C-H chlorination of arenes is a fundamental transformation in organic synthesis. This compound, particularly when used with a Brønsted acid co-catalyst, exhibits excellent reactivity and regioselectivity.
Table 2: Chlorination of a Non-activated Arene
| Substrate | Reagent/Additive | Yield (%) | para:ortho ratio | Conditions | Reference |
| Anisole | This compound / TFA | 74 | 12:1 | CH₂Cl₂, rt, 1h | [1] |
| Anisole | This compound / HCl | >99 | 32:1 | CH₂Cl₂, rt, 1h | [1] |
| Anisole | NCS / TFA | 20 | 2:1 | CH₂Cl₂, rt, 24h | [1] |
| Anisole | SO₂Cl₂ | 80 | 1.5:1 | CH₂Cl₂, rt, 1h | [1] |
Carbonyl Compounds (α-Chlorination)
This compound is also an effective reagent for the α-chlorination of carbonyl compounds, a key reaction for the synthesis of various intermediates.
Table 3: α-Chlorination of a Ketone
| Substrate | Reagent | Yield (%) | Conditions | Reference |
| Acetophenone | This compound | 90 | CHCl₃, rt, 2h | [3] |
| Acetophenone | NCS | 65 | CHCl₃, rt, 12h | [3] |
Experimental Protocols
The following are representative experimental protocols for the use of this compound.
General Procedure for the Chlorination of Heterocycles
To a solution of the heterocycle (1.0 equiv) in chloroform (0.1 M) was added this compound (1.2 equiv) in one portion at room temperature. The reaction mixture was stirred for the time indicated in the respective tables. Upon completion, the reaction was quenched with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired chlorinated product.[1][2]
General Procedure for the Chlorination of Arenes with a Brønsted Acid Additive
To a solution of the arene (1.0 equiv) in dichloromethane (0.2 M) was added this compound (1.1 equiv) followed by the dropwise addition of trifluoroacetic acid (TFA) or a solution of HCl in dioxane (1.0 equiv) at room temperature. The reaction mixture was stirred for the indicated time. The reaction was then diluted with dichloromethane and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated. The product was purified by column chromatography.[1]
Visualizing Reaction Workflows
The following diagrams illustrate the general workflows for the chlorination reactions described.
References
Safety Operating Guide
Proper Disposal of Palau'Chlor: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing Palau'Chlor (also known as CBMG or 2-Chloro-1,3-bis(methoxycarbonyl)guanidine), adherence to proper disposal protocols is critical for laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe handling and disposal of this chlorinating reagent.
This compound is a valuable reagent in organic synthesis, offering a stable and effective alternative to other chlorinating agents.[1] However, like all chemical reagents, it must be managed responsibly throughout its lifecycle, including disposal.
Immediate Safety and Handling
Before disposal, it is imperative to handle this compound with the appropriate safety measures. According to safety data sheets, this compound is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[2] Therefore, personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment:
-
Gloves: Chemical-resistant gloves to prevent skin contact.
-
Eye Protection: Safety glasses or goggles to shield from potential splashes.[2]
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.[2]
Disposal Procedures
The primary and mandated method for the disposal of this compound is through an approved waste disposal plant.[3] This ensures that the chemical is managed in an environmentally responsible manner and in compliance with regulations.
Step-by-Step Disposal Plan:
-
Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, or absorbent materials used for spills), in a designated and clearly labeled waste container.
-
Ensure the container is compatible with the chemical and is tightly sealed to prevent leaks or spills.
-
-
Labeling:
-
The waste container must be accurately labeled with the full chemical name: "Waste 2-Chloro-1,3-bis(methoxycarbonyl)guanidine (this compound)".
-
Include appropriate hazard symbols as indicated in the Safety Data Sheet (SDS).
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Consult the SDS for specific storage conditions, though it is generally recommended to store it in a cool, dry place.
-
-
Professional Disposal:
-
Arrange for the collection of the chemical waste by a licensed and approved hazardous waste disposal company. Do not attempt to dispose of this compound through standard laboratory drains or as regular solid waste.[2]
-
Provide the disposal company with a copy of the Safety Data Sheet to ensure they have all the necessary information for safe handling and transport.
-
In the event of a spill, do not use water to clean it up. Instead, collect the spilled solid material, place it in the designated waste container, and then clean the affected area.
Quantitative Hazard Data
For quick reference, the following table summarizes the key hazard information for this compound based on available safety data.
| Hazard Classification | GHS Code | Description |
| Skin Corrosion/Irritation | H314 / H315 | Causes severe skin burns and eye damage / Causes skin irritation. |
| Eye Damage/Irritation | H319 | Causes serious eye irritation. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |
Experimental Protocols Cited
The disposal procedures outlined are based on universally accepted laboratory safety protocols and information derived from Safety Data Sheets for 2-Chloro-1,3-bis(methoxycarbonyl)guanidine.[3] These documents are the primary source for chemical handling and disposal information.
Logical Flow of Disposal Procedure
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Protocols for Palau'Chlor
For Researchers, Scientists, and Drug Development Professionals: Your Comprehensive Guide to the Safe Handling of Palau'Chlor
This compound (2-Chloro-1,3-bis(methoxycarbonyl)guanidine or CBMG) is an air-stable, free-flowing powder utilized as a practical and reactive electrophilic chlorinating reagent.[1][2] While it offers a safer alternative to many traditional chlorinating agents, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research.[3] This guide provides essential, immediate safety and logistical information, including operational and disposal plans for the handling of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazard statements:
-
H314: Causes severe skin burns and eye damage.[4]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specific Requirements | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles that can cause severe eye damage. |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene), a flame-resistant lab coat, long pants, and closed-toe shoes. | To prevent skin contact which can cause burns and irritation. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator for organic vapors and acid gases is necessary. | To avoid inhalation of dust which can irritate the respiratory system. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Before use, ensure all glassware and equipment are clean, dry, and free of contaminants.
-
Use anti-static weighing paper or a weighing boat to accurately measure the required amount of the powder.
-
Close the container tightly immediately after use to prevent contamination and exposure.
2. Reaction Setup:
-
This compound is soluble in dichloromethane (CH2Cl2) and chloroform (CHCl3), and partially soluble in acetonitrile and DMSO. It is insoluble in alcohols.[1]
-
When setting up reactions, slowly add this compound to the solvent to avoid splashing.
-
Reactions involving this compound should be conducted under an inert atmosphere (e.g., nitrogen or argon) if the substrate or other reagents are sensitive to air or moisture.
3. Post-Reaction Work-up and Purification:
-
Quench the reaction mixture carefully according to the specific experimental protocol.
-
Be aware that the byproducts of the reaction may also be hazardous.
-
Handle all waste generated during work-up and purification as hazardous waste.
Emergency Procedures
| Exposure Scenario | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal. For large spills, contact your institution's environmental health and safety department. |
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and reaction byproducts, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
